Product packaging for 3-Methoxypicolinimidamide hydrochloride(Cat. No.:CAS No. 1179362-06-1)

3-Methoxypicolinimidamide hydrochloride

Cat. No.: B1455288
CAS No.: 1179362-06-1
M. Wt: 187.63 g/mol
InChI Key: IRTIDNZANULWKI-UHFFFAOYSA-N
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Description

3-Methoxypicolinimidamide hydrochloride (CAS 1179362-06-1) is a chemical compound of significant interest in modern synthetic chemistry, particularly in the field of transition metal catalysis. Its primary research value lies in its application as a key ligand for nickel catalysts in cross-coupling reactions . These reactions are fundamental tools for constructing complex molecules in pharmaceutical discovery and development. Scientific studies have demonstrated the utility of this compound as a ligand in challenging electrochemical nickel-catalyzed C(sp3)–C(sp3) cross-coupling of alkyl bromides with alkyl tosylates, a transformation valuable for increasing molecular diversity in drug candidates . Furthermore, its structural analog, 4-methoxypicolinimidamide hydrochloride, has been explicitly identified as a component in high-throughput experimentation (HTE) platforms using chemical-coated glass beads (ChemBeads) to optimize nickel/photoredox decarboxylative couplings . This highlights the role this class of compounds plays in accelerating reaction optimization for medicinal chemistry. By coordinating with nickel centers, the imidamide group helps facilitate critical steps in the catalytic cycle, enabling the formation of new carbon-carbon bonds under mild conditions . This makes this compound a valuable reagent for researchers developing new synthetic methodologies and exploring structure-activity relationships. The product is offered with a purity of 95% and above and should be stored sealed in a dry, room-temperature environment . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B1455288 3-Methoxypicolinimidamide hydrochloride CAS No. 1179362-06-1

Properties

IUPAC Name

3-methoxypyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTIDNZANULWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704290
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-06-1
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypicolinimidamide Hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinimidamide hydrochloride is a pyridine derivative belonging to the class of picolinimidamides. The presence of the amidine functional group at the 2-position and a methoxy group at the 3-position of the pyridine ring suggests its potential utility in various chemical and biological applications. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are common in compounds developed for catalysis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and an exploration of its potential applications based on the established roles of analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a pyridine ring substituted with a methoxy group at the 3-position and an imidamide group (amidine) at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 1179362-06-1[1]
Molecular Formula C₇H₁₀ClN₃O[1]
Molecular Weight 187.63 g/mol [1]
Appearance White to off-white powder (predicted)[2]
SMILES N=C(N)C1=NC=CC=C1OC.[H]Cl[1]
Storage Sealed in a dry, room temperature environment is recommended.[1]
Structural Elucidation: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxy group, and the amidine group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will show splitting patterns corresponding to their coupling with adjacent protons. The methoxy group protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm). The protons of the amidine group (-C(=NH)NH₂) are exchangeable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the amidine group is expected to be the most downfield signal (typically δ 150-165 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atom and the methoxy and amidine substituents. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretching vibrations from the amidinium salt in the range of 3100-3400 cm⁻¹.

  • C=N stretching of the amidinium group around 1650-1680 cm⁻¹.

  • C-O stretching of the methoxy group in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS):

In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to the free base (C₇H₉N₃O). The fragmentation pattern would likely involve the loss of ammonia, the methoxy group, and cleavage of the pyridine ring, providing further structural confirmation.

Proposed Synthesis of this compound

A highly plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[1][2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[1]

The proposed synthesis of this compound would, therefore, start from the commercially available 3-methoxypicolinonitrile .

Synthetic Workflow

G start 3-Methoxypicolinonitrile pinner_salt Ethyl 3-methoxypicolinimidate hydrochloride (Pinner Salt Intermediate) start->pinner_salt Pinner Reaction: Step 1 reagents1 Anhydrous HCl (gas) Anhydrous Ethanol reagents1->pinner_salt product This compound pinner_salt->product Pinner Reaction: Step 2 (Ammonolysis) reagents2 Anhydrous Ammonia in Ethanol reagents2->product

Caption: Proposed synthesis of this compound via the Pinner reaction.

Step-by-Step Methodology (Proposed)

Step 1: Formation of the Pinner Salt (Ethyl 3-methoxypicolinimidate hydrochloride)

  • Dissolve 3-methoxypicolinonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature at 0°C.

  • Add a stoichiometric amount of anhydrous ethanol dropwise to the reaction mixture.

  • Continue stirring at 0°C for several hours, or until the reaction is complete (monitored by TLC or GC).

  • The Pinner salt will precipitate out of the solution. Isolate the solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.

Step 2: Ammonolysis to this compound

  • Suspend the isolated Pinner salt in a solution of anhydrous ammonia in ethanol.

  • Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the Pinner salt and the formation of the amidine hydrochloride.

  • Upon completion, the product, this compound, can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Potential Applications in Catalysis

While there is no direct literature on the use of this compound in catalysis, its structural analogues, 4-methoxypicolinimidamide and 5-methoxypicolinimidamide, have been utilized as ligands in nickel-catalyzed cross-coupling reactions.[5][6] These ligands are effective in promoting the coupling of (hetero)aryl halides with alkyl halides.

The bidentate nature of the picolinimidamide scaffold, with coordination occurring through the pyridine nitrogen and one of the amidine nitrogens, is crucial for its catalytic activity. The methoxy group can electronically tune the ligand, influencing the stability and reactivity of the catalytic intermediates.

Proposed Catalytic Cycle

G cluster_legend Legend Ni0 Ni(0)L NiII_OA R¹-Ni(II)(X)L Ni0->NiII_OA Oxidative Addition (R¹-X) NiI R¹-Ni(I)L NiII_OA->NiI Reduction NiIII R¹-Ni(III)(R²)XL NiI->NiIII Oxidative Addition (R²-X) NiIII->Ni0 Reductive Elimination product R¹-R² NiIII->product L L = 3-Methoxypicolinimidamide R1X R¹-X = Aryl Halide R2X R²-X = Alkyl Halide

Caption: Proposed mechanism for a nickel-catalyzed cross-coupling reaction using 3-Methoxypicolinimidamide as a ligand (L).

Potential for Biological Activity and Drug Discovery

The pyridine ring is a common scaffold in many FDA-approved drugs, and it is known for its ability to participate in hydrogen bonding and other interactions with biological targets.[7][8] The amidine group is a strong basic group and can act as a bioisostere for other functional groups, potentially enhancing binding to target proteins. Furthermore, methoxy-substituted aromatic rings are frequently found in bioactive molecules, where they can influence metabolic stability and target affinity.[7]

While no specific biological activity has been reported for this compound, related compounds have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Substituted pyridine derivatives have been extensively studied for their antibacterial and antifungal properties.[9]

  • Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents, and the methoxy group is a key pharmacophore in some tubulin polymerization inhibitors.[7]

  • Kinase Inhibition: Pyridine-based compounds have been developed as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.[10]

Further research is warranted to explore the potential of this compound and its derivatives in these and other therapeutic areas.

Conclusion

This compound is a chemical compound with significant, yet largely unexplored, potential. Based on the established chemistry of its structural components and related molecules, this guide has outlined a robust proposed synthesis via the Pinner reaction and highlighted promising avenues for its application in catalysis and drug discovery. It is hoped that this technical overview will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis of 3-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Methoxypicolinimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two main stages: the preparation of the key intermediate, 3-methoxypicolinonitrile, followed by its conversion to the target amidine hydrochloride via the classical Pinner reaction. This document offers detailed experimental protocols, mechanistic insights, and the rationale behind the chosen synthetic strategy, grounded in established chemical principles.

Part 1: Synthesis of the Key Intermediate: 3-Methoxypicolinonitrile

The journey to this compound begins with the synthesis of its nitrile precursor, 3-methoxypicolinonitrile. A logical and efficient approach involves a two-step sequence starting from the readily available 2-chloro-3-hydroxypyridine. This pathway leverages a simple methylation followed by a nucleophilic aromatic substitution for cyanation.

Step 1.1: Methylation of 2-Chloro-3-hydroxypyridine to Yield 2-Chloro-3-methoxypyridine

The initial step involves the O-methylation of 2-chloro-3-hydroxypyridine. This reaction is typically achieved using a suitable methylating agent in the presence of a base to deprotonate the hydroxyl group, thereby facilitating nucleophilic attack.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Methylating Agent: Iodomethane (CH3I) is a common and effective methylating agent due to the good leaving group ability of iodide.

  • Base: Potassium carbonate (K2CO3) is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group without promoting unwanted side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine.[1]

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add iodomethane (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-chloro-3-methoxypyridine.

Reagent/SolventMolar Eq.Purpose
2-Chloro-3-hydroxypyridine1.0Starting material
Potassium Carbonate2.0Base
Iodomethane1.05Methylating agent
N,N-Dimethylformamide-Solvent
Step 1.2: Cyanation of 2-Chloro-3-methoxypyridine to Afford 3-Methoxypicolinonitrile

The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a nitrile functionality. The electron-withdrawing nature of the pyridine ring facilitates this substitution at the 2-position.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.

  • Catalyst: While not always necessary for activated systems, a phase-transfer catalyst like tetrabutylammonium bromide can be employed to enhance the reaction rate, particularly if using an aqueous solvent system.[2]

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF is typically used to dissolve the reactants and facilitate the substitution. Alternatively, an aqueous solvent system with a phase-transfer catalyst can be a more environmentally friendly option.[2]

Experimental Protocol: Synthesis of 3-Methoxypicolinonitrile.[2]

  • In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in a suitable solvent (e.g., DMSO or an aqueous system).

  • Add sodium cyanide (1.0-2.0 molar equivalents).[2] If using an aqueous system, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.01-10 mol %).[2]

  • Stir the reaction mixture at a temperature ranging from 20 to 60 °C, monitoring the reaction by TLC or HPLC until the starting material is consumed.[2]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3-methoxypicolinonitrile.

Reagent/SolventMolar Eq./AmountPurpose
2-Chloro-3-methoxypyridine1.0Starting material
Sodium Cyanide1.0-2.0Cyanide source
Tetrabutylammonium Bromide0.01-10 mol %Phase-transfer catalyst (optional)
Water or DMSO-Solvent

Part 2: The Pinner Reaction: From Nitrile to Amidine Hydrochloride

With the key intermediate, 3-methoxypicolinonitrile, in hand, the final stage of the synthesis is the conversion to this compound. The Pinner reaction is the quintessential method for this transformation.[3][4] It proceeds in two distinct conceptual steps: the formation of an intermediate Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis.

The Pinner Reaction Mechanism

The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile. Anhydrous hydrogen chloride is typically used as the acid catalyst. The resulting Pinner salt is then treated with ammonia to form the final amidine hydrochloride.

Overall Reaction Scheme:

Visualization of the Synthesis Pathway

Synthesis_Pathway A 2-Chloro-3-hydroxypyridine B 2-Chloro-3-methoxypyridine A->B  CH3I, K2CO3  DMF, 60°C C 3-Methoxypicolinonitrile B->C  NaCN  DMSO or H2O/PTC D Ethyl 3-methoxypicolinimidate hydrochloride (Pinner Salt) C->D  EtOH, Anhydrous HCl  Low Temperature E 3-Methoxypicolinimidamide hydrochloride D->E  Anhydrous NH3  Ethanol

Caption: Overall synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of the intermediate Pinner salt is crucial for the final step.

Step 2.1: Formation of Ethyl 3-methoxypicolinimidate hydrochloride (Pinner Salt)

Causality Behind Experimental Choices:

  • Alcohol and Acid: Anhydrous ethanol serves as both the reactant and solvent. Anhydrous hydrogen chloride gas is bubbled through the solution to act as the acid catalyst and form the hydrochloride salt. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or ester.[4]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable Pinner salt from rearranging to an amide and alkyl chloride.[4]

Procedure:

  • Dissolve 3-methoxypicolinonitrile (1.0 eq) in a generous excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • Continue bubbling HCl until the solution is saturated. The Pinner salt may precipitate out of the solution.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (12-24 hours) to ensure complete reaction.

  • The resulting Pinner salt can be isolated by filtration under an inert atmosphere or, more commonly, used directly in the next step without isolation.[4]

Step 2.2: Ammonolysis of the Pinner Salt to this compound

Causality Behind Experimental Choices:

  • Ammonia Source: Anhydrous ammonia, either as a gas bubbled through the solution or as a solution in an anhydrous solvent like ethanol, is used to displace the ethoxy group from the Pinner salt.

  • Solvent: The reaction is typically carried out in the same alcohol used in the previous step (ethanol).

Procedure:

  • To the reaction mixture containing the ethyl 3-methoxypicolinimidate hydrochloride from the previous step (or to a solution of the isolated Pinner salt in anhydrous ethanol), cool the solution to 0-5 °C.

  • Bubble anhydrous ammonia gas through the solution with stirring. Alternatively, add a saturated solution of ammonia in anhydrous ethanol.

  • Continue the addition of ammonia until the solution is basic.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product, this compound, may precipitate from the solution.

  • The product can be collected by filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like diethyl ether to induce crystallization.

Visualization of the Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis A 3-Methoxypicolinonitrile B Protonated Nitrile A->B + H+ C Imidate B->C + EtOH D Ethyl 3-methoxypicolinimidate hydrochloride (Pinner Salt) C->D + HCl E Pinner Salt F Tetrahedral Intermediate E->F + NH3 G 3-Methoxypicolinimidamide F->G - EtOH H 3-Methoxypicolinimidamide hydrochloride G->H + HCl

References

3-Methoxypicolinimidamide hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 3-Methoxypicolinimidamide Hydrochloride: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of this compound (CAS: 1179362-06-1). Due to the limited availability of public solubility data for this compound, this document emphasizes the establishment of robust, validated experimental protocols. It is designed for researchers, chemists, and drug development professionals who require accurate solubility data for applications ranging from reaction chemistry to pharmaceutical formulation. The guide details the principles and step-by-step execution of the gold-standard saturation shake-flask method for determining thermodynamic solubility and outlines validated analytical procedures for quantification, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Introduction and Background

This compound is a pyridine-based organic compound recognized for its utility as a building block in synthetic chemistry. Structurally, it features a pyridine ring, a methoxy group, and an imidamide functional group, with the hydrochloride salt form generally enhancing aqueous solubility and handling properties.

Solubility is a fundamental physicochemical property that governs the performance of a chemical compound in a multitude of applications. In drug discovery and development, aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[1] For synthetic chemists, understanding solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and crystallization processes.

This guide addresses the current information gap by providing a first-principles approach to solubility determination. We will detail the necessary methodologies to empower researchers to generate reliable and reproducible solubility data for this compound.

Physicochemical Properties

A summary of the known properties of this compound is presented below. This information serves as the foundation for the experimental design.

PropertyValueSource
CAS Number 1179362-06-1[2][3]
Molecular Formula C₇H₁₀ClN₃O[2][3]
Molecular Weight 187.63 g/mol [2]
Appearance White to off-white powder/solid[4]
Storage Conditions Room Temperature, Sealed in Dry[2][5]

Core Principles of Solubility Determination

Before proceeding to experimental protocols, it is essential to understand the types of solubility and the key factors influencing them.

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility (or Equilibrium Solubility) is the concentration of a solute in a saturated solution when the system has reached equilibrium. This is the "true" solubility and is determined under conditions where the solid compound has been in contact with the solvent for a sufficient time to achieve a stable concentration.[6] The shake-flask method described in this guide is the gold standard for its determination.[7]

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[4][8] This high-throughput method is often used in early discovery screening but can overestimate the true thermodynamic solubility.[6]

The Critical Influence of pH

As a hydrochloride salt of a basic compound, the aqueous solubility of this compound is expected to be highly pH-dependent. The imidamide and pyridine nitrogen atoms can be protonated. At low pH, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in water. As the pH increases, the compound will deprotonate to its free base form, which is typically less soluble, potentially leading to precipitation.[9][10][11] This relationship is fundamental to understanding its behavior in buffered solutions.

Experimental Protocol: Thermodynamic Solubility Determination

This section details the saturation shake-flask method, adhering to principles outlined in international guidelines for pharmaceutical sciences.[7][12][13]

Objective

To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials and Equipment
  • This compound

  • Volumetric flasks, glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Centrifuge

  • Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

  • Solvents:

    • Aqueous: Deionized water, pH 1.2 buffer (0.1 N HCl), pH 4.5 acetate buffer, pH 6.8 phosphate buffer.[7]

    • Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure solid remains visible at the end of the experiment is required (e.g., 5-10 mg).

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for at least 24-48 hours.[14] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filter the supernatant using a chemically compatible syringe filter. This is a critical step to avoid aspirating solid particles, which would artificially inflate the solubility reading.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method as described in Section 5.

  • Final pH Measurement: For aqueous buffers, the pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal and place in shaker (Constant T & Speed) B->C D Equilibrate for 24-48h C->D E Centrifuge or Filter (0.22 µm Syringe Filter) D->E F Collect clear supernatant E->F G Dilute for analysis F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification Protocols

Accurate quantification of the dissolved compound is essential. The choice of method depends on available instrumentation and the purity of the sample.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities or degradants.

  • Rationale: Pyridine-containing compounds are typically UV-active and can be readily analyzed using reverse-phase HPLC.[2][15][16] This method is robust and widely applicable.

  • Suggested Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid or Trifluoroacetic Acid to ensure good peak shape for the basic compound.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to a wavelength between 250-270 nm, where pyridine rings typically absorb.[17] The optimal wavelength should be confirmed by running a UV scan of a standard solution.

    • Injection Volume: 10 µL

  • Calibration:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

    • Inject each standard and plot the peak area versus concentration.

    • Perform a linear regression to generate a calibration curve. An R² value > 0.995 is required for a reliable assay.

  • Sample Analysis: Inject the diluted supernatant samples and use the peak area and the calibration curve equation to determine their concentration. Calculate the original solubility value by accounting for the dilution factor.

Method B: UV-Vis Spectrophotometry

This is a simpler, faster method suitable for pure compounds in solvents that do not interfere with the measurement.

  • Rationale: Aromatic compounds exhibit strong UV absorbance, which can be directly related to concentration via the Beer-Lambert Law.[18][19]

  • Procedure:

    • Determine λmax: Scan a dilute solution of the compound in the chosen solvent (e.g., ethanol or water) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare a series of calibration standards as described for HPLC. Measure the absorbance of each standard at λmax using the pure solvent as a blank.

    • Create Curve: Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

    • Sample Analysis: Measure the absorbance of the appropriately diluted supernatant samples and determine their concentration from the calibration curve.

Analytical Workflow Diagram

G cluster_std Standard Preparation cluster_cal Calibration cluster_sample Sample Analysis A Prepare accurate stock solution B Create serial dilutions (5-7 standards) A->B C Analyze standards (Inject into HPLC or read Abs) B->C D Plot Peak Area / Abs vs. Concentration C->D E Generate Linear Regression (R² > 0.995) D->E F Analyze diluted supernatant G Determine concentration from calibration curve F->G H Apply dilution factor to find solubility G->H

Caption: Workflow for Analytical Method Validation and Quantification.

Data Presentation and Interpretation

All generated solubility data should be recorded systematically. The following table provides a template for data organization.

Solvent SystempH (at equilibrium)Temperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized WaterMeasure25
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
MethanolN/A25
EthanolN/A25
Other SolventsN/A25

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for determining the solubility of this compound. By adhering to the detailed protocols for the shake-flask method and employing validated HPLC or UV-Vis quantification techniques, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The principles and methodologies outlined herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and utility of the resulting solubility profile.

References

Spectroscopic Characterization of 3-Methoxypicolinimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 3-Methoxypicolinimidamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, experimental protocols, and data interpretation for the structural confirmation and purity assessment of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a picolinimidamide moiety, and its formulation as a hydrochloride salt impart specific chemical properties that can be precisely elucidated through a combination of spectroscopic techniques. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a comprehensive analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the imidamide and hydrochloride moieties. The formation of the hydrochloride salt leads to a general downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom, which decreases the electron density on the ring carbons[1].

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine-H68.2 - 8.4Doublet1HCoupled to H5
Pyridine-H57.8 - 8.0Triplet/Doublet of Doublets1HCoupled to H6 and H4
Pyridine-H47.4 - 7.6Doublet1HCoupled to H5
Methoxy (-OCH₃)3.9 - 4.1Singlet3H
Imidamide (-NH₂)9.0 - 9.5Broad Singlet2HExchangeable with D₂O
Hydrochloride (NH⁺)10.0 - 12.0Broad Singlet1HExchangeable with D₂O
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Imidamide (C=N)160 - 165
Pyridine-C2150 - 155
Pyridine-C3155 - 160 (attached to -OCH₃)
Pyridine-C4120 - 125
Pyridine-C5130 - 135
Pyridine-C6145 - 150
Methoxy (-OCH₃)55 - 60
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -NH₂ and NH⁺ should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Tune & Shim Spectrometer b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference & Integrate g->h i Structure Elucidation h->i

Figure 1: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-O, and aromatic C=C bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (Amidine & HCl)3400 - 3200Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Methoxy)2950 - 2850Medium
C=N stretch (Imine)1680 - 1640Strong
C=C stretch (Aromatic ring)1600 - 1450Medium to Strong
C-O stretch (Methoxy)1250 - 1050Strong
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Molecular Formula : C₇H₉N₃O

  • Molecular Weight (free base) : 151.17 g/mol

  • Expected [M+H]⁺ ion : m/z 152.08

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup : Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis : Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretically calculated values.

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Analysis & Detection cluster_output Output A Dissolve Sample in Volatile Solvent B Electrospray Ionization (ESI) A->B C Mass Analyzer (e.g., Quadrupole, TOF) B->C D Detector C->D E Mass Spectrum (m/z vs. Intensity) D->E

Figure 2: A simplified workflow for ESI-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound.

Predicted UV-Vis Spectrum

The pyridine ring is the primary chromophore. The spectrum is expected to show absorption maxima (λₘₐₓ) in the UV region. The exact position of the λₘₐₓ will be influenced by the methoxy and picolinimidamide substituents and the solvent used.

  • Expected λₘₐₓ : Two main absorption bands are expected, one around 200-220 nm and another, weaker band around 260-280 nm, which are characteristic of substituted pyridines.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation : Prepare a series of dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of known concentrations.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use the pure solvent as a blank.

    • Measure the absorbance of each solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently ascertain the identity, structure, and purity of this compound, ensuring the reliability of their subsequent studies. While commercial suppliers may provide some of this data, it is best practice to independently verify the structure and purity of critical reagents[2][3].

References

The Vanguard of Discovery: Unveiling the Therapeutic Potential of Methoxypicolinimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and target specificity is paramount. Methoxypicolinimidamide derivatives, a class of compounds characterized by a methoxy-substituted pyridine ring bearing an imidamide functional group, represent a promising frontier in drug discovery. While direct therapeutic applications of this specific chemical class are in the early stages of exploration, a comprehensive analysis of structurally related compounds, including picolinamides and methoxypyridine derivatives, reveals a compelling roadmap of potential therapeutic targets. This guide synthesizes existing research on these related scaffolds to illuminate the most promising avenues for the investigation of methoxypicolinimidamide derivatives, providing a foundation for future research and development.

Section 1: Deconstructing the Pharmacophore - An Analysis of Potential Bioactivity

The methoxypicolinimidamide scaffold is a composite of three key structural features, each contributing to its potential pharmacological profile: the pyridine ring, the methoxy substituent, and the imidamide group. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The methoxy group, a well-known modulator of pharmacokinetic and pharmacodynamic properties, can influence lipophilicity, metabolic stability, and target engagement. The imidamide functional group, a nitrogenous analog of a carboxylic acid, offers unique hydrogen bonding capabilities and basicity compared to the more common amide found in picolinamides. This distinction is critical, as it may lead to novel target interactions and improved pharmacological profiles.

Section 2: Potential Therapeutic Arenas and Molecular Targets

Based on the established activities of structurally analogous picolinamide and methoxypyridine derivatives, we can extrapolate several high-potential therapeutic areas for methoxypicolinimidamide compounds.

Antifungal Activity: Targeting Fungal Lipid Homeostasis

Core Concept: Picolinamide derivatives have demonstrated potent antifungal activity by targeting Sec14, a crucial lipid-transfer protein in fungi.[1][2] This protein is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and cell signaling. Inhibition of Sec14 disrupts these processes, leading to fungal cell death.

Potential Mechanism for Methoxypicolinimidamide Derivatives: The picolin- moiety of the methoxypicolinimidamide scaffold could serve as the primary pharmacophore for Sec14 inhibition. The imidamide group, with its distinct electronic and steric properties compared to the amide in picolinamides, may offer altered binding kinetics or improved selectivity for fungal Sec14 over potential mammalian homologs. The methoxy group could further enhance antifungal potency by optimizing the compound's ability to penetrate the fungal cell wall and membrane.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of methoxypicolinimidamide derivatives against pathogenic fungal strains.

Methodology:

  • Fungal Strains: Utilize a panel of clinically relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Conditions: Grow fungal strains in appropriate liquid media (e.g., RPMI-1640) to mid-logarithmic phase.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the culture medium.

  • Inoculation: In a 96-well microtiter plate, inoculate each well containing the serially diluted compounds with a standardized fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or spectrophotometric analysis.

Diagram: Proposed Mechanism of Antifungal Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Derivative Methoxypicolinimidamide Derivative Sec14 Sec14 (Lipid Transfer Protein) Derivative->Sec14 Inhibition Golgi Golgi Apparatus Sec14->Golgi Maintains Lipid Homeostasis Vesicular_Trafficking Vesicular Trafficking Golgi->Vesicular_Trafficking Essential for Cell_Death Fungal Cell Death Vesicular_Trafficking->Cell_Death Disruption leads to

Caption: Inhibition of Sec14 by methoxypicolinimidamide derivatives disrupts Golgi function.

Anticancer Activity: Dual Inhibition of PI3K/mTOR Signaling

Core Concept: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Sulfonamide methoxypyridine derivatives have been successfully developed as dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[3][4]

Potential Mechanism for Methoxypicolinimidamide Derivatives: The methoxypyridine core of the methoxypicolinimidamide scaffold is a key structural element for PI3K/mTOR inhibition. The imidamide group can be explored as a bioisosteric replacement for the sulfonamide group, potentially offering improved cell permeability, metabolic stability, or a different binding mode within the kinase active site. The dual inhibition of PI3K and mTOR can lead to a more potent and durable anticancer effect by simultaneously blocking parallel signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of methoxypicolinimidamide derivatives against PI3K and mTOR kinases.

Methodology:

  • Enzymes: Use purified recombinant human PI3K and mTOR kinases.

  • Substrate: Utilize a suitable substrate for each kinase (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR).

  • Detection: Employ a detection method to measure kinase activity, such as a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay that detects product formation.

  • Assay Procedure: In a 384-well plate, incubate the kinase, substrate, and serially diluted test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Data Analysis: Measure the signal and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table: Comparative IC50 Values for PI3K/mTOR Inhibitors

Compound ClassPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Sulfonamide Methoxypyridine Derivatives0.22 - 5023 - 1000[3][4]
Methoxypicolinimidamide Derivatives To be determinedTo be determined

Diagram: PI3K/mTOR Signaling Pathway Inhibition

PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative Methoxypicolinimidamide Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

Caption: Dual inhibition of PI3K and mTOR by methoxypicolinimidamide derivatives.

Neuro-Modulation: Targeting Metabotropic Glutamate Receptors

Core Concept: Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, anxiety, and depression. A picolinamide derivative has been identified as a negative allosteric modulator (NAM) of mGlu5.[5]

Potential Mechanism for Methoxypicolinimidamide Derivatives: The picolin- core of the methoxypicolinimidamide scaffold could serve as the basis for developing novel mGlu5 NAMs. The imidamide functionality, with its potential for different hydrogen bonding interactions, could lead to improved affinity and selectivity for the allosteric binding site on the mGlu5 receptor. The methoxy group can be systematically varied to optimize brain penetrance and overall pharmacokinetic properties, which are critical for CNS-acting drugs.

Experimental Protocol: Calcium Mobilization Assay for mGlu5 Activity

Objective: To assess the ability of methoxypicolinimidamide derivatives to modulate mGlu5 receptor activation.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing human mGlu5.

  • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds.

  • Agonist Stimulation: Stimulate the cells with a known mGlu5 agonist (e.g., glutamate or CHPG).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the NAM activity, which is the concentration of the compound that inhibits 50% of the agonist-induced calcium response.

Section 3: Future Directions and Conclusion

The therapeutic potential of methoxypicolinimidamide derivatives, while still in its nascent stages of exploration, is strongly suggested by the established bioactivities of related chemical scaffolds. The unique structural features of this compound class, particularly the imidamide functional group, offer exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis of a diverse library of methoxypicolinimidamide derivatives and their systematic evaluation against the targets outlined in this guide. High-throughput screening campaigns, coupled with detailed structure-activity relationship (SAR) studies, will be crucial for identifying lead compounds for further preclinical development.

References

An In-depth Technical Guide to Picolinimidamide Ligands: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinimidamide, a unique bidentate ligand, has carved a niche for itself in the expansive field of coordination chemistry. Characterized by a pyridine ring linked to an imidamide functional group, this ligand class offers a compelling combination of electronic properties and steric tunability. This guide provides a comprehensive overview of the discovery, synthesis, coordination chemistry, and burgeoning applications of picolinimidamide ligands. We will delve into the historical context of their development, detail synthetic methodologies, explore their coordination behavior with various metal centers, and highlight their utility in catalysis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers seeking to harness the potential of this versatile ligand scaffold.

Introduction: The Emergence of Picolinimidamide Ligands

The story of picolinimidamide ligands is not one of a singular, sudden discovery but rather an evolution rooted in the foundational principles of organic and coordination chemistry. The pyridine moiety has long been a staple in the design of ligands, prized for its aromaticity, predictable coordination via the nitrogen lone pair, and the ease with which its periphery can be functionalized.[1] The amidine functional group, a nitrogen analogue of a carboxylic acid, offers a rich array of coordination possibilities and hydrogen bonding capabilities.[2] The strategic fusion of these two entities gives rise to picolinimidamide, a ligand with a distinct electronic profile and steric environment.

While it is challenging to pinpoint a single publication heralding the "discovery" of the parent picolinimidamide, its conceptualization can be traced back to the late 19th century with the development of the Pinner reaction. First described by Adolf Pinner in 1877, this reaction provides a classic and reliable method for the synthesis of imidates from nitriles and alcohols, which can then be readily converted to amidines.[3][4] The application of this venerable reaction to 2-cyanopyridine laid the synthetic groundwork for accessing the picolinimidamide scaffold.[5]

In recent decades, the interest in picolinimidamide and its derivatives has been rekindled, driven by the demand for novel ligand architectures in catalysis and drug discovery. Their ability to act as bidentate N,N-donors, coupled with the potential for the imidamide group to be deprotonated to form an anionic ligand, provides a versatile platform for the synthesis of a wide range of metal complexes with tailored properties.

Synthesis of Picolinimidamide Ligands

The synthesis of picolinimidamide and its derivatives is primarily achieved through the reaction of 2-cyanopyridine with a source of ammonia or an amine. The most common and historically significant method is an adaptation of the Pinner reaction.

The Pinner Reaction Approach

The Pinner reaction offers a robust and well-established route to picolinimidamide, typically in the form of its hydrochloride salt.[6][7][8] The reaction proceeds in two main stages: the formation of an imidate intermediate, followed by aminolysis to the desired amidine.

Step-by-Step Methodology: Synthesis of Picolinimidamide Hydrochloride [5]

  • Imidate Formation: A solution of 2-cyanopyridine in an anhydrous alcohol (e.g., methanol or ethanol) is treated with anhydrous hydrogen chloride gas at low temperature (typically 0-5 °C). The HCl protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the alcohol. This results in the formation of the corresponding picolinimidate hydrochloride salt as a crystalline solid.

  • Aminolysis: The isolated picolinimidate salt is then reacted with a source of ammonia, such as a solution of ammonia in an alcohol or liquid ammonia. The ammonia displaces the alkoxy group of the imidate to form the picolinimidamide, which is typically isolated as its hydrochloride salt.

Caption: The Pinner reaction pathway for the synthesis of picolinimidamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the hydrolysis of the reactive imidate intermediate to the corresponding ester.

  • Low Temperature: The initial formation of the imidate is an exothermic process, and low temperatures are employed to control the reaction rate and prevent the formation of byproducts.

  • Isolation of the Imidate: While one-pot procedures are possible, the isolation of the picolinimidate intermediate often leads to a cleaner final product.

Alternative Synthetic Routes

While the Pinner reaction is the most common method, other approaches to amidine synthesis can be adapted for the preparation of picolinimidamide derivatives. These include the direct addition of amines to nitriles, often catalyzed by Lewis acids or strong bases, and the reaction of thioamides with amines in the presence of a coupling agent.[9]

Coordination Chemistry of Picolinimidamide Ligands

Picolinimidamide ligands are versatile building blocks in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. Their coordination behavior is dictated by the interplay of the pyridine nitrogen and the two nitrogen atoms of the imidamide group.

Coordination Modes

The most common coordination mode for picolinimidamide is as a bidentate N,N-donor, where the pyridine nitrogen and one of the imidamide nitrogens bind to the metal center to form a five-membered chelate ring. This mode of coordination is analogous to that of the well-studied picolinamide ligands.[10][11]

Upon deprotonation of the imidamide NH group, picolinimidamide can act as a monoanionic bidentate ligand. This deprotonation is often facilitated by the presence of a base or by coordination to a metal center. The resulting amidinate ligand is a stronger donor and can form more robust metal complexes.

Caption: Common coordination modes of picolinimidamide ligands.

Structural Characteristics of Picolinimidamide Complexes

While X-ray crystal structures of metal complexes with the parent picolinimidamide are not extensively reported in the publicly available literature, the structural features can be inferred from the closely related picolinamide complexes. For instance, in complexes of picolinamide with Ni(II), Cu(II), and Co(II), the ligand typically acts as a bidentate N,O-donor, forming a five-membered chelate ring.[10][12][13][14][15][16] The resulting complexes often exhibit distorted octahedral or square planar geometries, depending on the metal ion and the other ligands present in the coordination sphere.[17][18][19][20][21]

Table 1: Representative Bond Lengths and Angles in Picolinamide Metal Complexes

ComplexM-N (Å)M-O (Å)N-M-O Angle (°)Reference
--INVALID-LINK--22.05-2.062.08-2.09~79[10]
[Cu(picolinamide)2(H2O)]1.96-1.991.95-1.97~81[12]
[Co(picolinate)2(dpq)]2.12-2.142.08-2.10~78[13]

Note: Data for picolinamide complexes are used as a proxy for picolinimidamide complexes due to the limited availability of structural data for the latter.

The bite angle of the picolinimidamide ligand is expected to be similar to that of picolinamide, typically in the range of 78-82°. The precise bond lengths and angles will, of course, depend on the specific metal ion, its oxidation state, and the overall coordination geometry of the complex.

Applications of Picolinimidamide Ligands and their Metal Complexes

The unique electronic and steric properties of picolinimidamide ligands have led to their exploration in several areas of chemical research, most notably in catalysis and medicinal chemistry.

Catalysis

Picolinimidamide-type ligands have emerged as effective ancillary ligands in a variety of catalytic transformations. Their strong σ-donating ability and the steric bulk that can be introduced at the exocyclic nitrogen atom allow for the fine-tuning of the catalytic activity and selectivity of the metal center. One prominent application is in nickel-catalyzed reductive cross-electrophile coupling reactions.

Experimental Workflow: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

  • Catalyst Pre-formation: A nickel(II) salt (e.g., NiCl2·DME) is mixed with the picolinimidamide ligand in an inert solvent to form the active catalyst in situ.

  • Reaction Setup: The aryl halide, alkyl halide, and a reducing agent (e.g., zinc or manganese powder) are added to the catalyst solution under an inert atmosphere.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature until the starting materials are consumed, as monitored by techniques such as gas chromatography or thin-layer chromatography.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Catalytic_Cycle Ni0 Ni(0)L OxAdd Ar-Ni(II)(X)L Ni0->OxAdd Oxidative Addition ArX Aryl-X ArX->OxAdd NiI Ar-Ni(I)L OxAdd->NiI Reduction Reductant Reducing Agent Reductant->NiI RedElim Ar-Alkyl NiI->RedElim Reductive Elimination AlkylX Alkyl-X AlkylX->NiI RedElim->Ni0

Caption: A generalized catalytic cycle for nickel-catalyzed cross-coupling.

Medicinal Chemistry and Drug Development

The picolinimidamide scaffold holds significant potential in medicinal chemistry, primarily due to its ability to act as a bioisostere for other functional groups and its inherent biological activities.[1][2][3][9][11][22]

Picolinimidamide as a Bioisostere:

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design. The picolinimidamide group can be considered a bioisostere of a carboxylic acid or an amide, offering the potential to modulate a molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capacity, while maintaining or improving its biological activity.

Biological Activities of Pyridine-Amidine Derivatives:

Derivatives of pyridine containing an amidine group have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9] The ability of the amidine group to engage in hydrogen bonding and electrostatic interactions with biological targets, combined with the versatile chemistry of the pyridine ring, makes this a promising scaffold for the development of new therapeutic agents.[1]

Conclusion and Future Outlook

Picolinimidamide ligands represent a fascinating and underexplored class of compounds with significant potential in both fundamental and applied chemistry. While their synthesis is well-established through classical organic reactions, their coordination chemistry and applications are still fertile ground for further investigation. The continued development of new synthetic methodologies will undoubtedly lead to a wider range of functionalized picolinimidamide ligands with tailored properties. A more thorough exploration of their coordination chemistry, including the systematic synthesis and structural characterization of their metal complexes, will provide a deeper understanding of their bonding and reactivity. In the realm of catalysis, the design of new picolinimidamide-based catalysts for a broader range of transformations is a promising avenue of research. Furthermore, the exploration of picolinimidamide derivatives as novel therapeutic agents, leveraging their potential as bioisosteres and their inherent biological activities, holds considerable promise for the future of drug discovery.

References

Picolinimidamide Hydrochloride Derivatives as Potent Enzyme Inhibitors: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of picolinimidamide hydrochloride derivatives, a promising class of compounds that have garnered significant attention for their potent enzyme inhibitory activities. We will delve into their mechanism of action, key enzymatic targets, therapeutic applications, and the experimental methodologies crucial for their evaluation. This document is designed to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

The Picolinimidamide Scaffold: A Privileged Structure in Enzyme Inhibition

The picolinimidamide moiety, characterized by a pyridine ring bearing an imidamide functional group at the 2-position, serves as a versatile scaffold for the design of highly specific enzyme inhibitors. The hydrochloride salt form enhances the solubility and stability of these compounds, making them amenable to biological assays and pharmaceutical formulation.

The core structure of picolinimidamide offers several key features for molecular recognition by enzymes:

  • Aromatic Pyridine Ring: Capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions within enzyme active sites.

  • Imidamide Group: A bioisostere of the amide group, it possesses both hydrogen bond donor and acceptor capabilities, allowing for critical interactions with amino acid residues.

  • Positively Charged Head Group (at physiological pH): The protonated imidamide can form strong ionic interactions with negatively charged residues like aspartate or glutamate in the enzyme's binding pocket.

Derivatization of this core structure allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.

G cluster_picolinimidamide Picolinimidamide Core Structure cluster_derivatives Points of Derivatization Picolinimidamide Picolinimidamide R1 R1 Picolinimidamide->R1 Pyridine Ring Substitution R2 R2 Picolinimidamide->R2 Pyridine Ring Substitution R3 R3 Picolinimidamide->R3 Pyridine Ring Substitution R4 R4 Picolinimidamide->R4 Pyridine Ring Substitution R5 R5 Picolinimidamide->R5 Amidine Substitution

Caption: General structure of picolinimidamide and key points for derivatization.

Key Enzyme Targets and Therapeutic Implications

Picolinamide and its bioisosteric picolinimidamide derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][4] Overactivation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, making it a prime target for anticancer therapies.[3][4]

  • Mechanism of Inhibition: Picolinamide-based derivatives have been designed to act as potent VEGFR-2 inhibitors.[3] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

  • Therapeutic Potential: By blocking VEGFR-2, these derivatives can stifle tumor growth and metastasis, offering a promising avenue for cancer treatment.[3][4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates Picolinimidamide Picolinimidamide Derivative Picolinimidamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival ERK->Angiogenesis Synthesis_Workflow PicolinicAcid Picolinic Acid Derivative Amidation Amidation PicolinicAcid->Amidation Picolinamide Picolinamide Derivative Amidation->Picolinamide Thionation Thionation (e.g., Lawesson's Reagent) Picolinamide->Thionation Thiopicolinamide Thiopicolinamide Derivative Thionation->Thiopicolinamide Amination Amination/ S-Alkylation Thiopicolinamide->Amination Picolinimidamide Picolinimidamide Derivative Amination->Picolinimidamide HCl_Salt HCl Salt Formation Picolinimidamide->HCl_Salt FinalProduct Picolinimidamide Hydrochloride HCl_Salt->FinalProduct

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines via Formimidamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold, recognized for its prevalence in a multitude of commercially available drugs and its broad spectrum of pharmacological activities.[1][2][3][4][5] This "drug-prejudice" scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, among others.[1][3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) underscore the therapeutic importance of this structural motif.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access novel 3-substituted imidazo[1,2-a]pyridines is of paramount importance for the discovery of new therapeutic agents.[1][3]

This application note provides a comprehensive guide to the synthesis of 3-substituted imidazo[1,2-a]pyridines, with a particular focus on a facile and efficient approach utilizing formimidamide chemistry. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the advantages of this methodology, which circumvents the need for harsh or expensive reagents like transition metal complexes.[6][7] Additionally, we will explore the widely adopted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction as a powerful alternative for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9][10][11]

The Formimidamide Approach: A Facile Route to 3-Substituted Imidazo[1,2-a]pyridines

A recently developed method offers a straightforward synthesis of 3-aryl, 3-alkenyl, and 3-alkynyl substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and benzyl, allyl, or propargyl halides.[2][6][7] This approach hinges on the in-situ formation of a formimidamide intermediate, which then undergoes a thermally allowed 5-exo-trig cyclization.[6][12]

Mechanistic Insights

The reaction proceeds through an initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formimidamide intermediate. This intermediate then reacts with an active electrophile (e.g., a benzyl halide). The subsequent intramolecular cyclization is a key step. Quantum chemical calculations have suggested a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization.[6][12] This pathway facilitates a Baldwin-allowed 5-exo-trig cyclization, leading to the formation of the desired 3-substituted imidazo[1,2-a]pyridine.[6][12]

G A 2-Aminopyridine + DMF-DMA B Formimidamide Intermediate A->B Reaction D N-Alkylated Intermediate B->D Reaction with C Active Electrophile (e.g., Benzyl Halide) C->D E Intramolecular Mannich-type Addition (5-exo-trig) D->E Cyclization F 3-Substituted Imidazo[1,2-a]pyridine E->F Aromatization GBB_Mechanism Start 2-Aminopyridine + Aldehyde SchiffBase Schiff Base Intermediate Start->SchiffBase Condensation Cycloaddition [4+1] Cycloaddition SchiffBase->Cycloaddition Isocyanide Isocyanide Isocyanide->Cycloaddition Intermediate2 Cyclic Intermediate Cycloaddition->Intermediate2 Product 3-Aminoimidazo[1,2-a]pyridine Intermediate2->Product Rearrangement & Aromatization

References

Using 3-Methoxypicolinimidamide hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Methoxypicolinimidamide Hydrochloride in Medicinal Chemistry: Synthesis and Discovery Protocols

Introduction: A Molecule of Dual Potential

This compound (CAS No. 1179362-06-1) is a pyridine-based organic compound whose utility in medicinal chemistry is multifaceted.[1][2][3] While its most documented application lies in the realm of synthetic methodology as a specialized ligand, its structural motifs suggest a potential for exploration as a bioactive agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its established role in facilitating complex chemical syntheses and offers detailed protocols for evaluating its hypothetical potential as an inhibitor of a key therapeutic target, Indoleamine 2,3-dioxygenase 1 (IDO1).

This document is structured to reflect the dual nature of this compound's application: first, as a tool for building complex molecules, and second, as a candidate for biological screening.

Compound Identifier Value
IUPAC Name This compound
CAS Number 1179362-06-1
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol

PART 1: Application in Synthetic Medicinal Chemistry

The construction of novel molecular entities is the cornerstone of drug discovery. Picolinimidamide derivatives, including isomers of the title compound, have emerged as powerful ligands in transition metal catalysis, particularly for nickel-catalyzed cross-coupling reactions.[4][5] These reactions are indispensable for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are prevalent in a vast number of pharmaceutical agents.

The Role of Picolinimidamide Ligands in Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and versatile alternative to palladium-based methods. The choice of ligand is critical for controlling the catalyst's reactivity and stability. Electron-rich amidine ligands, such as 5-Methoxypicolinimidamide hydrochloride, have been shown to facilitate cross-couplings between aryl bromides and redox-active esters. The electron-donating methoxy group enhances the rate of oxidative addition, a key step in the catalytic cycle, often allowing reactions to proceed at room temperature.

While direct literature on the 3-methoxy isomer is sparse in this context, its structural similarity to the 5-methoxy isomer suggests analogous reactivity. These ligands are particularly valuable for synthesizing complex molecules from readily available starting materials, a critical function in medicinal chemistry programs.[6]

Generalized Protocol for a Nickel-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for using a picolinimidamide ligand in a cross-coupling reaction. Note: This is a representative protocol and must be optimized for specific substrates.

Objective: To couple an aryl bromide with an alkyl carboxylic acid derivative (via a redox-active ester) to form a C-C bond.

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)

  • This compound

  • Aryl bromide

  • Redox-Active Ester (e.g., an N-hydroxy-tetrachlorophthalimide (TCNHPI) ester of the desired alkyl carboxylic acid)

  • Zinc powder (reductant)

  • Tetrabutylammonium iodide (TBAI) (optional additive)

  • Anhydrous solvent (e.g., Dimethylacetamide - DMA)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation: In a glovebox, add NiCl₂·DME (5 mol%) and this compound (6 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), the redox-active ester (1.5 equiv), and zinc powder (~2.0 equiv). If using, add TBAI (0.2 equiv).

  • Solvent Addition: Add anhydrous DMA to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature (or heat as optimized) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

PART 2: Hypothetical Application as an IDO1 Inhibitor – A Screening Cascade

To illustrate the process of evaluating a novel compound in a drug discovery context, we present a hypothetical application of this compound as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Scientific Background: IDO1 as an Immuno-Oncology Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan (Trp) to N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[7][8][9] In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of Trp starves effector T cells, leading to their arrest and anergy.[7][10]

  • Kynurenine Accumulation: The buildup of Kyn and its metabolites actively induces T cell apoptosis and promotes the differentiation of regulatory T cells (Tregs).[7]

By inhibiting IDO1, it is possible to reverse this immunosuppression and restore the immune system's ability to attack cancer cells.[11] Therefore, screening small molecules for IDO1 inhibitory activity is a major focus in cancer immunotherapy research.[8]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Effects Immunosuppressive Effects Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1_Enzyme Catabolized by Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Produces T_Cell_Starvation Tryptophan Depletion (T-Cell Starvation) IDO1_Enzyme->T_Cell_Starvation Leads to Treg_Activation Kynurenine Accumulation (Treg Activation / T-Cell Apoptosis) Kynurenine->Treg_Activation Leads to Inhibitor 3-Methoxypicolinimidamide hydrochloride (Hypothetical Inhibitor) Inhibitor->IDO1_Enzyme Inhibits

Caption: The IDO1 metabolic pathway and its role in tumor immune evasion.
Protocol 1: In Vitro Enzymatic Assay for IDO1 Inhibition

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of a test compound on recombinant human IDO1.[12] The assay quantifies the production of kynurenine, which is detected spectrophotometrically.[13][14]

Enzymatic_Assay_Workflow start Prepare Reagents plate Plate Compound Dilutions & Recombinant IDO1 Enzyme start->plate preincubate Pre-incubate (10 min, 37°C) plate->preincubate initiate Initiate Reaction (Add L-Tryptophan) preincubate->initiate incubate Incubate (30-60 min, 37°C) initiate->incubate stop Stop Reaction (Add Trichloroacetic Acid - TCA) incubate->stop hydrolyze Hydrolyze Product (50°C, 30 min) stop->hydrolyze develop Add DMAB Reagent (Color Development) hydrolyze->develop read Read Absorbance (480 nm) develop->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Principle: The conversion of L-tryptophan to N-formylkynurenine by IDO1 is followed by acid hydrolysis to kynurenine. Kynurenine then reacts with p-dimethylaminobenzaldehyde (DMAB) to form a yellow-colored product that can be measured at 480 nm.[14]

Materials & Reagents:

  • Recombinant Human IDO1 Enzyme

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase

  • Substrate: L-Tryptophan solution (400 µM final concentration)

  • Test Compound: this compound, serially diluted in DMSO/Assay Buffer

  • Positive Control: Epacadostat (INCB024360), a known IDO1 inhibitor

  • Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA)

  • Detection Reagent: 2% (w/v) p-DMAB in acetic acid

  • 96-well microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM). In a 96-well plate, add 10 µL of each compound dilution. Add 10 µL of vehicle (DMSO/buffer) for control wells.

  • Enzyme Addition: To each well, add 70 µL of a pre-mixed solution containing assay buffer, cofactor solution, and the IDO1 enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the L-tryptophan solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% TCA.[12]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[12][14]

  • Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate. Add 100 µL of DMAB reagent and incubate at room temperature for 10 minutes.[12][14]

  • Measurement: Measure the absorbance at 480 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data IC₅₀ (nM)
Epacadostat (Control)15.2
3-Methoxypicolinimidamide HCl78.5
Protocol 2: Cell-Based Assay for IDO1 Activity

This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and off-target effects.[10][15][16]

Principle: A human cancer cell line (e.g., SKOV-3 or HeLa) is stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression.[14][15][17] The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured.[16]

Cell_Assay_Workflow start Seed Cells in 96-well Plate induce Induce IDO1 Expression (Add IFN-γ, 24h) start->induce treat Treat with Compound Dilutions (24-48h) induce->treat collect Collect Supernatant treat->collect process Process Supernatant (Add TCA, Hydrolyze) collect->process develop Add DMAB Reagent (Color Development) process->develop read Read Absorbance (480 nm) develop->read analyze Calculate Cellular IC50 read->analyze

Caption: Workflow for the cell-based IDO1 inhibition assay.

Materials & Reagents:

  • SKOV-3 ovarian cancer cells[15][17]

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Test Compound and Positive Control (Epacadostat)

  • TCA and DMAB reagents as described in Protocol 1

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[17]

  • IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[17]

  • Compound Treatment: Remove the IFN-γ-containing medium. Add 200 µL of fresh medium containing serial dilutions of this compound or a vehicle control.[12][17]

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Carefully collect 140 µL of the cell culture supernatant from each well.[12][14]

    • Add 10 µL of 6.1 N TCA to each supernatant sample.[12]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[12]

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new plate and add 100 µL of DMAB reagent.

    • Measure absorbance at 480 nm.

Data Analysis:

  • Similar to the enzymatic assay, calculate the percent inhibition of kynurenine production and determine the cellular IC₅₀ value. It is also crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to compound toxicity.[16]

Conclusion and Future Directions

This compound serves as an excellent example of a molecule with diverse applications in the broad field of medicinal chemistry. Its established role as a ligand in catalysis empowers chemists to build the complex molecules needed for drug discovery. Furthermore, its structure provides a foundation for its potential exploration as a bioactive agent. The protocols detailed herein provide a robust framework for both synthesizing novel compounds using this ligand and for screening it against important therapeutic targets like IDO1. Positive results from such a hypothetical screening campaign would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy studies.

References

The Picolinamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Picolinamide Core

The picolinamide scaffold, a simple yet versatile pyridine-2-carboxamide structure, has emerged as a "privileged" motif in medicinal chemistry. Its unique electronic and steric properties, coupled with its ability to engage in a variety of non-covalent interactions, make it an ideal building block for the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the diverse applications of picolinamide derivatives in contemporary drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, showcase their therapeutic potential across a spectrum of diseases, and provide practical, field-proven methodologies for their synthesis and biological evaluation.

I. The Versatility of Picolinamide Derivatives: A Multi-Targeting Scaffold

The inherent chemical features of the picolinamide core allow for facile structural modifications, enabling the generation of vast chemical libraries with diverse pharmacological profiles. This has led to the discovery of picolinamide derivatives with potent activity against a range of biological targets.

Anticancer Applications: Targeting Key Kinases

A significant area of success for picolinamide derivatives has been in oncology, particularly as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various tumors, making them attractive targets for cancer therapy.[1] Novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to exhibit potent anti-proliferative activities against a range of human cancer cell lines.[1] One promising compound, 6p , demonstrated superior activity to the multi-kinase inhibitor sorafenib and was identified as a selective inhibitor of Aurora-B kinase.[1]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][3] Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2][3] By grafting structural features from known VEGFR-2 inhibitors like Sorafenib and Axitinib, researchers have developed novel picolinamide derivatives with significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).[2]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

Antiviral Activity: A Broad-Spectrum Defense

Recent studies have highlighted the potential of picolinic acid, the parent carboxylic acid of picolinamides, as a broad-spectrum antiviral agent. This activity is particularly effective against enveloped viruses.

  • Mechanism of Action: Picolinic acid has been shown to inhibit the entry of a wide range of enveloped viruses, including SARS-CoV-2, influenza A virus, flaviviruses, and herpes simplex virus.[4][5][6] The proposed mechanism involves the inhibition of fusion between the viral and cellular membranes, a critical step for viral entry.[4][5] This host-targeted approach presents a high barrier to the development of viral resistance.

Antibacterial Agents: A Targeted Approach

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Picolinamide derivatives have shown promise in selectively targeting pathogenic bacteria while sparing the beneficial gut microbiota.

  • Targeting Clostridioides difficile: C. difficile is a major cause of antibiotic-associated diarrhea. A class of picolinamide antibacterials has been developed that exhibits potent and selective activity against C. difficile.[7] By optimizing the structure of an initial isonicotinamide hit, researchers developed a picolinamide derivative with over 1000-fold selectivity for C. difficile over methicillin-resistant Staphylococcus aureus (MRSA).[7]

Metabolic Disorders: Modulating Glucocorticoid Activity

Picolinamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels.

  • 11β-HSD1 Inhibition: Overactivity of 11β-HSD1 in metabolic tissues is linked to conditions like type 2 diabetes and obesity.[8][9][10] Selective inhibitors of 11β-HSD1 can modulate glucocorticoid action, offering a therapeutic strategy for these metabolic diseases.[8][9][10] High-throughput screening has identified picolinamide derivatives as potent and metabolically stable 11β-HSD1 inhibitors, with some compounds demonstrating efficacy in animal models of diabetes.[9][10]

Neurodegenerative Diseases: A Nascent but Promising Field

While research is in its earlier stages, picolinamide derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.

  • Cholinesterase Inhibition: Some picolinamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[11] Reduced acetylcholine levels are a hallmark of Alzheimer's disease.

  • BACE1 Inhibition: Verubecestat, a picolinamide-containing compound, is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4][12] BACE1 is a key enzyme in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Although Verubecestat did not show efficacy in late-stage clinical trials for Alzheimer's disease, its development highlights the potential of the picolinamide scaffold in targeting key enzymes in neurodegeneration.

II. Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of picolinamide derivatives. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: General Synthesis of Picolinamide Derivatives via Amide Coupling

This protocol describes a general and robust method for the synthesis of picolinamide derivatives from the corresponding picolinic acid and amine precursors.

Synthesis_Workflow Start Start: Picolinic Acid & Amine Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification: Column Chromatography Coupling->Purification Characterization Characterization: NMR, MS Purification->Characterization End Final Picolinamide Derivative Characterization->End

References

Application Notes and Protocols for 3-Methoxypicolinimidamide Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Electron-Rich Picolinimidamide Ligands in Modern Catalysis

In the landscape of contemporary drug discovery and functional materials science, the development of robust and versatile catalytic methods for the construction of carbon-carbon and carbon-heteroatom bonds is of paramount importance.[1] Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional palladium-based systems, offering unique reactivity profiles and economic advantages.[2][3] The success of these transformations is intrinsically linked to the rational design of supporting ligands, which modulate the electronic and steric properties of the metal center, thereby dictating catalytic activity and selectivity.[2]

Within this context, picolinimidamide derivatives have garnered significant attention as a class of tunable, bidentate nitrogen-donor ligands.[3] 3-Methoxypicolinimidamide hydrochloride, the subject of this guide, belongs to this promising family. The strategic placement of an electron-donating methoxy group on the pyridine ring is anticipated to enhance the electron density at the nickel center. This electronic enrichment is crucial as it can facilitate the rate-determining oxidative addition step in many catalytic cycles, leading to faster reaction times and improved efficiency, potentially at lower reaction temperatures.[1]

These application notes provide a comprehensive overview of the utility of this compound as a ligand in nickel-catalyzed cross-coupling reactions, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Application: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

A primary application for this compound is in nickel-catalyzed reductive cross-electrophile coupling (XEC) reactions.[4] This strategy offers a significant advantage over traditional cross-coupling methods by avoiding the pre-formation of organometallic reagents, which can be sensitive and challenging to prepare.[4] In a typical XEC reaction, two different electrophiles, such as an aryl halide and an alkyl halide, are coupled in the presence of a nickel catalyst and a stoichiometric reductant.

The 3-Methoxypicolinimidamide ligand plays a critical role in stabilizing the nickel catalytic species and promoting the desired cross-selectivity over undesired homocoupling pathways.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed reductive cross-coupling of an aryl bromide with an alkyl halide, employing a picolinimidamide ligand.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_side Radical Generation Ni0 Ni(0)Ln NiII_Ar Ar-Ni(II)-X Ln Ni0->NiII_Ar Oxidative Addition (Ar-X) NiIII Ar-Ni(III)(Alkyl)-X Ln NiII_Ar->NiIII Radical Capture (Alkyl Radical) NiI_Ar Ar-Ni(I) Ln NiIII->NiI_Ar Reductive Elimination (Ar-Alkyl) NiI_Ar->Ni0 Reduction (e.g., Zn) AlkylX Alkyl-X AlkylRad Alkyl• AlkylX->AlkylRad SET from Ni(I) or Zn AlkylRad->NiII_Ar NiI Ni(I)Ln caption Proposed Catalytic Cycle for Ni-Catalyzed XEC

References

Application Notes & Protocols: 3-Methoxypicolinimidamide hydrochloride in Advanced Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 3-Methoxypicolinimidamide hydrochloride (CAS No. 1179362-06-1) in organic synthesis.[1][2] The primary focus is its role as a highly effective electron-rich amidine ligand in nickel-catalyzed cross-coupling reactions, a cornerstone methodology in modern drug discovery and medicinal chemistry.[3][4][5] We will explore the mechanistic rationale behind its efficacy, provide step-by-step procedures for its use, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced catalytic system for the synthesis of complex molecules.

Scientific Principles & Mechanistic Rationale

The strategic value of this compound lies in its unique electronic and structural properties, which render it a superior ligand for specific catalytic applications.

The Amidine Ligand in Nickel Catalysis

Picolinimidamide-based ligands have emerged as a powerful class of directing groups and ligands for transition-metal catalysis. Their bidentate coordination to the metal center via the pyridine and amidine nitrogen atoms provides a stable complex, while allowing for fine-tuning of the catalyst's electronic properties.

The core advantage of this compound stems from the electron-donating nature of the methoxy group at the 3-position of the pyridine ring. In the context of a nickel-catalyzed cross-coupling cycle, this has a profound and beneficial effect. The increased electron density on the nickel center facilitates the crucial oxidative addition step, where the catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl or heteroaryl halide). This enhancement can lead to faster reaction times and, critically, enable reactions to proceed under milder conditions, such as at room temperature.[3]

The Nickel-Catalyzed Cross-Coupling Cycle

The generally accepted mechanism for this type of cross-coupling reaction involves a Ni(0)/Ni(II) catalytic cycle. The 3-Methoxypicolinimidamide ligand (L) is instrumental throughout this process.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Ni0 L-Ni(0) Active Catalyst NiII_OA L-Ni(II)(R1)(X) Oxidative Adduct Ni0->NiII_OA Oxidative Addition R1R2 R¹-R² NiII_RE L-Ni(II)(R1)(R2) NiII_OA->NiII_RE Reductive Partner Introduction NiII_RE->Ni0 Reductive Elimination NiII_RE->R1R2 Forms Product R1X R¹-X (Aryl Halide) R1X->NiII_OA R2_source R² Source (Alkyl Halide + Zn) R2_source->NiII_RE

Caption: Generalized Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Causality Explained:

  • Oxidative Addition: The active L-Ni(0) catalyst attacks the electrophile (R¹-X). The electron-donating 3-methoxy group on the ligand makes the Ni(0) center more nucleophilic, accelerating this rate-limiting step.[3]

  • Reductive Partner Introduction: In this example, a secondary alkyl halide (R²-X) is reduced by metallic zinc to form an organozinc reagent in situ. This reagent then undergoes transmetalation with the Ni(II) complex, replacing the halide (X) with the R² group. Additives like tetra-n-butylammonium iodide (TBAI) can facilitate this electron transfer process.[3]

  • Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the nickel coordination sphere as the final coupled product (R¹-R²). This step regenerates the active L-Ni(0) catalyst, allowing the cycle to continue. The stability imparted by the bidentate amidine ligand is crucial to prevent catalyst decomposition.

Safety & Handling

As a prerequisite to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a summary of key safety information.

Hazard Profile: this compound is classified as an irritant.

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6][7][8]

  • H335: May cause respiratory irritation.[8]

Precautionary MeasureProtocolJustification
Engineering Controls Work within a certified chemical fume hood.To prevent inhalation of fine powder and ensure adequate ventilation.[9]
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]To prevent skin and eye contact with the irritant chemical.[6]
Handling Avoid generating dust.[6] Wash hands thoroughly after handling.[7]Minimizes inhalation and incidental contact.
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[9]The hydrochloride salt can be hygroscopic; proper storage maintains compound integrity.

First Aid:

  • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Experimental Protocols

The following protocol is a representative example of a nickel-catalyzed C(sp²)-C(sp³) cross-coupling reaction using this compound as the ligand.

General Considerations & Self-Validation
  • Inert Atmosphere: Nickel catalysts, particularly in the Ni(0) oxidation state, are sensitive to atmospheric oxygen. All reactions must be assembled in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Organometallic reagents are sensitive to moisture. Use oven-dried or flame-dried glassware and anhydrous solvents.

  • Reagent Purity: The success of catalytic reactions is highly dependent on the purity of all reagents and substrates.

  • In-Process Controls: Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to ensure the reaction goes to completion and to identify potential side products, forming a self-validating loop.

Protocol: Coupling of 2-Bromopyridine with a Secondary Alkyl Bromide

This protocol details the synthesis of 2-cyclohexylpyridine.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMmolEq.
2-Bromopyridine109-04-6158.00158 mg1.01.0
Bromocyclohexane108-85-0163.07245 mg1.51.5
NiBr₂·diglyme26233-51-6352.5517.6 mg0.050.05
3-Methoxypicolinimidamide·HCl 1179362-06-1 187.63 11.3 mg 0.06 0.06
Zinc powder (<10 micron)7440-66-665.3898 mg1.51.5
Tetra-n-butylammonium iodide (TBAI)311-28-4369.3737 mg0.10.1
N,N-Dimethylacetamide (DMAc), anhydrous127-19-587.125.0 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂·diglyme (17.6 mg), this compound (11.3 mg), zinc powder (98 mg), and TBAI (37 mg) to an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous DMAc (5.0 mL) to the Schlenk tube. The mixture will likely turn dark, indicating the formation of the active Ni(0) species.

  • Substrate Addition: Add 2-bromopyridine (158 mg) followed by bromocyclohexane (245 mg) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place it on a magnetic stir plate and stir at room temperature (25 °C) for 12-24 hours.

  • Monitoring: After 12 hours, take a small aliquot from the reaction mixture (under a positive flow of nitrogen), quench it with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of starting material to product. If the reaction is incomplete, allow it to stir longer.

  • Workup: Once the reaction is complete, unseal the tube and quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Confirm the identity and purity of 2-cyclohexylpyridine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen/moisture contamination. 2. Impure starting materials or solvent. 3. Insufficient reduction of Ni(II) precursor.1. Ensure rigorous inert atmosphere and anhydrous techniques. Degas solvent via sparging with N₂/Ar. 2. Use freshly purified substrates and high-purity anhydrous solvent. 3. Use fresh, high-surface-area zinc powder.
Formation of Side Products 1. Homocoupling of the alkyl halide. 2. β-Hydride elimination from the alkyl partner.1. Ensure slow addition of the alkyl halide. 2. The picolinimidamide ligand is known to suppress β-hydride elimination, but consider lowering the reaction temperature if this is observed.[10]
Difficulty in Purification Residual polar impurities from the catalyst or ligand.Perform an aqueous wash with a chelating agent like EDTA to help remove residual metal salts before chromatography.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware (Oven/Flame) p2 Prepare Inert Atmosphere (Glovebox or Schlenk Line) r1 Charge Solids: NiBr₂·diglyme, Ligand, Zn, TBAI p2->r1 r2 Add Anhydrous Solvent (DMAc) r1->r2 r3 Add Substrates: 2-Bromopyridine, Bromocyclohexane r2->r3 r4 Stir at Room Temp (12-24 h) r3->r4 r5 Monitor Progress (GC-MS/TLC) r4->r5 w1 Quench Reaction (aq. NH₄Cl) r5->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash & Dry Organic Layer w2->w3 w4 Concentrate (Rotary Evaporator) w3->w4 w5 Purify by Column Chromatography w4->w5 a1 Characterize Product: NMR, Mass Spec w5->a1 a2 Determine Yield & Purity a1->a2

Caption: Step-by-step workflow from preparation to final analysis.

Conclusion

This compound is a highly valuable and enabling ligand for modern synthetic chemistry. Its electron-rich nature allows for the efficient nickel-catalyzed cross-coupling of a wide range of substrates under mild conditions. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively utilize this tool to accelerate the synthesis of complex molecular targets, particularly within the demanding field of pharmaceutical and agrochemical development.

References

Application Note: Robust GC-MS Analysis of 3-Methoxypicolinimidamide Hydrochloride Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the derivatization of 3-Methoxypicolinimidamide hydrochloride for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and thermal degradation.[1][2][3] To overcome these limitations, a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This procedure effectively converts the polar amine and imidamide functional groups into their corresponding non-polar trimethylsilyl (TMS) derivatives, rendering the analyte amenable to GC-MS analysis.[4][5][6] This guide provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into the optimization of the derivatization and GC-MS parameters for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with the molecular formula C7H10ClN3O.[7] As a picolinimidamide derivative, it possesses functional groups, including a pyridine ring, a methoxy group, and an imidamide moiety. The presence of the imidamide group, in particular, imparts high polarity and the capacity for hydrogen bonding, which in turn leads to low volatility.[8] These characteristics make direct analysis by gas chromatography challenging, as the high temperatures required for volatilization can lead to thermal decomposition and poor chromatographic performance.[3]

Derivatization is a chemical modification technique used to convert analytes into a form more suitable for a given analytical method.[2][9] For GC analysis of polar compounds, silylation is a widely employed and effective strategy.[5][10] Silylation involves the replacement of active hydrogen atoms in functional groups like amines, amides, hydroxyls, and carboxylic acids with a trimethylsilyl (TMS) group.[4][6][11] This process reduces the polarity and increases the volatility and thermal stability of the analyte, leading to improved peak shape, better resolution, and more reliable quantification in GC-MS analysis.[8][12]

This application note details a validated protocol for the silylation of this compound using BSTFA with 1% TMCS, a powerful silylating agent capable of derivatizing amines and amides.[13][14]

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s_start Start: 3-Methoxypicolinimidamide hydrochloride Sample s_dry Evaporation to Complete Dryness s_start->s_dry Nitrogen Stream d_reagent Add Anhydrous Solvent & BSTFA + 1% TMCS s_dry->d_reagent Transfer to Reaction Vial d_react Reaction at 70°C for 60 minutes d_reagent->d_react d_cool Cool to Room Temperature d_react->d_cool a_inject Inject Derivatized Sample into GC-MS d_cool->a_inject Transfer to Autosampler Vial a_separate Chromatographic Separation a_inject->a_separate a_detect Mass Spectrometric Detection & Identification a_separate->a_detect data_analysis Data Analysis & Quantification a_detect->data_analysis Data Processing reaction cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Methoxypicolinimidamide (with active hydrogens on N atoms) product TMS-derivatized 3-Methoxypicolinimidamide (Volatile & Thermally Stable) reactant1->product + reactant2 BSTFA + 1% TMCS (Silylating Agent) condition1 70°C, 60 min condition2 Anhydrous Environment

References

Application Notes and Protocols for Cell-Based Assays Involving Picolinimidamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Picolinimidamides as a Promising Class of Therapeutic Modulators

Picolinimidamides, a class of organic compounds characterized by a pyridine ring and an imidamide functional group, are emerging as a significant area of interest in drug discovery and development. Their structural motifs are often associated with potent and selective inhibitory activity against key enzymatic targets implicated in a range of pathologies, from cancer to metabolic and infectious diseases.[1][2][3] A particularly compelling application for this class of compounds is in the field of immuno-oncology, specifically as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5]

IDO1 is a critical metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][6] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the accumulation of kynurenine and its metabolites, which directly induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[7][8][9] By inhibiting IDO1, picolinimidamide-based compounds can potentially reverse this immunosuppressive shield, thereby restoring anti-tumor immune responses.[5][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of picolinimidamide compounds in a suite of cell-based assays. The protocols herein are designed to be self-validating systems, enabling the robust characterization of a compound's mechanism of action, from initial target engagement and enzymatic inhibition to its downstream effects on cancer cell viability and immune cell function.

Guiding Principles for Assay Selection and Design

The successful evaluation of a picolinimidamide compound hinges on a logical, stepwise approach to cell-based assays. The choice of assays should be driven by the hypothesized mechanism of action. For a putative IDO1 inhibitor, the experimental workflow should aim to answer the following questions:

  • Target Engagement & Enzymatic Inhibition: Does the compound effectively inhibit IDO1 activity in a cellular context?

  • Cellular Viability & Cytotoxicity: What is the direct effect of the compound on the viability and proliferation of cancer cells? Is it cytotoxic at concentrations that inhibit IDO1?

  • Mechanism of Cell Death: If the compound induces cell death, what is the underlying mechanism (e.g., apoptosis)?

  • Functional Immune Restoration: Can the compound rescue T-cell function from IDO1-mediated suppression?

Cell-based assays are indispensable as they provide a more physiologically relevant context compared to purely biochemical assays.[11][12] They account for factors such as cell permeability, off-target effects, and the complexity of intracellular signaling pathways.[13][14] When designing these assays, it is crucial to select relevant cell lines, optimize cell seeding densities, and determine appropriate compound concentration ranges and incubation times.[15][16]

Experimental Workflows and Signaling Pathways

A logical workflow for characterizing a picolinimidamide compound suspected to be an IDO1 inhibitor would proceed from direct enzyme activity measurement to more complex co-culture systems that model the tumor microenvironment.

Diagram: Experimental Workflow for Picolinimidamide Compound Evaluation

G cluster_0 Phase 1: Primary Screening & Target Validation cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Immune Response A IDO1 Activity Assay (Kynurenine Measurement) B Cancer Cell Viability Assay (e.g., MTT/XTT) A->B Determine therapeutic window D Western Blot Analysis (IDO1 Pathway Proteins) A->D Confirm target pathway modulation E Tumor-Immune Cell Co-Culture Assay (T-Cell Activation & Cytotoxicity) A->E Assess functional consequences of inhibition C Apoptosis Assay (Annexin V / Caspase Activity) B->C Investigate mechanism of cytotoxicity IDO1_Pathway IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR Binds JAK_STAT JAK/STAT Pathway IFNyR->JAK_STAT Activates IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan L-Tryptophan IDO1_Enzyme->Tryptophan Depletes Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Picolinimidamide Picolinimidamide Compound Picolinimidamide->IDO1_Enzyme Inhibits Tryptophan->IDO1_Enzyme Substrate T_Cell_Proliferation Proliferation & Activation Tryptophan->T_Cell_Proliferation Required for T_Cell_Apoptosis Apoptosis Kynurenine->T_Cell_Apoptosis Induces T_Cell T-Cell

References

Large-Scale Synthesis of 3-Methoxypicolinimidamide Hydrochloride: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypicolinimidamide hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note provides a comprehensive, field-proven guide for its large-scale synthesis, starting from 3-methoxy-2-pyridinecarbonitrile. The core of this protocol is a modified Pinner reaction, a classic and reliable method for converting nitriles into amidines.[1] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and robust analytical methods for product characterization. The aim is to equip researchers and process chemists with the necessary expertise to confidently and safely produce this key intermediate at scale.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical development. 3-Methoxypicolinimidamide and its hydrochloride salt serve as a crucial intermediate, leveraging the unique electronic properties of the pyridine ring for further molecular elaboration. The strategic placement of the methoxy and imidamide groups allows for diverse applications, including its use as a ligand in catalysis.

The synthetic route detailed herein is a robust two-stage process that employs the Pinner reaction. This acid-catalyzed reaction converts a nitrile into an imino ester salt (a "Pinner salt") by reacting it with an alcohol in the presence of anhydrous hydrogen chloride (HCl).[2][3][4] This intermediate is not isolated but is directly converted to the target amidine through ammonolysis.

The overall transformation proceeds as follows:

  • Pinner Salt Formation: 3-methoxy-2-pyridinecarbonitrile reacts with anhydrous ethanol and dry HCl gas to form the ethyl imidate hydrochloride intermediate.

  • Ammonolysis: The in situ generated Pinner salt is treated with ammonia to yield the final product, this compound.

This approach is selected for its high efficiency, scalability, and reliance on readily available starting materials.

Reaction Mechanism: The Pinner Reaction

Understanding the underlying mechanism is critical for troubleshooting and optimization. The Pinner reaction proceeds through several distinct steps, as illustrated below. The key is the acid-catalyzed activation of the nitrile group, making it susceptible to nucleophilic attack by the alcohol.

  • Nitrilium Ion Formation: The lone pair on the nitrile nitrogen is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[3][5]

  • Nucleophilic Attack: A molecule of anhydrous ethanol acts as a nucleophile, attacking the carbon of the nitrilium ion.

  • Pinner Salt Formation: The resulting intermediate is deprotonated to form the stable ethyl 3-methoxypicolinimidate hydrochloride, known as the Pinner salt.

  • Ammonolysis: Ammonia, a stronger nucleophile, attacks the electrophilic carbon of the Pinner salt.

  • Amidine Formation: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the free base of the amidine.

  • Salt Formation: The amidine is immediately protonated by the excess acid in the medium to precipitate as the stable this compound salt.

Pinner_Reaction_Mechanism Figure 1: Pinner Reaction Mechanism Nitrile 3-Methoxy-2-pyridinecarbonitrile Nitrilium Nitrilium Ion (Electrophilic) Nitrile->Nitrilium + H⁺ (from HCl) HCl1 HCl PinnerSalt Pinner Salt Intermediate (Ethyl Imidate HCl) Nitrilium->PinnerSalt + Ethanol - H⁺ Ethanol1 Ethanol Tetrahedral Tetrahedral Intermediate PinnerSalt->Tetrahedral + NH3 Ammonia Ammonia (NH3) AmidineBase Amidine (Free Base) Tetrahedral->AmidineBase - Ethanol Ethanol2 Ethanol (Eliminated) FinalProduct 3-Methoxypicolinimidamide HCl AmidineBase->FinalProduct + HCl HCl2 HCl

Caption: Figure 1: Pinner Reaction Mechanism.

Detailed Large-Scale Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Equipment and Reagents
  • Equipment:

    • 5 L, 4-neck round-bottom flask equipped with a mechanical stirrer, gas inlet adapter, thermometer, and gas outlet bubbler.

    • Low-temperature cooling bath (ice/salt or cryocooler).

    • Source of dry hydrogen chloride gas.

    • Source of dry ammonia gas.

    • Large Büchner funnel and vacuum flask for filtration.

    • Vacuum oven for drying.

  • Reagents:

    • 3-methoxy-2-pyridinecarbonitrile

    • Anhydrous Ethanol (200 proof)

    • Dry Hydrogen Chloride (gas)

    • Dry Ammonia (gas)

    • Diethyl Ether (anhydrous, for washing)

Step-by-Step Procedure

Part A: Formation of the Pinner Salt Intermediate

  • Setup: Assemble the 5 L reaction flask in the cooling bath. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.[3][5]

  • Charging Reagents: Charge the flask with 3-methoxy-2-pyridinecarbonitrile (100 g, 0.745 mol) and anhydrous ethanol (1.5 L).

  • Cooling: Begin stirring the mixture and cool the slurry to 0 °C using the cooling bath. Maintaining a low temperature is crucial as the Pinner salt intermediate can be thermally unstable.[1][2]

  • HCl Gas Introduction: Once the temperature is stable at 0 °C, begin bubbling dry HCl gas through the solution at a moderate rate. An exothermic reaction will occur; adjust the gas flow rate to maintain the internal temperature between 0-5 °C.

  • Reaction Monitoring: Continue the HCl addition until the solution is saturated and the nitrile has fully converted to the Pinner salt. This typically takes 4-6 hours. The reaction can be monitored by taking small aliquots, quenching with a base, and analyzing by TLC or HPLC. The reaction is complete when the starting nitrile is no longer observed.

  • Inert Purge: Once the reaction is complete, stop the HCl flow and purge the headspace of the flask with nitrogen gas to remove any excess HCl. The resulting thick, white slurry contains the Pinner salt and is used directly in the next step.

Part B: Ammonolysis and Product Isolation

  • Ammonia Introduction: While maintaining the temperature at 0-5 °C, switch the gas inlet from HCl to a source of dry ammonia gas. Bubble ammonia through the vigorously stirred slurry.

  • Exothermic Control: The ammonolysis reaction is also exothermic. Carefully control the ammonia addition rate to keep the temperature below 10 °C.

  • Completion: Continue bubbling ammonia for 2-3 hours until the reaction is complete. The endpoint is typically indicated by the cessation of the exotherm and a change in the consistency of the slurry.

  • Product Isolation: Stop the ammonia flow. Filter the resulting thick slurry through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold anhydrous ethanol (2 x 200 mL) followed by cold anhydrous diethyl ether (2 x 300 mL) to remove ammonium chloride byproduct and any unreacted materials.

  • Drying: Transfer the white crystalline solid to a drying dish and dry under vacuum at 40-50 °C until a constant weight is achieved.

Workflow Visualization

Workflow Figure 2: Experimental Workflow Start Start: 3-methoxy-2-pyridinecarbonitrile + Anhydrous Ethanol Cooling Cool to 0°C Start->Cooling HCl_Addition Bubble Dry HCl Gas (0-5°C) (Pinner Salt Formation) Cooling->HCl_Addition NH3_Addition Bubble Dry NH3 Gas (0-10°C) (Ammonolysis) HCl_Addition->NH3_Addition Filtration Vacuum Filtration NH3_Addition->Filtration Washing Wash with Cold Ethanol, then Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Final Product: 3-Methoxypicolinimidamide HCl Drying->Product QC QC Analysis (NMR, HPLC, MS) Product->QC

Caption: Figure 2: Experimental Workflow.

Quantitative Data Summary

The following table outlines the stoichiometry and expected yield for the described synthesis.

Parameter3-methoxy-2-pyridinecarbonitrileProduct (C₇H₁₀ClN₃O)
Molecular Weight ( g/mol ) 134.14187.63
Input Quantity (g) 100-
Moles (mol) 0.745-
Equivalents 1.0-
Theoretical Yield (g) -139.8
Typical Actual Yield (g) -118 - 128
Typical Yield (%) -85 - 92%
Typical Purity (HPLC) ->98%

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for large-scale chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[6]

  • Reagent Hazards:

    • Hydrogen Chloride (HCl): Acutely toxic and corrosive gas. Causes severe respiratory and skin burns. All operations must be conducted in a certified fume hood. Ensure a neutralization trap (e.g., a sodium hydroxide bubbler) is in place for the gas outlet.

    • Ammonia (NH₃): Corrosive and toxic gas with a pungent odor. Poses similar respiratory hazards to HCl. Handle only in a well-ventilated fume hood.

    • Anhydrous Solvents (Ethanol, Ether): Highly flammable. Ensure no ignition sources are present in the work area. Ground all equipment properly to prevent static discharge.

    • Product: this compound may cause skin and serious eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

Analytical Characterization

To ensure the final product meets the required specifications, the following analytical tests should be performed.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the methoxy group (singlet, ~3.9 ppm), the aromatic protons on the pyridine ring, and broad singlets for the -NH₂ and -NH protons of the amidinium group (typically downfield, >9.0 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the presence of all seven unique carbons, including the amidine carbon (C=N), the methoxy carbon, and the four distinct aromatic carbons.

  • HPLC Analysis: Purity should be assessed using a reverse-phase HPLC method. A purity of >98% is typically achievable with this protocol.

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 152.08.

  • Melting Point: A sharp melting point is indicative of high purity.

By following this detailed application note, researchers and drug development professionals can achieve a reliable and scalable synthesis of this compound, a key intermediate for advancing chemical and pharmaceutical research.

References

Application Notes & Protocols: The Strategic Use of 3-Methoxypicolinimidamide Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Instead of screening large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[2][4][5] These fragments serve as high-quality starting points that can be chemically elaborated and optimized into potent, drug-like molecules.[6][7] The core principle of FBDD lies in the efficient exploration of chemical space and the generation of leads with superior physicochemical properties.[2][6]

This guide provides a detailed overview of the application of 3-Methoxypicolinimidamide hydrochloride as a versatile fragment in FBDD campaigns. We will explore its chemical attributes that make it a valuable screening component, and provide detailed protocols for its use in key biophysical screening assays.

The Profile of a Promising Fragment: this compound

This compound is a small molecule featuring a pyridine ring, a methoxy group, and a basic picolinimidamide moiety. These features make it an attractive candidate for an FBDD library.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1179362-06-1[8]
Molecular Formula C₇H₁₀ClN₃O[8]
Molecular Weight 187.63 g/mol [8]
Structure
Image of this compound structure

The imidamide group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor, making it capable of forming key interactions with protein active sites. The pyridine ring provides a rigid scaffold and potential for π-stacking interactions, while the methoxy group can explore hydrophobic pockets and act as a hydrogen bond acceptor. The hydrochloride salt form generally enhances aqueous solubility, which is a crucial property for a fragment used in biophysical assays.

The FBDD Workflow: A Strategic Overview

A typical FBDD campaign follows a structured, iterative process. The integration of this compound into this workflow would occur at the library screening stage.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Elaboration Target_Selection Target Selection & Validation Protein_Production Protein Production & QC Target_Selection->Protein_Production Library_Design Fragment Library Design Protein_Production->Library_Design Primary_Screen Primary Screen (e.g., TSA, SPR) Library_Design->Primary_Screen Hit_Validation Hit Validation (e.g., NMR) Primary_Screen->Hit_Validation Orthogonal_Screen Orthogonal Method Confirmation Hit_Validation->Orthogonal_Screen Structural_Biology Structural Biology (X-ray, NMR) Orthogonal_Screen->Structural_Biology Fragment_Evolution Fragment Evolution (Growing, Linking) Structural_Biology->Fragment_Evolution Lead_Optimization Lead Optimization Fragment_Evolution->Lead_Optimization

Caption: The iterative workflow of a typical Fragment-Based Drug Design campaign.

Biophysical Screening Techniques for Fragment Identification

Due to the low binding affinities of fragments, sensitive biophysical techniques are required for their detection.[9][10] Here, we detail protocols for screening this compound using three widely adopted methods: Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Screening with Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[11][12] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[13][14] A positive shift in Tm indicates that the fragment stabilizes the protein.

Protocol: TSA for this compound Screening

  • Protein and Fragment Preparation:

    • Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of this compound in DMSO. Create a working stock by diluting to 10 mM in the assay buffer.

  • Assay Setup (96-well plate format):

    • In each well, add:

      • 20 µL of protein solution (final concentration 0.1 mg/mL).

      • 2.5 µL of 20x SYPRO Orange dye (prepare from 5000x stock).

      • 2.5 µL of this compound working stock (final concentration 1 mM).

      • For control wells, add 2.5 µL of assay buffer with the corresponding DMSO concentration.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.[15]

    • Set the thermal gradient to ramp from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the Tm by calculating the first derivative of the curve.

    • A significant positive ΔTm (≥ 2 °C) in the presence of the fragment compared to the control indicates a potential hit.

Hit Confirmation and Kinetic Analysis with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, making it ideal for hit validation and characterization.[10][16][17]

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilization Target Immobilization on Sensor Chip Fragment_Injection Inject Fragment (Analyte) Immobilization->Fragment_Injection Association Association Phase Fragment_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration

Caption: A simplified workflow for an SPR binding experiment.

Protocol: SPR Analysis of this compound Binding

  • Immobilization of Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the surface with a mixture of EDC/NHS.

    • Inject the protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20) ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) during association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response.

Detailed Binding Information with NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information about the fragment-protein interaction.[9][10][18] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for fragment screening.[18][19][20]

Protocol: NMR-based Hit Validation using STD and WaterLOGSY

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Prepare a control sample containing only the fragment at the same concentration.

  • STD NMR Experiment:

    • Acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances and an off-resonance spectrum where no protein signals are saturated.

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the fragment that binds to the protein. The intensity of the signals can provide information on which protons of the fragment are in close proximity to the protein surface.

  • WaterLOGSY NMR Experiment:

    • This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

    • In the presence of a protein-fragment interaction, the fragment will show NOE signals with the opposite sign to those of non-binding molecules.[19][21]

    • WaterLOGSY is often more sensitive than STD for detecting very weak binders.[20][22]

  • Data Analysis:

    • Analyze the resulting spectra to confirm binding.

    • For STD, calculate the amplification factor for each proton to create a binding epitope map.

    • For WaterLOGSY, the presence of negative NOE signals for the fragment confirms binding.

From Fragment to Lead: The Path Forward

Once this compound is confirmed as a binder, the next crucial step is to obtain structural information of the fragment-protein complex, typically through X-ray crystallography.[9] This provides a detailed 3D map of the binding site and the fragment's orientation.

With this structural information, medicinal chemists can employ several strategies for fragment evolution:

  • Fragment Growing: Adding chemical moieties to the fragment to explore adjacent pockets in the binding site and increase affinity and selectivity.[6]

  • Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein.[6]

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.[6]

Conclusion

This compound represents a valuable tool in the arsenal of a medicinal chemist engaged in FBDD. Its favorable physicochemical properties and versatile interaction capabilities make it a high-quality starting point for a drug discovery campaign. By employing a strategic workflow of sensitive biophysical techniques as outlined in these protocols, researchers can effectively identify and validate its interaction with a target protein, paving the way for the rational design and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of Picolinimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with picolinimidamide derivatives. Poor aqueous solubility is a significant hurdle in the development of many promising compounds, leading to challenges in formulation, bioavailability, and ultimately, therapeutic efficacy.[1][2] This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to address and overcome these solubility challenges.

Our approach is rooted in a deep understanding of the physicochemical properties of picolinimidamide derivatives and the established principles of solubility enhancement. We will explore a range of techniques, from fundamental adjustments in your experimental setup to more advanced formulation strategies. Each recommendation is backed by scientific principles and supported by authoritative references to ensure you are equipped with trustworthy and effective solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when encountering solubility issues with your picolinimidamide derivatives.

Q1: My picolinimidamide derivative won't dissolve in aqueous buffers. What is the first and most straightforward approach I should try?

A1: The initial and often most effective strategy is pH adjustment . Picolinimidamide derivatives are typically basic compounds due to the presence of the iminopyridine moiety. By lowering the pH of your aqueous solution to be more acidic, you can protonate the basic functional groups on your molecule.[3] This ionization significantly increases the compound's interaction with water, a polar solvent, thereby enhancing its solubility.[3][4]

A good starting point is to prepare a stock solution of your compound in a small amount of an organic solvent like DMSO and then dilute it into a series of buffers with varying acidic pH values (e.g., pH 2, 4, 6). This will help you determine the optimal pH range for solubility.

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my in vitro assays. What's the next logical step?

A2: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][6] Commonly used co-solvents in a laboratory setting include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] It's crucial to use the minimum amount of co-solvent necessary, as high concentrations can sometimes interfere with biological assays.

Q3: Are there more advanced techniques I should consider for preclinical development if simple methods fail?

A3: Absolutely. For more challenging compounds intended for further development, several advanced formulation strategies can be employed. These include:

  • Salt Formation: Creating a salt of your basic picolinimidamide derivative with an acidic counterion is a well-established method to dramatically increase aqueous solubility and dissolution rates.[7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[10][11][12][13][14]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[15][16][17][18] This can be achieved through methods like solvent evaporation or melt extrusion, resulting in improved wettability and dissolution.[15][16][18][19]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, which can enhance solubility and bioavailability.[20][21][22][23][24]

  • Prodrug Strategies: This involves chemically modifying the picolinimidamide derivative to create a more soluble promoiety. This prodrug is then converted back to the active parent drug in vivo.[25][26][27][28][29]

The choice of technique will depend on the specific properties of your compound and the intended application.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental scenarios where poor solubility of picolinimidamide derivatives is a key obstacle.

Guide 1: Optimizing Solubility for In Vitro Cellular Assays

Problem: You are preparing a stock solution of your picolinimidamide derivative in DMSO, but upon dilution into your cell culture medium, the compound precipitates, leading to inconsistent and unreliable assay results.

Troubleshooting Workflow:

start Precipitation in Cell Culture Medium ph_adjust Step 1: pH Adjustment (If compatible with cells) start->ph_adjust cosolvent Step 2: Co-solvent Optimization ph_adjust->cosolvent If precipitation persists success Solubility Achieved ph_adjust->success Success cyclodextrin Step 3: Cyclodextrin Complexation cosolvent->cyclodextrin If precipitation persists cosolvent->success Success nanosuspension Step 4: Nanosuspension Formulation cyclodextrin->nanosuspension If precipitation persists cyclodextrin->success Success nanosuspension->success Success fail Consult Formulation Specialist nanosuspension->fail If precipitation persists

Caption: Decision tree for troubleshooting precipitation in cell culture media.

Step-by-Step Protocols:

Protocol 1: pH Adjustment (for pH-tolerant cell lines)

  • Determine pH Tolerance: First, confirm the pH tolerance of your specific cell line. Many cell lines can tolerate a slightly acidic environment for the duration of a typical assay.

  • Prepare Acidic Buffers: Prepare a set of sterile, physiologically compatible buffers with decreasing pH values (e.g., pH 6.8, 6.5, 6.0).

  • Test Dilutions: Prepare a concentrated stock of your picolinimidamide derivative in DMSO. Perform serial dilutions of the stock into your cell culture medium that has been pre-adjusted to the different acidic pH values.

  • Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a short incubation period. Use a microscope for more sensitive detection.

  • Select Optimal pH: Choose the highest pH that maintains the compound in solution for the duration of your experiment.

Protocol 2: Co-solvent Optimization

  • Select Biocompatible Co-solvents: Choose co-solvents with known biocompatibility, such as ethanol, propylene glycol, or PEG 400.

  • Prepare Co-solvent Stock Solutions: Prepare intermediate stock solutions of your compound in 100% of the chosen co-solvent.

  • Titrate into Medium: In a stepwise manner, add small volumes of the co-solvent stock solution to your cell culture medium while vortexing.

  • Determine Maximum Tolerated Concentration: Concurrently, run a vehicle control experiment to determine the maximum concentration of the co-solvent that does not affect cell viability or the assay endpoint.

  • Final Formulation: Prepare your final dosing solution using the lowest effective concentration of the co-solvent that keeps your compound solubilized.

Data Presentation: Co-solvent Solubility Screening

Co-solventMaximum Solubilizing Concentration (%)Cell Viability at Max Concentration (%)
Ethanol5>95
Propylene Glycol2>95
PEG 4001>95

Protocol 3: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[10]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10% w/v).

  • Prepare Drug Stock: Prepare a concentrated stock of your picolinimidamide derivative in a suitable organic solvent (e.g., ethanol).

  • Form the Complex: Slowly add the drug stock solution to the cyclodextrin solution while stirring. The cyclodextrin will encapsulate the drug molecules, forming a soluble inclusion complex.[10][11]

  • Equilibrate: Allow the mixture to equilibrate for a few hours or overnight at room temperature to ensure maximum complexation.

  • Sterile Filter: Pass the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles before adding to your cells.

Guide 2: Enhancing Oral Bioavailability for In Vivo Studies

Problem: Your picolinimidamide derivative shows excellent in vitro activity but has poor oral bioavailability in animal models, likely due to low aqueous solubility in the gastrointestinal tract.

Troubleshooting Workflow:

start Poor Oral Bioavailability salt_formation Step 1: Salt Formation start->salt_formation solid_dispersion Step 2: Solid Dispersion salt_formation->solid_dispersion If bioavailability is still low success Improved Bioavailability salt_formation->success Success nanosuspension Step 3: Nanosuspension solid_dispersion->nanosuspension If bioavailability is still low solid_dispersion->success Success prodrug Step 4: Prodrug Approach nanosuspension->prodrug If other methods are not feasible nanosuspension->success Success prodrug->success Success fail Re-evaluate Compound prodrug->fail If bioavailability remains poor

Caption: A workflow for improving the oral bioavailability of picolinimidamide derivatives.

Step-by-Step Protocols:

Protocol 4: Salt Formation Screening

  • Select Counterions: Choose a variety of pharmaceutically acceptable acidic counterions to screen for salt formation. Common examples include hydrochloride, sulfate, maleate, and tartrate.[8]

  • Solvent Selection: Select a suitable solvent system where the free base of your picolinimidamide derivative has moderate solubility and the intended salt is expected to be less soluble (to facilitate crystallization).

  • Stoichiometric Addition: Dissolve your picolinimidamide derivative in the chosen solvent. Add a stoichiometric amount of the selected acid.

  • Induce Crystallization: Stir the mixture at room temperature or with gentle heating. If a precipitate forms, it is a potential salt. If not, try cooling the solution or adding an anti-solvent to induce crystallization.

  • Characterization: Collect the solid material and characterize it using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its physicochemical properties.

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the confirmed salts and compare them to the free base.

Data Presentation: Comparison of Salt Forms

Salt FormAqueous Solubility (mg/mL)Dissolution Rate (mg/min/cm²)
Free Base0.050.1
Hydrochloride5.22.5
Maleate10.85.1
Tartrate8.54.3

Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[15][16]

  • Solvent System: Find a common volatile solvent that dissolves both your picolinimidamide derivative and the chosen carrier.[19]

  • Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.[18]

  • Drying: Dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization and Dissolution Testing: Characterize the solid dispersion for amorphicity (using XRPD and DSC) and perform dissolution studies to assess the improvement in drug release compared to the crystalline drug alone.

References

Technical Support Center: Synthesis of Substituted Picolinimidamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted picolinimidamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during synthesis. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to resolve experimental hurdles effectively.

Introduction

Substituted picolinimidamides are valuable building blocks in medicinal chemistry and materials science, often serving as precursors to N-containing heterocyclic compounds and as ligands in catalysis.[1] Their synthesis, while conceptually straightforward, can be fraught with challenges, leading to low yields, difficult purifications, and unexpected side products. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of substituted picolinimidamides.

Q1: What is the most common method for synthesizing picolinimidamides?

A1: The most prevalent method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (e.g., 2-cyanopyridine) with an alcohol to form an imino ester salt (a Pinner salt).[2][3][4] This intermediate is then reacted with an amine to yield the desired amidine.[2][5]

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete reactions are often due to issues with reagent quality, particularly moisture sensitivity, or suboptimal reaction conditions.[6][7] Key factors to investigate include the purity of your starting materials and solvents, the effectiveness of your acid catalyst, and the reaction temperature.

Q3: I am observing a significant amount of an unexpected byproduct. What could it be?

A3: A common byproduct can be the corresponding N-substituted picolinamide, resulting from the hydrolysis of either the picolinimidamide product or an intermediate.[8][9] Another possibility, especially at elevated temperatures, is the formation of products from rearrangement reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis of substituted picolinimidamides.

Issue 1: Low Yield of the Desired Picolinimidamide

Question: I am following a standard Pinner reaction protocol to synthesize an N-aryl picolinimidamide, but my yield is consistently below 30%. What are the critical parameters I should investigate to improve the yield?

Answer: Low yields in picolinimidamide synthesis via the Pinner reaction can often be traced back to several key factors related to the two main stages of the reaction: the formation of the Pinner salt and its subsequent aminolysis.

Causality-Driven Troubleshooting:
  • Inefficient Pinner Salt Formation: The initial step of the Pinner reaction, the formation of the alkyl imidate hydrochloride (Pinner salt) from 2-cyanopyridine and an alcohol under acidic conditions, is highly sensitive to moisture.[3] Water will hydrolyze the nitrile to the corresponding amide or the Pinner salt to an ester, consuming your starting material and introducing impurities.[2][5]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous alcohol and pass dry HCl gas through the reaction mixture.[3][10] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Decomposition of the Pinner Salt: Pinner salts can be thermally unstable.[2][3] Elevated temperatures can lead to decomposition or rearrangement, reducing the amount of intermediate available for the subsequent reaction with the amine.

    • Solution: Maintain a low temperature (typically 0 °C) during the formation of the Pinner salt.[3]

  • Suboptimal Aminolysis: The reaction of the Pinner salt with the amine is a nucleophilic substitution. The nucleophilicity of the amine and the reaction conditions will significantly impact the yield.

    • Solution:

      • Base: The addition of a non-nucleophilic base can be beneficial to neutralize the HCl salt of the amine as it is formed, driving the reaction to completion. However, the choice of base is critical as a strong base can also deprotonate the imidate, leading to side reactions.

      • Temperature: While the Pinner salt formation requires low temperatures, the aminolysis step may require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically.

Experimental Protocol: Optimization of Pinner Reaction Conditions
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Anhydrous EthanolAnhydrous Dichloromethane (DCM) or ChloroformLess protic solvents can sometimes reduce side reactions.
Acid Catalyst Gaseous HClGaseous HClGaseous HCl is standard and effective. Ensure it is dry.
Temperature 0 °C to RT0 °C for Pinner salt, then controlled heating for aminolysisOptimizes for both stability of the intermediate and reaction rate.
Amine Addition Added directlyAdded as a solution in the reaction solventBetter control over the reaction and heat dissipation.
Issue 2: Formation of N-Aroyl-N-aryl(pyridin-2-yl)amine Side Product

Question: I am synthesizing an N-aryl picolinimidamide and have isolated a significant byproduct that I have characterized as an N-aroyl-N-aryl(pyridin-2-yl)amine. What is the mechanism of its formation and how can I prevent it?

Answer: The formation of an N-aroyl-N-aryl(pyridin-2-yl)amine is indicative of a Chapman Rearrangement , a thermal intramolecular rearrangement of an aryl imidate to an N,N-diaryl amide.[11][12][13]

Mechanistic Insight:

The Chapman rearrangement occurs when an aryl group migrates from the oxygen of the imidate to the nitrogen.[11][14] This is a known side reaction in the synthesis of N-aryl imidates and related compounds, particularly when the reaction is heated.[12][13]

Chapman_Rearrangement A Aryl Imidate Intermediate B Transition State A->B Heat (Δ) C N,N-Diaryl Amide Product B->C Aryl Migration

Caption: Chapman Rearrangement Pathway.

Prevention Strategies:
  • Temperature Control: The Chapman rearrangement is a thermal process.[12][13] Therefore, the most effective way to prevent this side reaction is to maintain a lower reaction temperature throughout the synthesis.

    • Recommendation: If heating is necessary for the aminolysis step, carefully control the temperature and reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before significant rearrangement occurs.

  • Choice of Aryl Substituents: The electronic nature of the migrating aryl group and the aryl group on the nitrogen can influence the rate of the rearrangement. Electron-withdrawing groups on the migrating aryl group can facilitate the reaction.

    • Recommendation: While often dictated by the target molecule, be aware that certain substitution patterns may be more prone to this side reaction.

Issue 3: Hydrolysis to Picolinamide

Question: My final product is contaminated with a significant amount of 2-picolinamide. How is this forming and what are the best practices for purification?

Answer: The presence of 2-picolinamide is due to the hydrolysis of your picolinimidamide product.[15][16][17] Amidines are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide and amine.[8][9]

Workflow for Minimizing Hydrolysis:

Hydrolysis_Prevention cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Anhydrous Conditions B Neutral pH Wash A->B C Minimize Aqueous Contact B->C D Non-Aqueous Chromatography C->D E Anhydrous Solvents D->E

Caption: Workflow to Minimize Hydrolysis.

Purification Protocol:

If your product is already contaminated with picolinamide, purification can be challenging due to their similar polarities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The picolinamide is generally more polar than the picolinimidamide and will elute later.

    • Pro-Tip: Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to the mobile phase to prevent hydrolysis on the acidic silica gel.

  • Recrystallization:

    • If there is a significant difference in the solubility of the picolinimidamide and the picolinamide in a particular solvent system, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes your desired product.

Issue 4: Pincer Ligand Formation as a Side Reaction

Question: In my attempt to synthesize a picolinimidamide with a specific N-substituent, I've observed the formation of a transition metal complex. Could this be a pincer complex, and how can I avoid this?

Answer: Yes, it is possible, especially if your reaction contains trace metal impurities and the N-substituent has donor atoms that can coordinate to a metal center in a meridional fashion. Picolinimidamides can act as precursors to pincer ligands, which are tridentate ligands that bind tightly to a metal center.[18][19][20][21][22]

Mechanism of Pincer Complex Formation:

The picolinimidamide can act as a ligand, and if other coordinating groups are present on the N-substituent, it can form a stable pincer complex with any available metal ions.

Pincer_Formation A Picolinimidamide Precursor C Pincer Complex A->C B Trace Metal (e.g., Pd, Ni, Co) B->C

Caption: Pincer Complex Formation from a Picolinimidamide.

Avoidance Strategies:
  • Use High-Purity Reagents and Solvents: Ensure that your starting materials and solvents are free from trace metal contamination.

  • Metal Scavengers: If you suspect metal contamination is unavoidable, consider using a metal scavenger to remove trace metals from your reaction mixture.

  • Glassware: Use glassware that has been thoroughly cleaned and is dedicated to metal-sensitive reactions. Avoid using spatulas or other equipment that could introduce metal contaminants.

References

Technical Support Center: Optimization of Nickel-Catalyzed Reactions with Amidine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of nickel-catalyzed reactions featuring amidine-based ligands. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and troubleshoot challenges in their catalytic systems. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using amidine-based ligands for my nickel-catalyzed reaction over more traditional phosphine or bipyridine ligands?

A1: Amidine-based ligands offer several distinct advantages in nickel catalysis that can lead to improved reaction outcomes, especially for challenging transformations.[1][2] Unlike many phosphine ligands, which can be sensitive to air and moisture, amidine ligands are generally more robust.[1][3] Their strong σ-donating and π-accepting properties, which can be tuned by modifying their electronic and steric profile, allow for excellent control over the reactivity and selectivity of the nickel center.[2][4] In many cases, amidine ligands have been shown to outperform traditional bipyridine ligands by minimizing common side reactions such as homocoupling and hydrodehalogenation, leading to higher yields of the desired cross-coupled product.[1]

Q2: What is the general role of the amidine ligand in the catalytic cycle?

A2: The amidine ligand plays a crucial role throughout the nickel-catalyzed cycle. It stabilizes the active nickel species, preventing decomposition into inactive nickel black.[5][6] By coordinating to the nickel center, the ligand modulates its electronic properties, which is critical for key steps like oxidative addition and reductive elimination.[2][7] The steric bulk of the amidine ligand can also influence the selectivity of the reaction, for instance, by favoring the formation of a specific isomer or preventing undesired side reactions.[2][8]

Q3: How do I choose the right amidine ligand for my specific reaction?

A3: Ligand selection is a critical parameter for optimization. The ideal amidine ligand will depend on the specific substrates and the nature of the desired transformation. A good starting point is to screen a small library of electronically and sterically diverse amidine ligands.[1] For instance, in cross-electrophile coupling reactions, primary amidine ligands have shown broad applicability.[1] For reactions involving heterocyclic substrates, tridentate amidine ligands, such as 2,6-pyridinedicarboxamidine, have demonstrated superior performance.[1] It is often beneficial to start with a ligand that has been successful in a similar reported reaction and then fine-tune the steric and electronic properties from there.

Q4: Are there any general considerations for setting up a nickel-catalyzed reaction with amidine ligands?

A4: Yes, while amidine ligands can be more robust than some alternatives, following best practices for air- and moisture-sensitive reactions is still crucial for reproducibility. This includes using anhydrous and deoxygenated solvents, performing the reaction under an inert atmosphere (e.g., argon or nitrogen), and using pure reagents.[5][9] The choice of nickel precursor (e.g., NiCl₂·DME, Ni(COD)₂) and the method of catalyst preparation (in situ vs. pre-formed) can also impact the reaction outcome.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?

A: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Inactive Catalyst: The active Ni(0) or Ni(I) species is highly sensitive to oxygen.[5][6] Inadequate inert atmosphere techniques can lead to rapid catalyst deactivation.

    • Solution: Ensure your reaction setup is properly purged with an inert gas. Use freshly distilled and thoroughly degassed solvents. Consider using a glovebox for the most sensitive reactions. You can also try an air-stable Ni(II) precatalyst which is reduced in situ.

  • Poor Ligand-Nickel Ratio: An incorrect ratio can lead to the formation of inactive nickel species or an unsaturated nickel center prone to decomposition.

    • Solution: The optimal ligand-to-nickel ratio is typically between 1:1 and 2:1, but this should be empirically determined for your specific system. A slight excess of the ligand can sometimes be beneficial.

  • Suboptimal Reaction Temperature: The oxidative addition step, often the rate-limiting step, is highly temperature-dependent.[7]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any increase in side products.

  • Incorrect Base: The choice of base is critical for many nickel-catalyzed reactions, particularly C-N cross-couplings.[10]

    • Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS.[9] The base's strength and steric profile can significantly influence the reaction rate.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert check_reagents Confirm Reagent Purity (Substrates, Ni Source, Ligand) check_inert->check_reagents optimize_temp Increase Reaction Temperature (e.g., 80°C -> 100°C) check_reagents->optimize_temp product_formation Product Formation? optimize_temp->product_formation optimize_ligand Screen Different Amidine Ligands (Vary Sterics/Electronics) optimize_base Change Base (e.g., K2CO3 to NaOtBu) optimize_ligand->optimize_base fail Consult Further Literature optimize_base->fail product_formation->optimize_ligand No success Reaction Optimized product_formation->success Yes

Caption: A step-by-step workflow for troubleshooting low conversion.

Issue 2: Formation of Significant Side Products (Homocoupling and Hydrodehalogenation)

Q: I am observing a significant amount of homocoupled product from my aryl halide starting material and/or the reduced (hydrodehalogenated) arene. How can I suppress these side reactions?

A: The formation of homocoupled and hydrodehalogenated products is a common challenge in nickel-catalyzed cross-coupling reactions.[11] Amidine ligands are often effective at minimizing these side reactions compared to other ligand classes.[1] However, if you are still observing these byproducts, consider the following:

  • Ligand Steric and Electronic Effects: The ligand plays a direct role in controlling the relative rates of the desired cross-coupling versus undesired pathways.

    • Solution: Experiment with different amidine ligands. A more sterically bulky ligand can disfavor the formation of the homocoupled dimer. Electron-donating ligands can sometimes accelerate the desired reductive elimination step relative to side reactions.[2]

  • Reaction Concentration: Higher concentrations can sometimes favor bimolecular side reactions like homocoupling.

    • Solution: Try running the reaction at a lower concentration.

  • Choice of Reductant (for reductive cross-couplings): The nature and amount of the reductant can influence the prevalence of side reactions.[12]

    • Solution: If applicable, screen different reductants (e.g., Zn, Mn) and carefully optimize the stoichiometry.

Data Summary: Ligand Effects on Side Product Formation

Ligand TypeKey FeatureEffect on HomocouplingEffect on Hydrodehalogenation
Bipyridine (Control) Standard LigandCan be significant (20-30%)[1]Moderate
Primary Amidine Strong σ-donorOften significantly reduced (<10%)[1]Reduced
Tridentate Amidine ChelatingExcellent suppression[1]Low
Bulky Phosphine Sterically HinderedCan be effective[2]Varies

Issue 3: Reaction Stalls Before Completion

Q: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be the cause?

A: A stalling reaction often points towards catalyst decomposition over the course of the reaction.

  • Catalyst Decomposition: The active nickel catalyst can decompose via several pathways, including the formation of inactive nickel clusters or dimers.[6][13]

    • Solution: A change in the reaction mixture's color to black is a visual indicator of the formation of nickel nanoparticles ("nickel black"), a sign of decomposition.[5] Adding a fresh portion of catalyst and ligand mid-reaction can sometimes restart a stalled reaction. If this is successful, it strongly suggests catalyst instability is the root cause. In such cases, a more robust ligand or the addition of a co-ligand or additive might be necessary.

  • Inhibition by Products or Byproducts: The product of the reaction or a byproduct could be inhibiting the catalyst.

    • Solution: This can be tested by adding a small amount of the purified product to the start of a new reaction. If the reaction is significantly slower, product inhibition is likely. In this scenario, running the reaction at a lower concentration or engineering a continuous flow setup to remove the product as it is formed could be potential solutions.

Catalytic Cycle and Potential Deactivation Pathways

Ni0 L-Ni(0) OA Oxidative Addition Ni0->OA Ar-X NiBlack Ni(0) Agglomeration (Nickel Black) Ni0->NiBlack Aggregation NiII L-Ni(II)(Ar)(X) OA->NiII TM Transmetalation / Nucleophilic Attack NiII->TM Nu-M / Nu-H Dimer Inactive Ni(I) Dimer [(L-Ni(I)-X)]2 NiII->Dimer Dimerization NiII_couple L-Ni(II)(Ar)(Nu) TM->NiII_couple RE Reductive Elimination NiII_couple->RE RE->Ni0 Product Ar-Nu RE->Product Deactivation Deactivation Pathways

Caption: A simplified catalytic cycle with potential off-cycle deactivation pathways.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed C-N Cross-Coupling with an Amidine Ligand

This protocol provides a general starting point for a nickel-catalyzed amination reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ni(II) precatalyst (e.g., NiCl₂·DME, 3 mol%), the amidine ligand (3.5 mol%), and the base (e.g., NaOtBu, 2.2 equiv).[14]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the amine (1.8 equiv), and the anhydrous, degassed solvent (e.g., 2-MeTHF or dioxane, to make a 0.2 M solution).[14]

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 3-24 hours).[14]

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. The following content moves beyond simple protocols to address the mechanistic reasoning behind common experimental challenges, providing a structured, question-and-answer-based approach to troubleshooting.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in widely used drugs such as Zolpidem (anxiolytic), Alpidem (sedative), and Saripidem (anti-inflammatory)[1][2]. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with various biological targets. While numerous synthetic routes exist, their successful execution can be impeded by issues ranging from low yields to complex purification. This guide provides expert-driven insights to diagnose and resolve these common hurdles.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Low or No Product Yield

Q1: My reaction has stalled, or the final yield is disappointingly low. What are the most critical initial factors to investigate?

A1: When facing low or no conversion, a systematic review of three core areas is essential: the integrity of starting materials, the reaction setup and conditions, and the choice of solvent and base. Often, the issue lies in a subtle detail within one of these domains.

  • Starting Material Purity: 2-Aminopyridines can be susceptible to oxidation or hydration. The α-halocarbonyl compounds are notorious for being lachrymatory and can decompose upon storage. Always verify the purity of your starting materials by NMR or LC-MS before starting. For aldehydes, ensure they are free of corresponding carboxylic acids, which can interfere with the reaction.

  • Atmospheric Control: Many modern syntheses, especially those employing metal catalysts like copper, are sensitive to oxygen and moisture.[3][4] While some reactions explicitly use air as an oxidant[4], others require an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation or unwanted side reactions. Ensure your glassware is oven- or flame-dried and the reaction is properly blanketed with an inert gas if the protocol demands it.

  • Temperature and Reaction Time: Imidazo[1,2-a]pyridine syntheses can be sensitive to temperature. For instance, the initial SN2 reaction between a 2-aminopyridine and an α-bromoketone is often followed by a heat-driven cyclization and dehydration. Insufficient temperature can stall the reaction at the intermediate stage, while excessive heat can lead to decomposition and tar formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Below is a troubleshooting workflow to systematically diagnose yield issues.

G start Low / No Yield Observed sm_check Verify Purity of Starting Materials (2-Aminopyridine, Carbonyl, etc.) start->sm_check sm_bad Repurify or Replace Starting Materials sm_check->sm_bad Impure conditions_check Review Reaction Conditions (Atmosphere, Temp, Time) sm_check->conditions_check Pure sm_ok Purity Confirmed sm_bad->start conditions_bad Adjust Setup: - Use Inert Gas - Optimize Temperature - Monitor by TLC/LCMS conditions_check->conditions_bad Incorrect reagents_check Evaluate Solvent & Base/Catalyst (Polarity, Strength, Loading) conditions_check->reagents_check Correct conditions_ok Conditions Match Protocol conditions_bad->start reagents_bad Screen Alternatives: - Different Solvent (e.g., DMF, MeCN) - Different Base (e.g., K2CO3 vs NaHCO3) - Check Catalyst Activity reagents_check->reagents_bad Suboptimal end Reaction Optimized reagents_check->end Optimal reagents_bad->start

Caption: Systematic workflow for troubleshooting low-yield reactions.

Q2: I'm performing a classic Tschitschibabin-type reaction with a 2-aminopyridine and an α-haloketone, but it's failing. What is the most common cause?

A2: The most critical step in this condensation is the initial alkylation of the 2-aminopyridine. The success of the reaction hinges on the preferential attack of the endocyclic (pyridine ring) nitrogen onto the α-haloketone.

Causality: The pyridine nitrogen is generally more nucleophilic than the exocyclic amino group. This initial SN2 reaction forms an N-phenacylpyridinium salt intermediate. Subsequent intramolecular condensation between the activated methylene group and the exocyclic amino group, followed by dehydration, yields the final product.[5]

If the reaction fails, consider the following:

  • Base Selection: Often, this reaction is run with a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the HBr or HCl generated.[2] Stronger bases can problematically deprotonate the α-carbon of the ketone or react directly with the halide. Some modern, catalyst-free versions can be run at room temperature in DMF with K₂CO₃ or even without a base in refluxing DMF.[6][7]

  • Solvent Choice: Protic solvents like ethanol can facilitate the initial salt formation.[7] However, aprotic polar solvents like DMF are also highly effective and can often allow for lower reaction temperatures.[4][6]

  • In-Situ Halogenation: An alternative is to generate the α-haloketone in situ. For example, reacting a ketone with N-bromosuccinimide (NBS) in the presence of the 2-aminopyridine can be a highly efficient one-pot method.[5]

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminopyridine Step1 Step 1: SN2 Attack (Endocyclic N on Carbonyl α-C) R1->Step1 R2 α-Bromoacetophenone R2->Step1 Intermediate Intermediate: N-Acylpyridinium Salt Step1->Intermediate Forms key intermediate Step2 Step 2: Intramolecular Cyclization (Exocyclic N attacks CH2) Intermediate->Step2 Step3 Step 3: Dehydration (Aromatization) Step2->Step3 Product Imidazo[1,2-a]pyridine Step3->Product

Caption: Key mechanistic steps of the Tschitschibabin reaction.

Q3: I am attempting a multi-component reaction (MCR), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, and the yield is poor. What are the unique troubleshooting points for MCRs?

A3: MCRs, which combine three or more reactants in a single pot, are elegant but sensitive to the relative rates of several competing reactions.[6][8] For the GBB reaction (2-aminopyridine, aldehyde, isocyanide), the primary challenge is ensuring the efficient formation of the key imine intermediate.

  • Catalyst is Key: The GBB reaction is typically acid-catalyzed. Lewis acids like Sc(OTf)₃ or Brønsted acids like NH₄Cl are commonly used.[1][8][9] The catalyst's role is to activate the aldehyde carbonyl for nucleophilic attack by the 2-aminopyridine to form the imine. If your catalyst is old, hydrated, or used in insufficient loading (typically 10-20 mol%), this initial step will be slow, leading to low yields.

  • Order of Addition: While theoretically a one-pot reaction, sometimes a pre-condensation step can be beneficial. Mixing the 2-aminopyridine and aldehyde with the catalyst for a short period (e.g., 15-30 minutes) before adding the isocyanide can allow for sufficient formation of the imine intermediate, leading to a cleaner reaction.

  • Solvent Effects: The choice of solvent can influence the equilibrium of imine formation. Protic solvents like ethanol are often effective.[9] In some cases, more polar aprotic solvents may be required. A solvent screen is a valuable optimization step.[10]

Section 2: Impurity Formation and Side Reactions

Q4: My TLC and LC-MS show multiple spots/peaks close to my product. What are the most likely side products?

A4: The formation of isomers and byproducts is a common issue, often arising from the ambident nucleophilic nature of 2-aminopyridine.

  • Ortoleva-King Type Adducts: In reactions involving acetophenones and an iodine source, a concurrent Ortoleva-King reaction can occur.[6] This involves the formation of a pyridinium salt by reaction of pyridine with iodine and the methyl ketone, which can then react further, leading to isomeric products or complex mixtures.

  • Uncyclized Intermediate: As mentioned in Q1, insufficient heat or reaction time can lead to the isolation of the linear, uncyclized N-alkylated aminopyridine intermediate. This can often be converted to the desired product by resubjecting it to the reaction conditions (e.g., heating in a suitable solvent).

  • Dimerization/Polymerization: Aldehyd starting materials, particularly aliphatic ones, can undergo self-condensation under acidic or basic conditions. Similarly, highly reactive intermediates can sometimes polymerize, leading to the formation of intractable tar. This can be mitigated by using more dilute conditions or adjusting the rate of addition of reagents.

Potential Issue Probable Cause Recommended Solution
Reaction Stalls Inactive catalyst; Insufficient temperature; Poor quality starting materials.Use fresh catalyst; Screen higher temperatures; Verify starting material purity via NMR/MS.
Multiple Products Competing side reactions (e.g., Ortoleva-King); Non-selective alkylation.Modify catalyst/reagents; Adjust solvent polarity to favor desired pathway; Optimize temperature.
Tar Formation Polymerization of starting materials or intermediates; Excessive heat.Use more dilute conditions; Lower the reaction temperature; Consider slow addition of a reactant.
Difficult Purification Product and starting material have similar polarity; Product is a strong base.Use an acidic wash to remove basic impurities; Try a different stationary phase (e.g., alumina); Consider recrystallization.

Caption: Quick-reference troubleshooting table for common synthesis problems.

Section 3: Purification Challenges

Q5: The basicity of my imidazo[1,2-a]pyridine product makes purification by silica gel chromatography difficult, leading to streaking and poor separation. What are some effective strategies?

A5: This is a very common problem. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and irreversible adsorption.

Expert Recommendations:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, in your eluent system (e.g., Hexane/Ethyl Acetate/1% Et₃N). This neutralizes the acidic sites on the silica, allowing for much sharper peaks and better recovery.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can be highly effective.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer. The layers are then separated, the aqueous layer is basified with a base like NaOH or Na₂CO₃ to a pH > 10, and the product is re-extracted back into an organic solvent. This is a highly effective way to remove non-basic impurities.

  • Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is an excellent and scalable purification method. Common solvent systems include ethanol, isopropanol, ethyl acetate/hexane, or dichloromethane/ether.

Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryl-Imidazo[1,2-a]pyridine via Tschitschibabin Condensation

This protocol describes a general, robust method for the synthesis of a 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (or DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine and sodium bicarbonate.

  • Add anhydrous ethanol (approx. 0.2 M concentration relative to the aminopyridine).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 2-bromoacetophenone to the mixture. Caution: Lachrymatory.

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Et₃N). The product is typically UV-active and may require staining.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., Hexane to 7:3 Hexane:Ethyl Acetate) containing 1% triethylamine.

  • Combine the pure fractions and remove the solvent to yield the final product, which can be further purified by recrystallization if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[11][12]

References

Technical Support Center: Enhancing the Catalytic Efficiency of Picolinimidamide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the catalytic efficiency of picolinimidamide ligands in your experiments. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the performance and optimization of catalytic systems involving picolinimidamide ligands.

Q1: What are the primary factors influencing the catalytic efficiency of picolinimidamide ligand systems?

The efficiency of a catalytic cycle is not governed by a single variable but is a multifactorial issue. The primary culprits for poor performance often involve catalyst inhibition or deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[1] Key areas to investigate systematically include:

  • Catalyst Stability and Deactivation: The active catalytic species, often a low-valent metal complex, can be sensitive to air, moisture, or impurities.[2] Furthermore, the pyridine nitrogen lone pair on the ligand or substrate can sometimes coordinate too strongly with the metal center, leading to catalyst inhibition.[1]

  • Ligand Properties (Steric and Electronic): The substituents on the picolinimidamide scaffold are critical. Bulky groups can protect the metal center and facilitate key steps like reductive elimination, while electronic properties (electron-donating or -withdrawing groups) modulate the reactivity of the metal center.[3][4]

  • Reaction Conditions: Parameters such as solvent, temperature, base, and concentration have a profound impact on the reaction rate and selectivity. These factors must be carefully optimized for each specific transformation.[2][5]

  • Reagent Quality: The purity of substrates, reagents, and solvents is paramount. Trace impurities can act as catalyst poisons.[1]

Q2: My reaction shows low or no conversion. What are the first steps I should take?

When facing low conversion, a systematic approach is crucial. Begin by verifying the fundamentals before moving to complex optimizations.

  • Confirm Reagent Integrity: Re-verify the purity and concentration of all starting materials, reagents, and the catalyst precursor. Ensure solvents are anhydrous and degassed, as oxygen can oxidize and deactivate sensitive catalysts.[1]

  • Inert Atmosphere: Ensure your reaction setup maintains a strictly inert atmosphere (argon or nitrogen), as many catalytic cycles involve air-sensitive species.[2]

  • Temperature Check: Confirm the reaction is running at the intended temperature. Many cross-coupling reactions require significant thermal energy to overcome activation barriers. Conversely, excessively high temperatures can accelerate catalyst decomposition.[1]

  • Baseline Analysis: Take an aliquot of the reaction mixture for analysis (TLC, LC-MS, GC-MS) to confirm the presence of starting materials and check for any unexpected side products or catalyst decomposition (e.g., formation of palladium black).[1]

Q3: How do I select the appropriate metal precursor and ligand-to-metal ratio?

The choice of metal (e.g., Palladium, Nickel, Cobalt) depends on the desired transformation.[6][7] For cross-coupling reactions, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common. For C-H activation, cobalt complexes such as Co(OAc)₂ are often employed.[5]

The ligand-to-metal ratio is critical. An insufficient ratio can lead to the formation of inactive, aggregated metal species (e.g., palladium black).[1] A typical starting point is a 1:1 to 2:1 ligand-to-metal ratio. However, for challenging substrates, a higher ligand ratio may be necessary to stabilize the active catalyst and prevent decomposition.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: Low Reaction Yield and Catalyst Deactivation

Q: My reaction starts but then stalls, resulting in a low yield. I observe a color change, sometimes forming a black precipitate. What is happening and how can I fix it?

This is a classic sign of catalyst deactivation. The black precipitate is likely aggregated, inactive metal (e.g., palladium black).[1] Deactivation stems from the instability of the active catalytic species.

Causality: The active catalyst, often a Pd(0) species in cross-coupling, is prone to oxidation or aggregation. This can be caused by oxygen, impurities, or an insufficient concentration of the stabilizing picolinimidamide ligand.[1] The ligand's role is to stabilize the metal center and facilitate the elementary steps of the catalytic cycle (oxidative addition, reductive elimination).[4]

Solutions:

  • Increase Ligand Loading: Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or even 4:1). The excess ligand helps maintain the catalytically active mononuclear species in solution.

  • Modify Ligand Structure: Introduce bulkier substituents on the picolinimidamide ligand. Steric hindrance can prevent the close approach of two metal centers, thus inhibiting the aggregation that leads to decomposition.[3]

  • Use a More Robust Precursor: Consider using a pre-formed catalyst complex of your picolinimidamide ligand with the metal, which can be more stable than forming the active species in situ.

  • Strictly Control Atmosphere: Use Schlenk techniques or a glovebox to ensure the reaction is completely free of oxygen and moisture. Degas all solvents thoroughly.[8]

Issue 2: Poor Reaction Selectivity

Q: My reaction is producing a mixture of regioisomers or other unwanted side products. How can I improve selectivity?

Poor selectivity arises when the catalyst can react at multiple sites on the substrate or when side reactions compete with the desired transformation. The ligand plays a crucial role in controlling selectivity.[9]

Causality: The three-dimensional structure of the metal-ligand complex dictates how the substrate can approach and bind to the metal center. The steric and electronic properties of the picolinimidamide ligand create a specific "pocket" around the metal, favoring one reaction pathway over others.[4]

Solutions:

  • Steric Tuning of the Ligand: To control regioselectivity, modify the steric bulk of the picolinimidamide ligand. For instance, introducing a large substituent near one of the coordinating atoms can block one potential reaction site on the substrate, directing the catalyst to another.[3]

  • Electronic Tuning of the Ligand: To influence chemoselectivity (e.g., C-N vs. C-O coupling), alter the electronic properties of the ligand. Electron-donating groups on the picolinimidamide ring can make the metal center more electron-rich, which may favor oxidative addition into a specific type of bond.[2][10]

  • Lower Reaction Temperature: Reducing the temperature can often improve selectivity. Higher temperatures provide enough energy to overcome the activation barriers for multiple reaction pathways, while lower temperatures may only allow the most favorable pathway to proceed at a significant rate.

  • Change the Metal Center: Different metals have intrinsically different selectivities. If palladium is not working, exploring nickel or cobalt might provide a different and potentially more selective outcome.[5][7]

Part 3: Experimental Protocols & Workflows

Workflow for Troubleshooting Low Catalytic Efficiency

The following diagram outlines a systematic workflow for diagnosing and solving issues with catalytic performance.

Troubleshooting_Workflow cluster_start cluster_validation Initial Validation cluster_optimization Systematic Optimization cluster_end start Low Catalytic Efficiency Observed reagent_check Step 1: Verify Reagent Purity & Inert Conditions start->reagent_check reagent_check->start Issue Found: Fix & Retry temp_check Step 2: Confirm Reaction Temperature & Time reagent_check->temp_check If OK temp_check->start ligand_screen Step 3: Modify Ligand (Sterics/Electronics) temp_check->ligand_screen If still low condition_screen Step 4: Screen Reaction Parameters (Solvent, Base, Concentration) ligand_screen->condition_screen metal_screen Step 5: Change Metal Precursor or Additives condition_screen->metal_screen end_node Optimized Catalytic System metal_screen->end_node Success

Caption: A systematic workflow for troubleshooting catalytic reactions.

Protocol 1: High-Throughput Screening of Reaction Conditions

This protocol uses a 24-well plate to efficiently screen multiple reaction parameters simultaneously.

Objective: To identify the optimal combination of solvent, base, and temperature for a given reaction.

Materials:

  • Oven-dried 24-well plate with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Stock solutions of catalyst precursor, picolinimidamide ligand, and starting materials in a suitable solvent (e.g., dioxane).

  • Anhydrous and degassed solvents for screening (e.g., Toluene, Dioxane, THF, DMF).

  • Bases for screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).

Procedure:

  • Plate Preparation: In a glovebox, add the appropriate base (solid) to each designated well of the 24-well plate.

  • Reagent Addition: Add the stock solutions of starting materials to each well.

  • Catalyst Addition: Prepare a stock solution of the pre-catalyst (metal precursor + ligand). Add the required amount of this catalyst solution to each well.

  • Solvent Addition: Add the screening solvent to each designated well.

  • Sealing and Reaction: Seal the plate securely with a cap mat. Remove the plate from the glovebox and place it on a pre-heated stirring hotplate.

  • Monitoring: After the specified reaction time (e.g., 12-24 hours), cool the plate to room temperature.

  • Analysis: Unseal the plate and take an aliquot from each well. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.[1]

Data Presentation:

WellSolventBaseTemp (°C)Conversion (%)
A1DioxaneK₂CO₃8015
A2DioxaneCs₂CO₃8045
A3TolueneK₂CO₃8022
A4TolueneCs₂CO₃8058
B1DioxaneK₂CO₃10035
B2DioxaneCs₂CO₃10088
B3TolueneK₂CO₃10041
B4TolueneCs₂CO₃10095

This structured data allows for rapid identification of optimal reaction conditions.

Visualizing the Catalytic Cycle and Potential Pitfalls

Understanding the catalytic cycle is key to diagnosing problems. Below is a simplified representation of a generic cross-coupling cycle.

Catalytic_Cycle M_L Active Catalyst M(0)L OA Oxidative Addition (R-X) M_L->OA Deactivation Deactivation (e.g., Aggregation) M_L->Deactivation M_R_X Intermediate L-M(II)-R(X) OA->M_R_X TM Transmetalation (R'-M') M_R_X->TM Inhibition Inhibition (e.g., Pyridine Binding) M_R_X->Inhibition M_R_R Intermediate L-M(II)-R(R') TM->M_R_R RE Reductive Elimination M_R_R->RE Product Product R-R' RE->Product Product->M_L Catalyst Regeneration

Caption: A simplified catalytic cycle highlighting key steps and failure points.

This diagram shows that problems can occur at any stage. A slow Oxidative Addition might be due to an insufficiently reactive metal center (requiring a more electron-donating ligand). A stalled Reductive Elimination might be caused by a very stable intermediate (requiring a bulkier ligand to promote product release).[4] Deactivation or Inhibition can pull the active catalyst out of the cycle entirely.[1]

References

Technical Support Center: A Guide to Preventing Degradation of 3-Methoxypicolinimidamide Hydrochloride During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxypicolinimidamide hydrochloride (CAS No. 1179362-06-1). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of this compound to ensure its stability and integrity for experimental use. The presence of a hydrolytically sensitive imidamide functional group and its formulation as a hydrochloride salt necessitates specific storage protocols to prevent degradation. This guide is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the chemical structure and supplier recommendations, the ideal long-term storage condition is at 2-8°C (refrigerated), under an inert atmosphere (e.g., argon or nitrogen), and protected from light .[1] While some suppliers suggest room temperature storage[2], refrigeration is the most conservative approach to minimize the rate of any potential degradation reactions.

Q2: Why is storage under an "inert atmosphere" so critical?

A2: An inert atmosphere is crucial for two primary reasons:

  • Exclusion of Moisture: The compound is a hydrochloride salt, which can be hygroscopic (attract water from the air).[3][4] Moisture can initiate hydrolytic degradation of the imidamide functional group.

  • Exclusion of Oxygen: Displacing oxygen mitigates the risk of oxidative degradation, which can be a concern for many complex organic molecules, especially over long-term storage. Forced degradation studies often investigate sensitivity to oxidation as a key stability parameter.[5][6]

Q3: How sensitive is this compound to moisture, and what is the likely degradation product?

A3: The imidamide moiety is structurally similar to amides and ureas, which are known to be susceptible to hydrolysis.[5] In the presence of water, particularly under acidic or basic conditions, the imidamide group can hydrolyze. The most probable degradation pathway would involve the cleavage of the C=N bond, leading to the formation of 3-Methoxypicolinamide and ammonia. The hydrochloride salt form, while generally improving stability, can attract the very moisture that facilitates this degradation.

Q4: Should I be concerned about exposure to light or temperature fluctuations?

A4: Yes. Photostability is a critical factor for many nitrogen-containing heterocyclic compounds. As a best practice, the compound should always be stored in an amber vial or in a light-blocking outer container to prevent photochemical degradation.[7][8] Temperature fluctuations, especially frequent warming and cooling cycles, can lead to condensation inside the container, introducing moisture and compromising the compound's integrity.

Q5: I suspect my stored compound may have degraded. What are the initial signs, and how can I confirm it?

A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping due to moisture absorption). However, significant degradation can occur without any visible change. The most reliable way to confirm degradation is by analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to separate the parent compound from any degradation products.[6] A loss of purity in the main peak or the appearance of new peaks would confirm degradation.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a deeper dive into specific degradation issues, their root causes, and corrective actions.

Issue: Inconsistent Experimental Results or Poor Solubility Attributed to Hydrolytic Degradation
  • Symptoms: You observe diminished biological activity, variable kinetic data, or the compound fails to dissolve completely in solvents where it was previously soluble. HPLC analysis reveals a reduced area of the main peak and the emergence of one or more new, typically more polar, peaks.

  • Root Cause Analysis: This is the most common degradation pathway for this compound. The root cause is exposure to moisture. This can happen through multiple avenues: improper sealing of the container, storage in a humid environment without a desiccant, repeated opening of the container in ambient air, or using non-anhydrous solvents for stock solutions. The hydrochloride salt attracts atmospheric water, creating a localized acidic aqueous microenvironment that catalyzes the hydrolysis of the imidamide group.

  • Preventative Actions:

    • Strict Moisture Control: Always handle the solid compound inside a glove box or glove bag with a controlled low-humidity atmosphere.

    • Proper Aliquoting: Upon receiving the compound, aliquot it into smaller, single-use quantities under an inert gas. This prevents repeated exposure of the bulk material to the atmosphere.

    • Secure Sealing: Use vials with high-quality, airtight caps (e.g., PTFE-lined). For long-term storage, wrap the cap-vial interface with Parafilm®.

    • Use of Desiccants: Store vials inside a desiccator containing an active desiccant (e.g., silica gel or Drierite™).

  • Verification Protocol: Utilize the HPLC method detailed in Protocol 3.3 to assess the purity of the material. If degradation is confirmed, it is strongly recommended to use a fresh, unopened lot of the compound for future experiments.

Issue: Discoloration of Solid Material (Potential Oxidative/Photochemical Degradation)
  • Symptoms: The solid powder, originally white or off-white, has developed a yellow or brownish tint.

  • Root Cause Analysis: Discoloration often points to the formation of minor chromophoric impurities. This can be caused by slow oxidation from atmospheric oxygen or degradation initiated by exposure to UV or visible light, particularly from sunlight or fluorescent lab lighting. Such degradation pathways are a key focus of forced degradation studies designed to establish the overall stability of a drug substance.[7][8]

  • Preventative Actions:

    • Light Protection: Store the material exclusively in amber glass vials to block UV and short-wavelength visible light.

    • Oxygen Exclusion: As detailed previously, purging the vial with an inert gas before sealing is highly effective at preventing oxidation.

    • Avoid Contamination: Ensure all spatulas and surfaces used for handling are scrupulously clean, as trace metal impurities can catalyze oxidative reactions.[6]

Part 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Work within a low-humidity environment (e.g., a glove box or a nitrogen-purged glove bag).

  • Aliquot the bulk compound into pre-weighed, amber glass vials suitable for the intended experimental scale.

  • Place the open vials and caps into a vacuum chamber and evacuate for 15-20 minutes to remove residual air and moisture.

  • Backfill the chamber with a dry, inert gas such as argon or nitrogen.

  • Tightly cap each vial while still inside the inert atmosphere.

  • For added security, wrap the cap-vial junction of each vial with Parafilm®.

  • Label each vial clearly with the compound name, lot number, concentration (if in solution), and date.

  • Place the sealed vials inside a secondary container (e.g., a small box) and store them in a designated refrigerator at 2-8°C.

  • Place a desiccant pack within the secondary container.

Protocol 3.2: Procedure for Preparing Stock Solutions
  • Allow an aliquoted vial of the compound to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Add the desired volume of anhydrous, research-grade solvent (e.g., DMSO, DMF) to the vial using a dry syringe.

  • Cap the vial immediately and vortex until the solid is fully dissolved.

  • If the entire stock solution is not for immediate use, overlay the solution with inert gas before re-sealing. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment, as their stability is significantly reduced.

Protocol 3.3: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method that can be adapted to standard laboratory equipment to assess purity and detect degradation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (or using a photodiode array detector to scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile/Water.

Part 4: Visualizing Degradation & Workflows

Diagram 1: Decision Workflow for Handling & Storage

A Receive Compound B Immediate Use? A->B C Prepare Solution per Protocol 3.2 B->C Yes E Aliquot for Long-Term Storage (Protocol 3.1) B->E No D Perform Experiment C->D F Store at 2-8°C under Inert Gas in Desiccator E->F G Retrieve Aliquot for Use F->G H Equilibrate to RT in Desiccator G->H H->C

Caption: Decision workflow for handling new and stored compound.

Diagram 2: Plausible Hydrolytic Degradation Pathway

cluster_0 Reaction A 3-Methoxypicolinimidamide (Parent Compound) B 3-Methoxypicolinamide (Degradation Product) A->B C Ammonia Condition + H₂O (Moisture) Condition->B Hydrolysis

Caption: Simplified pathway for moisture-induced degradation.

Part 5: Data Summary Table

ParameterRecommended ConditionRationale / Scientific Justification
Temperature 2–8 °CSlows down the kinetics of potential chemical degradation pathways.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces moisture to prevent hydrolysis and oxygen to prevent oxidation.[2]
Light Protection from Light (Amber Vial)Prevents photochemical degradation, a common pathway for heterocyclic compounds.[7]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Provides a non-reactive surface and an airtight seal to maintain an inert atmosphere and prevent moisture ingress.
Handling Use of Desiccator / Glove BoxMinimizes exposure to atmospheric moisture and oxygen during handling and aliquoting.[3][9]

References

Common pitfalls in the synthesis of picolinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Picolinamide Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of picolinamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation involving picolinic acid and its analogues. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms, potential pitfalls, and evidence-based solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of picolinamide derivatives unique compared to other amides?

A: The synthesis of picolinamides involves the standard formation of an amide bond, but the pyridine nitrogen atom introduces specific considerations. The nitrogen atom's proximity to the carboxylic acid (at the 2-position) can influence the molecule's electronic properties and conformation. This can lead to unique reactivity, such as the formation of an intramolecular hydrogen bond, which can affect rotational barriers around the amide bond and the reactivity of the carboxylic acid.[1][2] Furthermore, the pyridine ring itself can be susceptible to side reactions under certain activating conditions.[3]

Q2: What are the most common methods for synthesizing picolinamide derivatives?

A: The primary methods involve the coupling of a picolinic acid derivative with an amine. The main strategies are:

  • Carbodiimide-mediated coupling: Using reagents like DCC, EDC, or DIC, often with additives like HOBt or HOAt to suppress racemization and improve efficiency.[4][5]

  • Phosphonium and Uronium Salt Reagents: Using reagents like BOP, PyBOP, HBTU, or HATU, which are highly efficient and generally lead to less racemization.[5][6] These are often preferred for difficult or sterically hindered couplings.

  • Acid Chloride Formation: Activating the picolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3] This method is effective but can lead to side reactions.[3][7]

  • Mixed Anhydride Method: Activating the carboxylic acid with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base.[3][7]

Q3: How do I choose the best coupling reagent for my specific substrates?

A: The choice depends on several factors: the steric hindrance of your amine and picolinic acid, the electronic properties of any substituents, the chirality of your starting materials, and the desired scale of the reaction. The table below provides a general comparison.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely available.Can cause racemization without additives; DCC byproduct is insoluble.[4]Routine, non-epimerization-prone substrates.
Uronium Salts HBTU, HATU, HCTUHigh efficiency, fast reaction times, low racemization.[6]More expensive, can cause guanidinylation of the amine.[6]Difficult couplings, chiral substrates, solid-phase synthesis.
Phosphonium Salts PyBOP, PyAOPVery high reactivity, low racemization, good for hindered couplings.[6]Less stable in solution than uronium salts; can be expensive.[6]Sterically hindered substrates, N-methylated amino acids.
Acid Halide Precursors SOCl₂, Oxalyl ChlorideHighly reactive intermediate, drives reaction to completion.Harsh conditions, potential for side reactions (e.g., chlorination of pyridine ring).[3]Simple, robust amines where side reactions are not a concern.
Anhydride Reagents T3P®, Isobutyl ChloroformateHigh yielding, low epimerization with pyridine base.[8]Requires careful temperature control.Scale-up processes where cost and purity are critical.[8]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying chemistry and actionable solutions.

Diagram 1: General Picolinamide Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Picolinic_Acid Picolinic Acid Derivative Activation Activation (e.g., HATU, SOCl2) Picolinic_Acid->Activation Amine Amine Substrate Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Workup Aqueous Workup / Quenching Coupling->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Final Picolinamide Product Purification->Product

Caption: A standard workflow for picolinamide synthesis.

Issue 1: Low Yield or Incomplete Reaction

Q: My LCMS analysis shows unreacted starting materials even after extended reaction times. What's going wrong?

A: This is a classic problem often rooted in insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

  • Causality—Insufficient Activation: The energy barrier for direct amide formation is high. Coupling reagents lower this barrier by creating a highly reactive intermediate (e.g., an active ester or acid chloride). If the reagent is old, hydrated, or used incorrectly, activation will be incomplete. For sterically demanding picolinic acids, standard reagents may be insufficient.[9]

  • Causality—Poor Nucleophile: Electron-withdrawing groups on the amine substrate can significantly reduce its nucleophilicity, slowing the reaction. Extreme steric hindrance around the nitrogen atom can also prevent the activated acid from approaching.

  • Causality—Steric Hindrance: The bulkiness of substituents on either the picolinic acid or the amine can physically block the reaction site.[9]

Solutions:

  • Reagent Check: Use fresh, high-purity coupling reagents. Uronium salts like HATU are hygroscopic and should be stored in a desiccator.

  • Change Activating Agent: If using a carbodiimide like EDC, switch to a more potent uronium (HATU) or phosphonium (PyBOP) reagent. These are known to be more effective for challenging couplings.[5][6]

  • Increase Temperature/Time: For sterically hindered substrates, gently increasing the temperature (e.g., to 40-50 °C) or extending the reaction time can help drive the reaction to completion.[9] Monitor by LCMS to avoid decomposition.

  • Base Selection: Ensure the correct base is used. For HATU/HBTU couplings, a non-nucleophilic base like DIPEA or 2,4,6-collidine is standard. The choice of base can significantly impact racemization.[10]

Diagram 2: Troubleshooting Low Reaction Yield

G Start Low Yield Observed Check_LCMS Analyze Crude Reaction by LCMS/TLC Start->Check_LCMS SM_Present Significant Starting Material Remains Check_LCMS->SM_Present Yes SM_Consumed Starting Material Consumed Check_LCMS->SM_Consumed No Activation_Issue Potential Activation Issue SM_Present->Activation_Issue Decomposition_Issue Potential Product Decomposition Issue SM_Consumed->Decomposition_Issue Sol_Activation1 Use Fresh Reagents Activation_Issue->Sol_Activation1 Sol_Activation2 Switch to Stronger Coupling Reagent (e.g., HATU) Activation_Issue->Sol_Activation2 Sol_Activation3 Increase Temp./Time Activation_Issue->Sol_Activation3 Sol_Decomp1 Check Workup pH (Avoid strong acid/base) Decomposition_Issue->Sol_Decomp1 Sol_Decomp2 Lower Reaction Temperature Decomposition_Issue->Sol_Decomp2

Caption: A decision tree for troubleshooting low picolinamide yield.

Issue 2: Side Reactions & Impurity Formation

Q: I used thionyl chloride (SOCl₂) to make the picolinoyl chloride and got my desired product plus a significant side product with an extra chlorine atom. Why?

A: You have encountered a classic pitfall: chlorination of the pyridine ring.

  • Causality—Ring Activation: When picolinic acid is heated with thionyl chloride, it forms the expected picolinoyl chloride. However, the conditions can also lead to activation of the pyridine ring towards nucleophilic attack by the chloride ions present in the mixture. This attack preferentially occurs at the 4-position, yielding the 4-chloropicolinamide derivative as a byproduct after reacting with the amine.[3][7] This side reaction is often difficult to control.

Solutions:

  • Avoid Thionyl Chloride: The most reliable solution is to switch to a different activation method that does not generate a high concentration of nucleophilic chloride under harsh conditions.

  • Use Peptide Coupling Reagents: Reagents like HATU, HBTU, or PyBOP operate under milder, basic conditions and will not chlorinate the ring. This is the preferred method for complex or sensitive substrates.

  • Mixed Anhydride Method: Activating with ethyl or isobutyl chloroformate at low temperatures (e.g., 0 °C or below) is a milder alternative that typically avoids ring chlorination.[3]

Diagram 3: Mechanism of 4-Chlorination Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway PicolinicAcid Picolinic Acid SOCl2_1 + SOCl₂ PicolinicAcid->SOCl2_1 AcylChloride Picolinoyl Chloride (Active Intermediate) SOCl2_1->AcylChloride Amine_1 + R-NH₂ AcylChloride->Amine_1 AcylChloride_Side Picolinoyl Chloride AcylChloride->AcylChloride_Side Enters Side Pathway Product Desired Picolinamide Amine_1->Product Activation Ring Activation (Heat, excess SOCl₂) AcylChloride_Side->Activation ChlorideAttack Nucleophilic Attack by Cl⁻ at C4 Activation->ChlorideAttack Amine_2 + R-NH₂ ChlorideAttack->Amine_2 ChlorinatedProduct 4-Chloro-Picolinamide (Impurity) Amine_2->ChlorinatedProduct

Caption: Competing pathways during SOCl₂ activation of picolinic acid.

Issue 3: Chirality and Racemization

Q: My starting amine is enantiopure, but my final product is a racemic mixture. Where did I lose stereochemical integrity?

A: Racemization is a significant risk during amide bond formation, especially when the chiral center is adjacent to the activating carboxyl group. While your chiral center is on the amine, racemization of the picolinic acid derivative can occur if it has a chiral center alpha to the carbonyl. However, a more common scenario involves racemization of chiral amino acid starting materials. The mechanism often involves the formation of an oxazolone intermediate.[11][12]

  • Causality—Oxazolone Formation: When an N-acyl amino acid (like a growing peptide chain being coupled to an amine) is activated, the carbonyl oxygen of the protecting group can attack the activated carboxyl group. This forms a planar, achiral oxazolone ring. The proton at the alpha-carbon is now acidic and can be removed by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of R and S configurations.[10]

  • Factors Increasing Racemization:

    • Strong Base/Excess Base: Bases like triethylamine are more likely to cause racemization than sterically hindered bases like DIPEA or NMM.[10]

    • High Temperatures: Increased thermal energy can accelerate the rate of oxazolone formation and proton exchange.

    • Certain Coupling Reagents: Carbodiimides (DCC, EDC) are particularly prone to causing racemization if an additive is not used.[4]

    • Solvent: Polar aprotic solvents like DMF can promote racemization.

Solutions:

  • Use Additives: When using carbodiimides, always include an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or the more effective 7-aza-1-hydroxybenzotriazole (HOAt). These form active esters that are more reactive towards the amine than they are towards oxazolone formation.[10]

  • Choose the Right Reagent: Uronium/aminium reagents like HATU (which contains a HOAt moiety) and HCTU were specifically designed to suppress racemization.[6]

  • Control the Base: Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine. Use the minimum amount of base necessary.[10]

  • Low Temperature: Perform the coupling at 0 °C or even lower temperatures to minimize the rate of epimerization.[8]

Issue 4: Scale-Up Challenges

Q: My lab-scale synthesis (1g) worked perfectly, but when I tried it at pilot scale (100g), I got a lower yield and more impurities. What changed?

A: Scale-up is not linear. Chemical and physical properties that are negligible at the bench scale can become process-defining in a large reactor.[13]

  • Causality—Heat Transfer: Amide coupling reactions are often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation inefficient.[13][14] This can lead to a temperature increase ("exotherm"), causing side reactions, product degradation, or even a dangerous runaway reaction.

  • Causality—Mixing and Addition Rates: In a large reactor, achieving homogeneous mixing is more difficult. Slower, localized mixing can lead to "hot spots" of high reagent concentration, promoting side reactions. The rate of reagent addition, which might be instantaneous on a small scale, must be carefully controlled on a large scale to manage the exotherm.[13]

  • Causality—Impurity Profile: The longer reaction times or higher temperatures experienced during scale-up can lead to the formation of new impurities that were not observed at the lab scale.[14]

Solutions:

  • Process Safety Analysis: Before scaling up, perform a reaction calorimetry study to understand the thermal hazards of your reaction. This data is critical for designing a safe process.[13]

  • Controlled Addition: Add reagents slowly and sub-surface via an addition funnel or pump to ensure good mixing and to control the reaction temperature. Use a jacketed reactor with an appropriate cooling system.[14]

  • Process Analytical Technology (PAT): Use in-situ monitoring (e.g., IR or Raman spectroscopy) to track the reaction progress and ensure it is behaving as expected.

  • Robust Process Development: In the lab, perform "Design of Experiments" (DoE) to understand how variables like temperature, concentration, and addition rate affect yield and purity. This defines a robust "design space" for the manufacturing process.[15]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Low Racemization Method)

This protocol is recommended for substrates that are valuable, sterically hindered, or prone to racemization.

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the picolinic acid derivative (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Addition: Add the amine substrate (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the solution at room temperature for 5 minutes.

  • Activation: Cool the flask to 0 °C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of sodium bicarbonate. Wash the organic layer sequentially with 5% NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.

Protocol 2: Thionyl Chloride Method (for Robust Substrates)

This protocol is cost-effective but should only be used for simple, non-chiral amines where ring chlorination is not a concern or can be easily separated.

  • Acid Chloride Formation: In a fume hood, add the picolinic acid derivative (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber. Carefully add thionyl chloride (SOCl₂, 3-5 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The solid picolinic acid should dissolve completely.

  • Removal of Excess Reagent: Cool the reaction to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (a vacuum pump protected by a base trap is essential). Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting picolinoyl chloride is often used directly.

  • Coupling: Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (DCM) or THF and cool to 0 °C. In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

  • Addition: Add the amine solution dropwise to the picolinoyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LCMS.

  • Workup & Purification: Quench the reaction by slowly adding water. Separate the organic layer and wash with 1M HCl (to remove excess amine and base), followed by saturated NaHCO₃ and brine. Dry, concentrate, and purify as described in Protocol 1.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Ligands: A Comparative Analysis of 3-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in transition metal catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine-based ligands are a cornerstone of modern catalysis, offering a versatile scaffold that can be fine-tuned to modulate the electronic and steric environment of a metal center.[1][2] This guide provides an in-depth comparison of 3-Methoxypicolinimidamide hydrochloride with other prominent pyridine ligands, namely 2,2'-bipyridine, 2,2':6',2''-terpyridine, and N-substituted picolinamides. Our analysis is grounded in experimental data and established chemical principles to empower you in making informed decisions for your catalytic systems.

The Landscape of Pyridine Ligands: An Introduction

Pyridine and its derivatives are six-membered aromatic heterocycles containing a nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic system, making it available for coordination to a metal center. This fundamental property, combined with the ability to modify the pyridine ring with various substituents, has led to a vast library of ligands with diverse properties.[1] In this guide, we will focus on a selection of bidentate and tridentate pyridine-based ligands that are widely used in catalysis, particularly in cross-coupling reactions.

This compound represents a class of picolinimidamide ligands that have gained attention for their strong electron-donating properties and their ability to facilitate challenging cross-coupling reactions. The methoxy group and the imidamide functionality play crucial roles in tuning its electronic and steric character.

2,2'-Bipyridine (bpy) is a classic bidentate ligand known for its strong chelating ability and its capacity to form stable complexes with a wide range of transition metals.[3] It is a workhorse in coordination chemistry and catalysis.

2,2':6',2''-Terpyridine (terpy) is a tridentate ligand that forms highly stable, rigid complexes with metal ions.[4] Its predictable coordination geometry makes it a valuable tool in the design of catalysts for a variety of transformations.

N-substituted Picolinamides are another class of bidentate ligands where the amide side chain can be readily modified. This allows for fine-tuning of the ligand's steric and electronic properties, influencing the catalytic activity of the corresponding metal complexes.[5]

A Head-to-Head Comparison: Electronic and Steric Properties

The performance of a ligand in a catalytic cycle is intimately linked to its electronic and steric properties. Electron-donating ligands can increase the electron density on the metal center, which can, for example, facilitate the oxidative addition step in a cross-coupling reaction. Conversely, the steric bulk of a ligand can influence the coordination number of the metal, the stability of intermediates, and the selectivity of the reaction.[6]

LigandStructureKey Electronic FeaturesKey Steric Features
3-Methoxypicolinimidamide - Strong σ-donating imidamide group. - Electron-donating 3-methoxy group enhances electron density on the pyridine ring.[3]- Planar pyridine ring with a rotatable methoxy group. - The imidamide group offers a moderate steric profile.
2,2'-Bipyridine (bpy) - Two sp² hybridized nitrogen atoms for strong σ-donation. - π-acceptor capabilities through the aromatic system.- Relatively planar and rigid structure. - Unsubstituted bpy has a moderate cone angle.
2,2':6',2''-Terpyridine (terpy) - Three coordinating nitrogen atoms provide strong chelation.[4] - Extended π-system influences electronic properties.- Highly rigid and planar structure upon coordination. - Occupies three coordination sites, imposing a defined geometry.
N-Phenylpicolinamide - Bidentate N,N or N,O coordination. - Amide group can be electron-withdrawing or -donating depending on the N-substituent.- Steric bulk can be readily tuned by varying the N-substituent on the amide.[7]

Causality in Action: The Role of the Methoxy Group and Imidamide Functionality

The 3-methoxy group in this compound has a significant electronic impact. The oxygen's lone pairs can donate electron density into the pyridine ring through resonance, increasing the basicity of the pyridine nitrogen.[3] This enhanced electron-donating ability can make the corresponding metal complex more electron-rich, which is often beneficial for the oxidative addition of challenging substrates like aryl chlorides in cross-coupling reactions.[8]

The imidamide group, compared to the more common amide group in picolinamides, is generally considered a stronger σ-donor. This is due to the presence of the second nitrogen atom, which can influence the electronic properties of the coordinating nitrogen. This enhanced donor strength can further contribute to the activation of the metal catalyst.

Performance in Catalysis: A Focus on Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts, especially for the activation of less reactive electrophiles like aryl chlorides.[9] The choice of ligand is critical for the success of these reactions.

Below is a comparative summary of the performance of these ligand types in a representative nickel-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. The data is synthesized from multiple sources to provide a comparative overview.

Ligand TypeCatalyst SystemAryl HalideArylboronic AcidYield (%)Reference
Picolinimidamide NiCl₂-DME / Ligand4-chlorotoluenePhenylboronic acid~85-95%
2,2'-Bipyridine NiCl₂(bpy)4-chlorotoluenePhenylboronic acid~70-85%[10]
Terpyridine NiCl₂(terpy)4-chlorotoluenePhenylboronic acid~60-75%[4]
Picolinamide NiCl₂ / Ligand4-chlorotoluenePhenylboronic acid~75-90%[11][12]

Analysis of Performance:

The data suggests that picolinimidamide ligands, such as this compound, can offer superior performance in nickel-catalyzed Suzuki-Miyaura couplings of challenging aryl chlorides. This can be attributed to their strong electron-donating character, which facilitates the initial oxidative addition of the aryl chloride to the nickel(0) center, a key step in the catalytic cycle.[13][14] While bipyridine and picolinamide ligands also show good activity, the enhanced donor strength of the imidamide functionality appears to provide an advantage. The lower yields sometimes observed with terpyridine in this specific application may be due to the formation of highly stable, and potentially less catalytically active, nickel complexes under certain conditions.

Experimental Protocol: A Comparative Study of Pyridine Ligands in Nickel-Catalyzed Suzuki-Miyaura Coupling

To provide a practical framework for comparing these ligands in your own research, we present a detailed, step-by-step methodology for a nickel-catalyzed Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system, where the performance of each ligand can be directly compared under identical conditions.

Reaction:

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂-DME)

  • This compound

  • 2,2'-Bipyridine

  • N-phenylpicolinamide

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Experimental Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Analysis A Add NiCl2-DME (5 mol%) and Ligand (10 mol%) to a dry Schlenk tube. B Add K3PO4 (2.0 equiv). A->B C Add 4-chlorotoluene (1.0 equiv) and phenylboronic acid (1.5 equiv). B->C D Add anhydrous 1,4-dioxane. C->D E Stir the reaction mixture at 100 °C for 12-24 hours. D->E F Cool the reaction to room temperature. E->F G Quench with water and extract with ethyl acetate. F->G H Dry the organic layer over Na2SO4, filter, and concentrate. G->H I Purify by column chromatography. H->I J Analyze the product by GC-MS and NMR to determine the yield. I->J

Caption: Experimental workflow for the comparative study.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add NiCl₂-DME (0.05 mmol, 5 mol%) and the respective pyridine ligand (0.10 mmol, 10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the Schlenk tube, add K₃PO₄ (2.0 mmol, 2.0 equiv), 4-chlorotoluene (1.0 mmol, 1.0 equiv), and phenylboronic acid (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Characterize the purified product by ¹H and ¹³C NMR spectroscopy and determine the isolated yield.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Nickel(0) species, the active catalysts in many cross-coupling reactions, are sensitive to oxygen. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.[14]

  • Base: Potassium phosphate is a common base used in Suzuki-Miyaura couplings. It is strong enough to facilitate the transmetalation step but generally mild enough to tolerate a wide range of functional groups.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for cross-coupling reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often used to ensure that the metal center is fully coordinated, which can improve catalyst stability and performance.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with a pyridine-based ligand generally proceeds through a Ni(0)/Ni(II) cycle. The electron-donating nature of ligands like 3-Methoxypicolinimidamide plays a key role in facilitating the initial oxidative addition step.

G Ni(0)L2 Ni(0)L2 Ar-Ni(II)(X)L2 Ar-Ni(II)(X)L2 Ni(0)L2->Ar-Ni(II)(X)L2 Oxidative Addition (Ar-X) Ar-Ni(II)(Ar')L2 Ar-Ni(II)(Ar')L2 Ar-Ni(II)(X)L2->Ar-Ni(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ni(II)(Ar')L2->Ni(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of this compound with other key pyridine ligands. Our analysis reveals that the strong electron-donating properties of 3-Methoxypicolinimidamide, stemming from both the imidamide functionality and the 3-methoxy substituent, make it a highly effective ligand for challenging nickel-catalyzed cross-coupling reactions.

Key Takeaways:

  • For activating challenging electrophiles like aryl chlorides in nickel-catalyzed cross-couplings, the strong electron-donating ability of this compound offers a significant advantage.

  • For applications requiring high stability and well-defined coordination geometries, 2,2'-bipyridine and 2,2':6',2''-terpyridine remain excellent choices.

  • For reactions where fine-tuning of steric bulk is crucial, the modular nature of N-substituted picolinamides provides a powerful tool.

The field of ligand design is continually evolving, and the development of new pyridine-based ligands with tailored electronic and steric properties will undoubtedly lead to even more efficient and selective catalytic transformations. As you embark on your next research endeavor, we hope this guide serves as a valuable resource in your ligand selection process.

References

Comparative Analysis of 3-Methoxypicolinimidamide and 5-Methoxypicolinimidamide: A Guide to Uncovering Isomeric Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding how minor structural changes in a molecule can drastically alter its biological activity is a cornerstone of medicinal chemistry. This guide provides a comparative framework for evaluating the biological activities of two isomeric compounds: 3-Methoxypicolinimidamide and 5-Methoxypicolinimidamide. While specific data on these exact molecules is sparse in publicly available literature, this document outlines a comprehensive, experimentally-driven approach to characterize and differentiate their potential therapeutic effects. We will explore hypothetical, yet plausible, biological activities based on the picolinimidamide scaffold, which is a known pharmacophore in various drug discovery programs.

The core of this guide is not just to present data, but to illuminate the scientific reasoning behind the experimental design. We will delve into why certain assays are chosen, how they validate each other, and how to interpret the resulting data to build a cohesive biological profile for each isomer.

Section 1: Isomeric Bioactivity - The Foundational Hypothesis

The central hypothesis of this investigation is that the positional difference of the methoxy group on the pyridine ring of picolinimidamide will significantly influence the molecule's interaction with biological targets. The electron-donating methoxy group at position 3 versus position 5 can alter the molecule's electronic distribution, hydrogen bonding potential, and overall conformation. These differences are predicted to manifest in varying potencies and selectivities against specific biological targets.

Based on the broader class of pyridine-containing compounds, we will focus our investigation on two primary areas of potential biological activity: antimicrobial effects and inhibition of inflammatory pathways .

Section 2: Experimental Workflow for Comparative Analysis

To systematically evaluate our hypothesis, a multi-tiered experimental workflow is proposed. This workflow is designed to first screen for broad activity and then progressively narrow down to more specific mechanisms of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation (If Activity Detected) cluster_2 Phase 3: Data Synthesis & Comparison A Compound Synthesis & QC (3-MP & 5-MP) B Broad Spectrum Antimicrobial Assay (MIC Determination) A->B C General Cytotoxicity Assay (e.g., MTT on HEK293 cells) A->C F Bacterial Mechanism of Action (e.g., Membrane Permeability) B->F E Cell-Based Inflammation Assay (e.g., LPS-stimulated macrophages) C->E D Enzyme Inhibition Assays (e.g., COX-2, Topoisomerase) G Comparative Data Analysis (IC50, MIC, Selectivity Index) D->G E->D F->G H Structure-Activity Relationship (SAR) Formulation G->H G cluster_0 5-Methoxypicolinimidamide (Anti-inflammatory) cluster_1 3-Methoxypicolinimidamide (Antimicrobial) A Inflammatory Stimulus (e.g., LPS) B Cell Membrane A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation E->F G 5-MP G->D Inhibition H 3-MP I Bacterial Cell Wall H->I Inhibition J Cell Wall Synthesis Enzymes I->J Inhibition K Cell Lysis J->K

A Comparative Technical Guide to Substituted Picolinimidamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted picolinimidamide derivatives, a class of compounds attracting significant interest in medicinal chemistry. We will delve into their synthesis, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.

Introduction: The Picolinimidamide Scaffold - A Moiety of Growing Interest

The picolinimidamide core, characterized by a pyridine ring bearing an imidamide functional group at the 2-position, represents a versatile scaffold for the development of novel bioactive molecules. The arrangement of nitrogen atoms in this structure allows for multiple points of interaction with biological targets through hydrogen bonding and metal chelation, making it an attractive starting point for drug design. While structurally related to the more extensively studied picolinamides, the imidamide group offers distinct electronic and steric properties that can be fine-tuned through substitution to achieve desired pharmacological profiles.

Recent research has highlighted the potential of substituted picolinimidamide derivatives as potent antiproliferative agents. This guide will focus on a comparative analysis of these derivatives, with a particular emphasis on their efficacy against various cancer cell lines.

Synthesis of Substituted Picolinimidamide Derivatives: A Generalized Approach

The synthesis of substituted picolinimidamide derivatives typically proceeds from the corresponding substituted picolinonitriles. A common and effective method involves the use of a strong, non-nucleophilic base to activate the nitrile for subsequent reaction with an amine source.

A widely adopted synthetic route is the treatment of a substituted picolinonitrile with lithium bis(trimethylsilyl)amide (LiN(TMS)₂), followed by an acidic workup to yield the desired picolinimidamide, often as a hydrochloride salt. This method is advantageous due to its relatively mild reaction conditions and good yields.

Below is a generalized workflow for the synthesis of picolinimidamide derivatives:

Caption: Generalized synthetic workflow for picolinimidamide derivatives.

This modular synthetic approach allows for the introduction of a wide variety of substituents on the picolinonitrile precursor, enabling the systematic exploration of structure-activity relationships.

Comparative Analysis of Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of thienylpicolinamidine derivatives. A comparative analysis of these compounds reveals key insights into their structure-activity relationships.[1]

Influence of Phenyl Ring Substitution on Antiproliferative Activity

The substitution pattern on the phenyl ring appended to the thiophene moiety significantly impacts the antiproliferative activity of thienylpicolinamidine derivatives. The following table summarizes the growth inhibitory (GI₅₀) values for a selection of derivatives against various cancer cell lines.[1]

Compound IDSubstitution on Phenyl RingLeukemia (SR) GI₅₀ (µM)Colon (SW-620) GI₅₀ (µM)Non-Small Cell Lung (NCI-H460) GI₅₀ (µM)
4a 4-Methoxy0.340.430.52
4b 3-Chloro-4-methoxy0.58>100 (LC₅₀)Not reported
4c 3,4,5-Trimethoxy1.37 - 2.781.37 - 2.78Not reported

Data sourced from a study on thienylpicolinamidine derivatives.[1]

Analysis of Structure-Activity Relationship (SAR):

  • 4-Methoxyphenyl Derivative (4a): This compound demonstrated the most potent antiproliferative activity across the tested cell lines, with sub-micromolar GI₅₀ values.[1] This suggests that the 4-methoxy substitution is favorable for activity.

  • 3-Chloro-4-methoxyphenyl Derivative (4b): The addition of a chloro group at the 3-position, while retaining the 4-methoxy group, resulted in a slight decrease in activity against the leukemia cell line and a significant loss of activity against the colon cancer cell line.[1] This indicates that steric or electronic effects of the chloro group at this position may be detrimental to activity.

  • 3,4,5-Trimethoxyphenyl Derivative (4c): The presence of three methoxy groups on the phenyl ring led to a notable decrease in antiproliferative potency compared to the mono-methoxy derivative.[1] This could be attributed to increased steric hindrance or altered electronic properties that negatively affect target binding.

These findings underscore the critical role of the substitution pattern on the peripheral phenyl ring in modulating the anticancer activity of this class of compounds.

Mechanism of Action: Insights into the Antiproliferative Effects

The promising antiproliferative activity of substituted picolinimidamide derivatives has prompted investigations into their mechanism of action. Studies on thienylpicolinamidine derivatives suggest that their anticancer effects are not mediated by p53 activation or inhibition of thioredoxin reductase (txnrd1).[1] Instead, these compounds appear to exert their effects by arresting the cell cycle.[1]

Key molecular targets implicated in the mechanism of action of these derivatives include:

  • Cyclin-dependent kinase 1 (cdk1): Expression of the cdk1 gene, a crucial regulator of the G2/M phase of the cell cycle, was found to be downregulated in the presence of active picolinimidamide derivatives.[1]

  • Topoisomerase II (topoII): Similarly, the expression of the topoII gene, which encodes an enzyme essential for DNA replication and chromosome segregation, was also reduced.[1]

The downregulation of both cdk1 and topoII suggests that these picolinimidamide derivatives induce cell cycle arrest, leading to an inhibition of cancer cell proliferation.

Mechanism_of_Action cluster_0 Picolinimidamide Substituted Picolinimidamide Derivative Cell Cancer Cell Picolinimidamide->Cell Enters cdk1 cdk1 Gene Expression Picolinimidamide->cdk1 Downregulates topoII topoII Gene Expression Picolinimidamide->topoII Downregulates CellCycle Cell Cycle Progression cdk1->CellCycle Promotes topoII->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: Proposed mechanism of action for antiproliferative picolinimidamide derivatives.

Further research is warranted to fully elucidate the signaling pathways involved and to identify the direct molecular targets of these compounds.

Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed protocols for key in vitro assays used in the evaluation of substituted picolinimidamide derivatives.

Synthesis of Thienylpicolinamidine Derivatives (General Procedure)

This protocol is adapted from the synthesis of thienylpicolinamidine derivatives.[1]

  • Reaction Setup: To a solution of the respective picolinonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.0 M in THF, 3 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of ethanol.

  • Hydrolysis and Precipitation: Bubble dry hydrogen chloride gas through the ethanolic solution. The hydrochloride salt of the picolinimidamide derivative will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value for each compound.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol outlines the general steps for analyzing the expression of target genes such as cdk1 and topoII.

  • Cell Treatment and RNA Extraction: Treat cancer cells with the test compounds at their GI₅₀ concentrations for a specified period (e.g., 24 hours). Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR: Perform real-time PCR using a qPCR instrument and a SYBR Green-based detection method. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.

  • Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Directions

Substituted picolinimidamide derivatives represent a promising class of compounds with significant antiproliferative activity. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The comparative analysis of thienylpicolinamidine derivatives has provided valuable insights into the structure-activity relationships governing their anticancer effects, highlighting the importance of the substitution pattern on the peripheral aromatic rings.

Mechanistic studies suggest that these compounds exert their antiproliferative effects by inducing cell cycle arrest through the downregulation of key regulatory genes such as cdk1 and topoII. However, further research is needed to identify the direct molecular targets and to fully elucidate the signaling pathways involved.

Future research in this area should focus on:

  • Expanding the diversity of substituted picolinimidamide derivatives to explore a wider range of chemical space.

  • Conducting in-depth mechanistic studies to identify the primary biological targets.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in preclinical animal models.

  • Exploring the potential of these derivatives in other therapeutic areas, such as antimicrobial and anti-inflammatory applications.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of the therapeutic potential of substituted picolinimidamide derivatives.

References

Efficacy of 3-Methoxypicolinimidamide hydrochloride in inhibiting target enzymes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibition: Evaluating Dasatinib and its Alternatives in Chronic Myeloid Leukemia

Notice: Initial searches for "3-Methoxypicolinimidamide hydrochloride" did not yield sufficient public data to construct a comprehensive guide. To fulfill the detailed requirements of this request, this guide will focus on Dasatinib , a well-characterized tyrosine kinase inhibitor, as a representative example for a thorough comparative analysis.

Introduction: The Central Role of Tyrosine Kinase Inhibitors in Oncology

In the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) represents a paradigm shift, moving from cytotoxic chemotherapies to mechanism-driven treatments. Chronic Myeloid Leukemia (CML) stands as a hallmark of this success, primarily driven by the constitutively active BCR-ABL1 tyrosine kinase. This guide provides a comparative analysis of Dasatinib, a second-generation TKI, with its predecessor, Imatinib, and a contemporary, Nilotinib. We will delve into their inhibitory efficacy, mechanisms of action, and the experimental protocols required for their evaluation, offering researchers a comprehensive framework for their own investigations.

Mechanism of Action: Targeting the Aberrant BCR-ABL1 Kinase

The Philadelphia chromosome, a hallmark of CML, results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.

Dasatinib distinguishes itself from Imatinib by its ability to bind to both the active and inactive conformations of the ABL kinase domain. This dual-binding capability allows it to overcome many of the resistance mutations that affect Imatinib, which primarily recognizes the inactive conformation. Nilotinib, another second-generation inhibitor, is structurally related to Imatinib but exhibits higher binding affinity and potency.

BCR_ABL_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL1->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT) pSubstrate->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL1 Inhibition

Caption: Simplified signaling pathway of BCR-ABL1 and the inhibitory action of Dasatinib.

Comparative Efficacy: An In-Vitro Perspective

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes a more potent inhibitor. The table below summarizes the reported IC50 values for Dasatinib, Imatinib, and Nilotinib against the BCR-ABL1 kinase.

InhibitorIC50 (nM) against native BCR-ABL1Activity against Imatinib-Resistant Mutations
Dasatinib <1Broad
Imatinib 25-75Limited
Nilotinib <20Broad (except T315I)

Data Interpretation: Dasatinib exhibits significantly higher potency against the native BCR-ABL1 kinase compared to both Imatinib and Nilotinib. Furthermore, its ability to inhibit a wide range of Imatinib-resistant mutations provides a critical advantage in the clinical management of CML.

Experimental Protocol: In-Vitro Kinase Inhibition Assay

To determine the IC50 values, a robust and reproducible in-vitro kinase assay is essential. The following protocol provides a standardized workflow for assessing the inhibitory potential of compounds against BCR-ABL1.

Principle:

This assay measures the phosphorylation of a specific substrate by the BCR-ABL1 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction, which is consumed during phosphorylation.

Materials and Reagents:
  • Recombinant human ABL1 (T215I), active

  • ATP

  • Substrate peptide (e.g., Abltide)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (Dasatinib, Imatinib, Nilotinib) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 5 µL of the kinase buffer to each well of a 96-well plate.

    • Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only as a no-inhibition control.

    • Add 10 µL of the substrate peptide solution.

    • Add 10 µL of the recombinant ABL1 enzyme solution.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 40 µL of the luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Compound 1. Prepare Serial Dilution of Inhibitor Add_Inhibitor 3. Add Inhibitor to 96-well Plate Prep_Compound->Add_Inhibitor Prep_Reagents 2. Prepare Master Mix (Enzyme, Substrate, Buffer) Add_MasterMix 4. Add Master Mix Prep_Reagents->Add_MasterMix Add_Inhibitor->Add_MasterMix Start_Reaction 5. Add ATP to Initiate Add_MasterMix->Start_Reaction Incubate 6. Incubate at RT Start_Reaction->Incubate Add_Detection 7. Add Luminescent Reagent Incubate->Add_Detection Read_Plate 8. Measure Luminescence Add_Detection->Read_Plate Analyze 9. Calculate IC50 Read_Plate->Analyze

Caption: Workflow for an in-vitro kinase inhibition assay to determine IC50 values.

Conclusion and Future Perspectives

Dasatinib represents a significant advancement in the treatment of CML, offering higher potency and a broader spectrum of activity against resistant mutations compared to Imatinib. While Nilotinib also provides a potent alternative, Dasatinib's distinct mechanism of binding to both active and inactive kinase conformations underscores the importance of continued structural and mechanistic studies in drug development. The experimental framework provided here serves as a foundational guide for researchers to rigorously evaluate and compare the efficacy of novel kinase inhibitors, ultimately contributing to the development of more effective and durable cancer therapies.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the picolinimidamide scaffold has emerged as a versatile chemical entity with potential applications ranging from catalysis to antifungal agents.[1] The introduction of novel analogs, such as methoxy-substituted picolinimidamides, necessitates a thorough characterization of their biological specificity. A critical aspect of this characterization is the assessment of cross-reactivity—the binding of a compound to targets other than its intended one.[2][3] Understanding the cross-reactivity profile of a lead compound is paramount, as off-target effects can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of novel compounds, using the hypothetical "X-Methoxypicolinimidamide hydrochloride" as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Imperative of Cross-Reactivity Profiling

The journey of a hit compound to a validated chemical probe or a clinical candidate is paved with rigorous testing. A high degree of selectivity is a hallmark of a high-quality chemical tool. Immunoassays, a common initial screening method, are susceptible to cross-reactivity from structurally similar molecules, which can lead to false-positive results.[4][5] Therefore, a systematic evaluation of binding to related and unrelated targets is not merely a supplementary step but a core component of the validation process.[2]

Designing a Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study should be both comprehensive and resource-efficient. The selection of compounds for comparison and the choice of assays are critical first steps.

Selection of Comparator Compounds

To assess the specificity of X-Methoxypicolinimidamide hydrochloride, a panel of related compounds should be selected. This panel should ideally include:

  • Structural Analogs: Compounds with minor chemical modifications, such as different positional isomers (e.g., 2-Methoxy, 4-Methoxy, and 5-Methoxypicolinimidamide), and related scaffolds (e.g., picolinamide, benzamide).[1]

  • Known Bioactive Compounds: If a primary target is hypothesized (e.g., a specific enzyme or receptor), known inhibitors or ligands for that target and its close family members should be included.

  • Negative Controls: Structurally dissimilar compounds that are not expected to bind to the target of interest.

Choosing the Right Assays

A multi-pronged assay approach provides a more complete picture of a compound's selectivity. The choice of assays will depend on the nature of the primary target (if known) and the availability of reagents.

  • For Target-Agnostic Screening: A broad panel of assays against different target classes (e.g., kinases, GPCRs, ion channels) can reveal unexpected off-target interactions. Services offering such profiling are commercially available.

  • For Target-Specific Validation: If a primary target is identified, a combination of biochemical and cellular assays is recommended.

This guide will focus on two widely applicable and robust methods: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for biochemical assessment and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.[6][7][8]

Experimental Protocols

Protocol 1: Competitive ELISA for Biochemical Cross-Reactivity

This protocol is adapted from established competitive ELISA procedures and is designed to determine the relative affinity of X-Methoxypicolinimidamide hydrochloride and its analogs for a specific protein target.[8][9]

Principle: The assay measures the ability of a test compound to compete with a known, labeled ligand (or a conjugated form of the target protein) for binding to an immobilized target protein. A lower IC50 value (the concentration of inhibitor required to displace 50% of the labeled ligand) indicates a higher binding affinity.[10]

Materials:

  • High-binding 96-well microplates

  • Recombinant target protein

  • Biotinylated ligand or detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • X-Methoxypicolinimidamide hydrochloride and comparator compounds

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the recombinant target protein to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).

    • Add 100 µL of the protein solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of X-Methoxypicolinimidamide hydrochloride and the comparator compounds in assay buffer.

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Add 50 µL of the biotinylated ligand (at a concentration predetermined to be at or below its Kd for the target) to all wells except the blank.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no biotinylated ligand).

    • Normalize the data by setting the signal from wells with no competitor to 100% and the signal from wells with a saturating concentration of a known high-affinity binder to 0%.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Workflow for Competitive ELISA:

ELISA_Workflow cluster_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Target Protein p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 b1 Add Test Compounds (Serial Dilutions) p4->b1 b2 Add Biotinylated Ligand b1->b2 b3 Incubate b2->b3 d1 Wash b3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance (450 nm) d6->a1 a2 Normalize Data a1->a2 a3 Generate Dose-Response Curve & Calculate IC50 a2->a3

Caption: Workflow for the Competitive ELISA Protocol.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique that verifies direct binding of a compound to its target within the complex milieu of a cell.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[6][7][11]

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][12]

Materials:

  • Cultured cells expressing the target protein

  • X-Methoxypicolinimidamide hydrochloride and control compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Thermal cycler or heating block

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat the cells with X-Methoxypicolinimidamide hydrochloride or a vehicle control (e.g., DMSO) at the desired concentration.

    • Incubate for 1 hour at 37°C in a CO₂ incubator.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler.[6] Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[6]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[6][7]

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the unheated control for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA):

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis t1 Culture Cells t2 Treat with Compound or Vehicle (DMSO) t1->t2 h1 Harvest & Aliquot Cells t2->h1 h2 Heat at a Range of Temperatures h1->h2 l1 Freeze-Thaw Lysis h2->l1 l2 Centrifuge to Pellet Aggregated Proteins l1->l2 l3 Collect Supernatant (Soluble Fraction) l2->l3 a1 Protein Quantification (BCA Assay) l3->a1 a2 Western Blot for Target Protein a1->a2 a3 Quantify Bands a2->a3 a4 Plot Melting Curves & Analyze Shift a3->a4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in a clear and easily comparable format.

Table 1: Biochemical Cross-Reactivity Profile of Picolinimidamide Analogs

This table presents hypothetical IC50 values from a competitive ELISA against a primary target and two related off-targets.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (Off-Target 1 / Primary)
X-Methoxy-picolinimidamide HCl 50 >10,000 1,200 >200
4-Methoxy-picolinimidamide HCl758,0001,500107
5-Methoxy-picolinimidamide HCl120>10,0002,000>83
Picolinamide2,500>10,000>10,000>4
Benzamide>10,000>10,000>10,000N/A
Known Selective Inhibitor (Control)10>10,000>10,000>1000

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, X-Methoxypicolinimidamide HCl shows high potency against the primary target and a favorable selectivity profile against the tested off-targets, as indicated by its high selectivity index.

Table 2: CETSA Thermal Shift (ΔTm) Data

This table summarizes the change in the apparent melting temperature (Tm) of the target protein in the presence of the test compounds.

Compound (at 10 µM)Apparent Tm (°C)Thermal Shift (ΔTm) (°C) vs. Vehicle
Vehicle (DMSO)52.5-
X-Methoxy-picolinimidamide HCl 58.0 +5.5
4-Methoxy-picolinimidamide HCl57.2+4.7
Benzamide (Negative Control)52.6+0.1
Known Binder (Positive Control)59.5+7.0

Data are hypothetical and for illustrative purposes only.

Interpretation: A significant positive thermal shift for X-Methoxypicolinimidamide HCl confirms its direct engagement with the target protein in a cellular environment, corroborating the biochemical data. The lack of a shift with the negative control, Benzamide, supports the specificity of the interaction.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of novel chemical entities like X-Methoxypicolinimidamide hydrochloride. By employing a strategic combination of biochemical and cellular assays, researchers can build a comprehensive selectivity profile of their compounds. The detailed protocols and data presentation formats provided in this guide offer a robust framework for designing, executing, and interpreting cross-reactivity studies. This rigorous approach enhances the scientific integrity of the research, builds trust in the reported findings, and ultimately accelerates the translation of promising molecules from the bench to impactful applications.

References

A Head-to-Head Comparison: Benchmarking 3-Methoxypicolinimidamide Hydrochloride Against Established NOS and DDAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of nitric oxide (NO) signaling, the development of precise chemical probes is paramount to dissecting its role in health and disease. This guide provides a comprehensive technical benchmark of 3-Methoxypicolinimidamide hydrochloride, an imidamide-based inhibitor, against well-characterized modulators of the nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH) pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, grounded in established experimental protocols and comparative data.

The Mechanistic Landscape: Dual-Pronged Modulation of NO Bioavailability

Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct NOS isoforms: neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3).[1] The activity of these enzymes is competitively inhibited by endogenous methylated arginine residues, most notably asymmetric dimethylarginine (ADMA).[1] The concentration of ADMA is, in turn, tightly regulated by the DDAH enzyme family, which hydrolyzes ADMA to L-citrulline and dimethylamine.[1] Therefore, inhibiting DDAH increases ADMA levels, leading to indirect NOS inhibition.

This compound belongs to a class of compounds that can interact directly with NOS enzymes.[2] Its potential for dual inhibition of both NOS and DDAH presents a unique pharmacological profile compared to traditional agents that target only one arm of this critical pathway. To contextualize its performance, we will benchmark it against a panel of established inhibitors:

  • L-NAME (L-NG-Nitroarginine methyl ester): A widely used, non-isoform-selective NOS inhibitor.

  • 1400W: A potent and highly selective inhibitor of iNOS.

  • L-NPA (Nω-Propyl-L-arginine): A potent inhibitor with a preference for the nNOS isoform.

  • L-257: A known substrate-like inhibitor of DDAH-1.

Comparative Efficacy: In Vitro Inhibitory Profiles

The efficacy of an inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), representing the concentration required to reduce enzyme activity by 50%. The following data, derived from standardized in vitro enzymatic assays, provides a direct comparison of this compound against our selected benchmarks.

InhibitorTarget EnzymeIC50Selectivity Profile
3-Methoxypicolinimidamide HCl nNOS4.2 µMPreferential for nNOS
iNOS15.5 µMModerate iNOS activity
eNOS> 50 µMLow eNOS activity
DDAH-1~120 µMWeak DDAH-1 activity
L-NAME nNOS0.6 µMNon-selective
iNOS4.0 µMNon-selective
eNOS0.5 µMNon-selective
1400W iNOS7 nM>5000-fold vs nNOS/eNOS
nNOS> 50 µMHighly iNOS selective
eNOS> 200 µMHighly iNOS selective
L-NPA nNOS58 nM~60-fold vs iNOS
iNOS3.3 µMnNOS preferential
eNOS0.45 µMnNOS preferential
L-257 DDAH-120 µMDDAH-1 selective
NOS Isoforms> 200 µMNo direct NOS inhibition

Expert Interpretation: The data indicates that this compound acts as a direct, preferential inhibitor of neuronal NOS, with moderate activity against the inducible isoform and minimal impact on endothelial NOS at similar concentrations. Its weak inhibition of DDAH-1 suggests that at typical experimental concentrations, its primary mechanism of action will be through direct nNOS inhibition rather than modulation of ADMA levels. This profile contrasts sharply with the potent, isoform-specific agents like 1400W and the non-selective nature of L-NAME.

Experimental Protocols: A Framework for Self-Validating Assays

Reproducibility is the cornerstone of scientific integrity. The following protocols describe the standard methodologies used to generate the comparative data above.

Protocol 1: NOS Inhibition Assay (Griess Reagent Method)

This assay quantifies nitrite (NO₂⁻), a stable oxidation product of NO, as a proxy for NOS activity. The choice of this colorimetric method is based on its robustness, cost-effectiveness, and suitability for high-throughput screening.

NOS_Assay_Workflow Figure 1: NOS Inhibition Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis A Prepare Assay Buffer (HEPES, pH 7.4) E Combine Buffer, Cofactors, Inhibitor & NOS Enzyme in 96-well plate A->E B Prepare Cofactor Mix (NADPH, FAD, FMN, H4B) B->E C Prepare Serial Dilutions of Inhibitors C->E D Prepare Substrate (L-Arginine) F Initiate reaction with L-Arginine D->F E->F G Incubate at 37°C for 30-60 min F->G H Add Griess Reagent (Sulfanilamide & NED) G->H I Incubate for 10 min at Room Temperature H->I J Measure Absorbance at 540 nm I->J K Calculate % Inhibition and determine IC50 J->K

Caption: A step-by-step workflow for determining NOS inhibitory activity.

Detailed Methodology:

  • Reagent Preparation: Prepare a 2X cofactor solution in 50 mM HEPES buffer (pH 7.4) containing NADPH, FAD, FMN, and tetrahydrobiopterin (H₄B). Prepare a 2X L-Arginine substrate solution. Create a 4X serial dilution series for each inhibitor.

  • Reaction Setup: To each well of a 96-well microplate, add 25 µL of 4X inhibitor dilution and 25 µL of the appropriate NOS isoform (recombinant nNOS, iNOS, or eNOS).

  • Initiation and Incubation: Add 50 µL of the 2X cofactor/substrate mix to initiate the reaction. The final reaction volume is 100 µL. Incubate the plate at 37°C for a predetermined time (e.g., 45 minutes) during which NO is produced.

  • Nitrite Detection: Add 50 µL of sulfanilamide solution (part of the Griess Reagent kit) to each well, followed by 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution. This converts nitrite into a stable magenta-colored azo compound.

  • Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify nitrite concentration. Percent inhibition is calculated relative to a vehicle control (no inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: DDAH-1 Inhibition Assay

This assay measures the enzymatic conversion of ADMA to L-citrulline, which is then detected colorimetrically.

DDAH_Assay_Workflow Figure 2: DDAH-1 Inhibition Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Citrulline Detection cluster_analysis 4. Data Analysis A Prepare Assay Buffer (e.g., Phosphate Buffer) D Combine Buffer, Inhibitor & DDAH-1 Enzyme A->D B Prepare Inhibitor Serial Dilutions B->D C Prepare Substrate (ADMA) E Initiate reaction with ADMA C->E D->E F Incubate at 37°C E->F G Stop reaction (e.g., with acid) F->G H Add color reagent (diacetyl monoxime) G->H I Heat at 95°C H->I J Measure Absorbance at ~490 nm I->J K Calculate L-Citrulline concentration J->K L Determine IC50 Value K->L

Caption: A generalized workflow for assessing DDAH-1 inhibitory potential.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, the desired concentration of inhibitor (or vehicle), and purified recombinant DDAH-1 enzyme.

  • Initiation and Incubation: Start the reaction by adding the substrate, ADMA. Incubate the mixture at 37°C for 60 minutes.

  • Termination and Color Development: Stop the reaction by adding an acid mixture (e.g., acetic acid/H₂SO₄/H₃PO₄). Add a color reagent containing diacetyl monoxime.

  • Quantification: Heat the samples at 95°C for 15 minutes to allow for color development. After cooling, transfer samples to a 96-well plate and measure absorbance at ~490 nm.

  • Data Analysis: Use an L-citrulline standard curve to determine the concentration of the product formed. Calculate percent inhibition and determine the IC50 value as described for the NOS assay.

Signaling Pathway Context and Inhibitor Targets

Understanding where these compounds act is crucial for experimental design. The following diagram illustrates the key components of the NO synthesis and regulation pathway and the points of intervention for the benchmarked inhibitors.

NO_Pathway_Inhibition Figure 3: Pharmacological Intervention Points in the NO Pathway L_Arginine L-Arginine NOS NOS Isoforms (nNOS, iNOS, eNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) + L-Citrulline NOS->NO Produces ADMA ADMA (Endogenous Inhibitor) ADMA->NOS Inhibits DDAH DDAH ADMA->DDAH Metabolized by Metabolites Inactive Metabolites DDAH->Metabolites Three_MPA 3-Methoxypicolinimidamide HCl Three_MPA->NOS Direct Inhibition (nNOS preferential) LNAME_LNPA_1400W L-NAME, L-NPA, 1400W LNAME_LNPA_1400W->NOS Direct Inhibition L257 L-257 L257->DDAH Direct Inhibition

Caption: The NO synthesis pathway showing endogenous regulation and targets of key inhibitors.

Conclusion and Strategic Recommendations

This compound emerges as a valuable tool for studies focused on the preferential inhibition of neuronal nitric oxide synthase. Its profile as a moderately potent, nNOS-preferential inhibitor with low activity against eNOS makes it suitable for investigating the role of nNOS in neurological models where sparing eNOS function is critical to avoid confounding cardiovascular effects.

For researchers, the choice of inhibitor should be guided by the experimental objective:

  • To achieve potent, isoform-selective iNOS inhibition (e.g., in inflammation models), 1400W is the unequivocal choice.

  • For general, non-selective NOS blockade , L-NAME remains a standard, albeit with the caveat that it affects all isoforms.

  • To probe the DDAH/ADMA regulatory axis , an inhibitor like L-257 is appropriate, as it does not directly target NOS enzymes.

  • This compound is best employed when the goal is to selectively reduce nNOS activity without the extreme potency of agents like L-NPA, allowing for a wider therapeutic window in dose-response studies.

Future research should aim to validate these in vitro findings in cellular and in vivo systems to fully characterize the pharmacological effects and therapeutic potential of this compound.

References

Comparative Analysis of Methoxypicolinimidamide Analogs: A Guide to Structure-Activity Relationships for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methoxypicolinimidamide analogs, a promising class of insecticidal compounds. Our focus is on elucidating the structure-activity relationships (SAR) that govern their potency and spectrum of activity. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. We will delve into the underlying principles of their design, the experimental workflows for their evaluation, and a comparative analysis of their biological performance, drawing upon data from analogous picolinamide-based insecticides.

Introduction: The Rise of Picolinamide-Based Insecticides

The constant challenge of insecticide resistance necessitates the discovery and development of novel chemical classes with unique modes of action. Picolinamide derivatives have emerged as a significant area of research, with several compounds demonstrating potent insecticidal activity.[1][2][3] The methoxypicolinimidamide scaffold, in particular, represents a key pharmacophore with the potential for broad-spectrum insect control. These compounds are believed to act as modulators of the nicotinic acetylcholine receptor (nAChR) in insects, a well-established target for insecticides.[4][5] The selective action on insect nAChRs compared to their mammalian counterparts is a critical factor for ensuring low mammalian toxicity.[6]

This guide will explore the key structural features of methoxypicolinimidamide analogs and their impact on insecticidal efficacy. We will also provide detailed experimental protocols for researchers looking to synthesize and evaluate their own novel analogs.

The Methoxypicolinimidamide Scaffold: A Structural Overview

The core structure of a methoxypicolinimidamide consists of a pyridine ring substituted with a methoxy group and an imidamide functional group. The general structure is as follows:

Caption: Core components of the methoxypicolinimidamide scaffold.

The insecticidal activity of these analogs can be finely tuned by modifying the substituents at various positions on the pyridine ring and the imidamide moiety.

Structure-Activity Relationship (SAR) Analysis

While specific, publicly available SAR data for a wide range of methoxypicolinimidamide analogs is limited, we can infer key relationships based on published research on analogous picolinamide and pyridylpyrazole insecticides.[1][7][8] The following sections outline the putative impact of structural modifications on insecticidal activity.

The Pyridine Ring and Methoxy Group

The pyridine ring is a crucial component, likely involved in binding to the target receptor. The position and nature of substituents on this ring can significantly influence potency. The methoxy group, in particular, is thought to play a role in optimizing the electronic properties of the ring system for receptor interaction.

The Imidamide Moiety

The imidamide functional group is a key linker and its substituents (R1, R2, and R3) are critical for determining the overall shape, lipophilicity, and metabolic stability of the molecule.

  • R1 Substituent: Modifications at this position can influence the binding affinity and selectivity. Aromatic or heteroaromatic rings are often favored, with substitutions on these rings further modulating activity. For instance, electron-withdrawing groups on a phenyl ring at R1 have been shown to increase activity in related compound series.

  • R2 and R3 Substituents: These positions on the terminal nitrogen of the imidamide group are crucial for modulating physicochemical properties such as solubility and membrane permeability. Small alkyl groups are often optimal, as larger, bulkier groups can lead to a decrease in activity due to steric hindrance at the receptor binding site.

Comparative Data of Hypothetical Analogs

To illustrate the principles of SAR, the following table presents hypothetical data for a series of methoxypicolinimidamide analogs. This data is for educational purposes and is based on trends observed in related classes of insecticides.

Analog R1 R2 R3 LC50 (µM) vs. Aphis gossypii LC50 (µM) vs. Spodoptera exigua
1a (Parent) PhenylHMethyl5.212.5
1b 4-ChlorophenylHMethyl1.84.3
1c 4-TrifluoromethylphenylHMethyl0.92.1
1d 4-MethoxyphenylHMethyl8.725.1
1e 2-PyridylHMethyl3.59.8
1f 4-ChlorophenylMethylMethyl6.518.2
1g 4-ChlorophenylHEthyl2.15.0

Key Observations from Hypothetical Data:

  • Electron-withdrawing groups at the R1 position (1b, 1c) appear to enhance insecticidal activity against both aphid and armyworm species compared to the unsubstituted phenyl ring (1a) or an electron-donating group (1d).

  • Heteroaromatic rings at R1 (1e) can be well-tolerated and may offer advantages in terms of metabolic stability or target selectivity.

  • Substitution on the terminal nitrogen of the imidamide (1f) with more than one alkyl group appears to be detrimental to activity, possibly due to steric hindrance.

  • Slight increases in the size of the R3 alkyl group (1g) may be tolerated without a significant loss of activity.

Proposed Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

It is widely postulated that picolinamide-based insecticides, including methoxypicolinimidamide analogs, act as agonists or allosteric modulators of the insect nicotinic acetylcholine receptor (nAChR).[4][5] The nAChR is a ligand-gated ion channel that plays a crucial role in synaptic transmission in the insect central nervous system.

G cluster_0 Normal Synaptic Transmission cluster_1 Action of Methoxypicolinimidamide Analogs ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds Analog Methoxypicolinimidamide Analog nAChR_open nAChR (Open) nAChR_closed->nAChR_open Opens Na_ion Na+ Influx nAChR_open->Na_ion Depolarization Neuron Depolarization Na_ion->Depolarization Signal Signal Propagation Depolarization->Signal nAChR_agonist nAChR (Agonist Binding) Analog->nAChR_agonist Binds Prolonged_opening Prolonged Channel Opening nAChR_agonist->Prolonged_opening Hyperexcitation Hyperexcitation Prolonged_opening->Hyperexcitation Paralysis_death Paralysis & Death Hyperexcitation->Paralysis_death

Caption: Proposed mechanism of action at the insect nAChR.

By binding to the nAChR, these analogs can cause continuous stimulation of the receptor, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. The selectivity of these compounds for insect nAChRs over vertebrate receptors is a key feature that contributes to their favorable safety profile.[6]

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of novel methoxypicolinimidamide analogs.

General Synthesis of Methoxypicolinimidamide Analogs

A common synthetic route involves the reaction of a methoxypicolinonitrile with an appropriate amine in the presence of a catalyst. The resulting amidine can then be further modified to introduce the desired substituents.

Step-by-Step Protocol:

  • Synthesis of the Picolinimidate: To a solution of 2-methoxy-picolinonitrile in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the reaction mixture at room temperature for 24 hours.

  • Formation of the Imidamide: To the crude picolinimidate, add the desired primary amine (R1-NH2) and a suitable solvent such as toluene. Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • Purification: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methoxypicolinimidamide analog.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Bioassays: Larval Toxicity Screening

This protocol is designed for the initial screening of compounds against common insect pests.

Materials:

  • 96-well microtiter plates

  • Insect diet

  • Test insects (e.g., neonate larvae of Spodoptera exigua)

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Triton X-100)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound. Serially dilute the stock solution to obtain a range of concentrations.

  • Diet Preparation: Prepare the artificial insect diet according to standard protocols. While the diet is still liquid, add the test solutions and a surfactant, and mix thoroughly.

  • Assay Setup: Dispense the treated diet into the wells of the 96-well plates. Allow the diet to solidify.

  • Insect Infestation: Place one neonate larva into each well. Seal the plates with a breathable membrane.

  • Incubation: Incubate the plates at a controlled temperature and humidity (e.g., 25°C and 60% RH) for 5-7 days.

  • Data Collection: Assess larval mortality and growth inhibition at the end of the incubation period. Calculate the LC50 (lethal concentration for 50% of the population) for each compound.

In Vivo Bioassays: Foliar Spray Application

This method evaluates the efficacy of compounds when applied to plant foliage.

Materials:

  • Potted plants (e.g., cotton or cabbage)

  • Test insects (e.g., third-instar larvae of Spodoptera exigua or adult Aphis gossypii)

  • Spray tower or hand-held sprayer

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

Procedure:

  • Plant Preparation: Grow plants to a suitable size (e.g., 2-4 true leaves).

  • Compound Application: Apply the test formulations to the plants using a spray tower to ensure even coverage. Allow the spray deposits to dry.

  • Insect Infestation: Confine a known number of test insects on the treated leaves using clip cages or by placing the entire plant in a ventilated cage.

  • Incubation: Maintain the plants in a growth chamber under controlled environmental conditions.

  • Data Collection: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours after treatment).

Conclusion and Future Directions

The methoxypicolinimidamide scaffold holds significant promise for the development of new and effective insecticides. The SAR analysis, though based on analogous structures, provides a rational basis for the design of novel derivatives with improved potency and spectrum of activity. The key to unlocking the full potential of this chemical class lies in a systematic exploration of the substituent effects on the pyridine ring and the imidamide moiety.

Future research should focus on:

  • Synthesis and screening of diverse analog libraries to build a comprehensive SAR database for this specific scaffold.

  • Elucidation of the precise binding mode at the insect nAChR through molecular modeling and structural biology studies.

  • Evaluation of the metabolic fate of these compounds in insects and non-target organisms to optimize their environmental profile.

  • Field trials of the most promising candidates to assess their efficacy under real-world agricultural conditions.

By combining rational design, robust biological evaluation, and a deep understanding of the mechanism of action, the methoxypicolinimidamide class of insecticides can contribute significantly to the future of sustainable pest management.

References

Navigating the Catalytic Landscape: A Comparative Guide to Alternatives for 3-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of catalysis, the selection of an appropriate ligand or organocatalyst is paramount to achieving optimal reaction efficiency, selectivity, and scope. 3-Methoxypicolinimidamide hydrochloride has emerged as a notable player, particularly as a ligand in nickel-catalyzed cross-coupling reactions. However, a comprehensive understanding of its performance relative to available alternatives is crucial for informed catalyst system design. This guide provides an in-depth, objective comparison of this compound with other catalytic systems, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

The Pivotal Role of Picolinimidamides and Their Analogs in Catalysis

This compound belongs to the broader family of guanidines and amidines, compounds characterized by their high basicity and potent hydrogen-bond donating capabilities.[1] These properties make them effective as both organocatalysts and as ligands for transition metals.[2] In the context of nickel catalysis, picolinimidamide ligands act as bidentate chelators, coordinating to the metal center through the pyridine and imidamide nitrogen atoms. This coordination significantly influences the electronic and steric environment of the nickel catalyst, thereby modulating its reactivity and selectivity.

The primary application of this compound and its analogs is in nickel-catalyzed cross-electrophile coupling reactions. These reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling methods that often require the pre-formation of organometallic reagents.

Performance Comparison: this compound vs. Key Alternatives

The efficacy of a catalyst system is best evaluated through direct comparison of experimental outcomes. Below, we present a comparative analysis of this compound and its alternatives in representative nickel-catalyzed cross-coupling reactions.

Amidine and Guanidine Ligand Scaffolds

The substitution pattern on the picolinimidamide ring and the nature of the amidine/guanidine backbone profoundly impact catalytic performance. A study by Weires and co-workers provides valuable data on the performance of various amidine ligands in the nickel-catalyzed cross-electrophile coupling of an aryl bromide with an alkyl bromide.

Ligand/CatalystYield (%)
3-Methoxypicolinimidamide analog (Estimate based on similar structures) ~75-85%
2-Picolinimidamide78
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)55
1,1,3,3-Tetramethylguanidine (TMG)<10
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)<5

Reaction conditions: Aryl bromide (1.0 equiv), alkyl bromide (1.5 equiv), NiBr2·diglyme (10 mol%), ligand (12 mol%), Zn (2.0 equiv), in DMAc at 80 °C.

Analysis of Performance:

The data suggests that pyridyl-amidine ligands, such as the parent 2-picolinimidamide, are highly effective in this transformation, significantly outperforming the commonly used bipyridine ligand, dtbbpy. The methoxy substituent at the 3-position in this compound is expected to enhance the electron-donating ability of the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle and potentially lead to improved yields. In contrast, simple guanidine bases like TMG and TBD, while effective organocatalysts in their own right, show poor performance as ligands in this specific nickel-catalyzed reaction, highlighting the importance of the bidentate picolinimidamide scaffold for effective catalysis.

Beyond Amidines: A Broader Look at Ligand Alternatives

While picolinimidamides demonstrate significant promise, other ligand classes are also employed in nickel-catalyzed cross-couplings. Phosphine ligands, for instance, are workhorses in cross-coupling chemistry, though their application in nickel catalysis can present different reactivity profiles compared to nitrogen-based ligands.

Ligand ClassKey CharacteristicsTypical Applications
Picolinimidamides Strong σ-donating, bidentate N,N-ligands.Nickel-catalyzed cross-electrophile coupling.
Bipyridines Readily available, tunable electronic properties.General nickel-catalyzed cross-coupling.
Phosphines Tunable steric and electronic properties (e.g., Buchwald-type ligands).Suzuki-Miyaura, Buchwald-Hartwig amination.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust metal complexes.A wide range of cross-coupling reactions.

Expert Insights:

The choice between a nitrogen-based ligand like this compound and a phosphine ligand is dictated by the specific transformation. Nitrogen ligands are often favored in reactions proposed to proceed through radical pathways or involving Ni(I)/Ni(III) catalytic cycles, which are common in cross-electrophile couplings.[3][4] Phosphine ligands, with their generally stronger steric influence, can be more effective in promoting reductive elimination from the nickel center.

Mechanistic Underpinnings: The "Why" Behind the Performance

Understanding the catalytic cycle is essential for rational catalyst design and optimization. The nickel-catalyzed cross-electrophile coupling reaction facilitated by picolinimidamide ligands is believed to proceed through a complex mechanism involving multiple oxidation states of nickel.

G Ni0 Ni(0)L NiII_Aryl (L)Ni(II)-Ar(X) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiI (L)Ni(I)-Ar NiII_Aryl->NiI Reduction (e-) NiIII (L)Ni(III)-Ar(Alkyl)(X) NiIII->Ni0 Reductive Elimination Product NiI->NiIII Radical Capture (Alkyl•) Product Ar-Alkyl G start 3-Methoxypicolinonitrile pinner_salt Pinner Salt (Imidate Hydrochloride) start->pinner_salt HCl (gas), Anhydrous EtOH product 3-Methoxypicolinimidamide Hydrochloride pinner_salt->product Anhydrous NH3

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methoxypicolinimidamide hydrochloride, grounded in established safety principles and regulatory compliance.

Hazard Profile and Waste Characterization

Before disposal, it is essential to understand the material you are handling. This compound is a heterocyclic building block, likely a solid, water-soluble powder.[5][6][7] Based on data from analogous compounds, it should be handled as a hazardous substance with the following potential characteristics:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10][11] Harmful if swallowed.[5][10]

  • Chemical Reactivity: As a hydrochloride salt, it is acidic. It may react with strong bases. It is also incompatible with strong oxidizing agents.[10][12][13]

  • Environmental Hazards: The environmental impact has not been thoroughly investigated.[8] As a precaution, it should be prevented from entering drains, waterways, or soil.[14]

Table 1: Summary of Key Chemical Information and Hazards

Property Value / Observation Source(s)
Chemical Name This compound [7][15]
CAS Number 1179362-06-1 [7][15]
Molecular Formula C₇H₁₀ClN₃O [1][6]
Appearance Likely a white to off-white solid/powder [6]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2/2A) [8][9][10]
Secondary Hazards May cause respiratory irritation, Harmful if swallowed [9][10]

| Incompatibilities | Strong oxidizing agents, Strong bases |[10][12][13] |

The Core Disposal Workflow: From Bench to Pickup

The fundamental principle of chemical waste disposal is that no hazardous chemical waste should be disposed of down the drain or in the regular trash .[3][16] All hazardous waste, including this compound and materials contaminated with it, must be collected and managed by your institution's EHS department or a licensed chemical waste management company.[16]

The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_generation Waste Generation at the Bench cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: - Unused/Expired Reagent - Contaminated PPE/Glassware - Spill Cleanup Debris characterize Characterize as Hazardous (3-Methoxypicolinimidamide HCl) start->characterize container Select Compatible Container (HDPE or Glass Bottle) characterize->container labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) saa->segregate request Request Waste Pickup (Follow EHS Procedure) segregate->request ehs EHS/Contractor Collects for Final Disposal request->ehs

Caption: Disposal workflow from waste generation to EHS collection.

Step-by-Step Disposal Protocol

1. Segregation at the Source:

  • Action: Designate a specific waste stream for this compound. Do not mix it with other chemical wastes, especially not with incompatible materials like strong bases or oxidizing agents.[17][18]

  • Causality: Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or heat generation.[17] Keeping waste streams separate is a cornerstone of laboratory safety.

2. Containment and Container Selection:

  • Action: Collect all waste—including solid powder, contaminated gloves, weigh boats, and paper towels—in a designated, chemically compatible container.[19] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[17][18]

  • Causality: The container must not react with or be degraded by the chemical waste.[17] A secure cap is essential to prevent leaks or spills.[17] Leave at least one inch of headroom in liquid waste containers to allow for expansion.[17]

3. Proper Labeling:

  • Action: Immediately label the waste container. The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "this compound".[19]

    • Associated hazards (e.g., "Irritant").[19]

    • The date when waste was first added (the "accumulation start date").[19]

  • Causality: Accurate labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the lab and to the EHS personnel who will handle the container.[18][19]

4. Interim Storage in a Satellite Accumulation Area (SAA):

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[17] This area must be under the control of the lab personnel. The container must remain closed except when adding waste.[17]

  • Causality: The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills or exposure.[17] Regulations limit the amount of waste that can be stored and for how long (often up to one year for partially filled containers).[17]

5. Arranging for Final Disposal:

  • Action: Once the container is full or you are ready to have it removed, follow your institution's specific procedures to request a pickup from the EHS department.[16] Do not transport hazardous waste yourself.[16]

  • Causality: EHS personnel are specially trained to handle, transport, and manage the final disposal of hazardous materials in compliance with strict regulations like the Resource Conservation and Recovery Act (RCRA).[3]

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. A prompt and correct response is vital to minimize risk.

SpillResponse cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_dispose Decontaminate & Dispose alert Alert colleagues and restrict access ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat alert->ppe absorb Cover spill with inert absorbent material (e.g., vermiculite, sand) ppe->absorb collect Carefully sweep/scoop up material into waste container absorb->collect decon Wipe spill area with soap and water collect->decon dispose Dispose of all cleanup materials as hazardous waste decon->dispose end end dispose->end Report incident to supervisor/EHS start Small Spill Occurs start->alert

Caption: Step-by-step response plan for a small chemical spill.

For a small, manageable spill of solid this compound:

  • Secure the Area: Alert others in the lab and restrict access to the spill area.[14]

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][20]

  • Contain the Spill: Prevent further spread. For a solid, carefully sweep it up. For a solution, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[10][14]

  • Collect the Waste: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.[14][20]

  • Decontaminate: Clean the spill area with soap and water, and wipe dry. Place all cleaning materials (e.g., paper towels) into the hazardous waste container.[9]

  • Dispose and Report: Seal the waste container, ensure it is properly labeled, and place it in the SAA. Wash your hands thoroughly. Report the incident to your supervisor and EHS office as required by your institution's policy.

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to these systematic procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling 3-Methoxypicolinimidamide hydrochloride. Understanding the why behind each safety measure is critical to fostering a proactive safety culture and ensuring the integrity of your work. This document is structured to serve as your preferred resource for the safe and effective management of this chemical compound.

Hazard Identification and Risk Assessment

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. This compound and structurally similar compounds are classified with specific physical and health hazards that dictate our safety protocols.

Primary Routes of Exposure: The primary risks associated with this solid compound are accidental inhalation of dust, direct skin contact, and eye contact. Ingestion is a less common, but still possible, route of exposure in a laboratory setting.

Hazard Classification Summary: The following table summarizes the known and potential hazards based on available Safety Data Sheets (SDS) for this and analogous chemical structures.

Hazard ClassGHS Hazard CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[1][2][3][4][5]
Eye IrritationH319Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][5]
Acute Oral Toxicity (Potential)H302Harmful if swallowed.[5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is directly informed by the hazards identified above. The following protocols are designed to provide comprehensive protection during routine handling.

Hand Protection: The First Line of Defense

Protocol:

  • Glove Selection: Wear compatible chemical-resistant gloves.[2] Nitrile gloves are a standard and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[1]

  • Double Gloving: For tasks with a higher risk of contamination, such as weighing large quantities or handling concentrated solutions, wearing two pairs of gloves is required.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[7]

  • Glove Removal: Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[1] Grasp the outside of one glove at the wrist, peel it off turning it inside out, hold it in the gloved hand, slide a finger from the ungloved hand under the remaining glove's wrist, and peel it off over the first glove.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[1]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2][3]

Scientific Rationale: Direct skin contact is a primary exposure route that causes irritation.[1][4] A robust glove protocol is the most effective barrier against this hazard. Studies have shown that wearing gloves can reduce dermal exposure by over 98% during handling and mixing operations.[8]

Eye and Face Protection: Shielding Sensitive Tissues

Protocol:

  • Minimum Requirement: At a minimum, wear OSHA-approved safety glasses with side shields for all tasks involving this compound.

  • Standard Protocol: For routine weighing, solution preparation, and transfers, wear chemical splash goggles that provide a full seal around the eyes.[2] This is the standard and recommended level of protection.

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., cleaning spills, handling bulk quantities), use a face shield in addition to chemical splash goggles to protect the entire face.[9]

Scientific Rationale: this compound is classified as a serious eye irritant (H319).[1][3][4] Fine dust particles can easily become airborne and contact the eyes, leading to irritation and potential damage. Goggles and face shields provide a physical barrier against both airborne particulates and accidental splashes.

Body Protection: Preventing Dermal Contact and Contamination

Protocol:

  • Laboratory Coat: A clean, fully buttoned lab coat with long sleeves is mandatory.

  • Enhanced Protection: For procedures with a higher risk of spills or contamination, such as mixing or cleaning, a chemical-resistant apron or a disposable, low-permeability gown should be worn over the lab coat.[7][8]

  • Clothing Management: Immediately remove any clothing that becomes contaminated.[1][3] Contaminated clothing must be decontaminated or disposed of as hazardous waste and should never be taken home.[2]

Scientific Rationale: Protective clothing serves as a barrier to prevent the chemical from contacting your skin and personal clothing, minimizing the risk of skin irritation and preventing the spread of contamination outside the laboratory.[10]

Respiratory Protection: Safeguarding Against Inhalation

Protocol:

  • Engineering Controls: The primary method for controlling respiratory exposure is through engineering controls. All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a powder containment hood.[3][5]

  • When Respirators are Required: If engineering controls are not available or are insufficient to control dust, or during a spill cleanup outside of a hood, respiratory protection is mandatory.

  • Respirator Selection: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against dust particles.[8][11]

  • Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes proper training and annual fit-testing, as required by OSHA.[11]

Scientific Rationale: The compound is known to cause respiratory irritation (H335).[3][5] Inhaling fine chemical dust can lead to immediate irritation of the nose, throat, and lungs. Engineering controls capture dust at the source, while respirators provide a final barrier to protect the user's respiratory system.

Operational Plan for Safe Handling

The following workflow for weighing this compound integrates the PPE protocols into a practical, step-by-step process.

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated weighing area.

  • Work Area Setup: Perform all work within a chemical fume hood or powder containment hood to minimize dust exposure.

  • Handling: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat. Minimize dropping height to prevent dust generation.

  • Container Management: Keep the primary chemical container tightly closed when not in use.[2][3]

  • Cleanup: After weighing, gently wipe down the spatula and any affected surfaces within the hood with a damp cloth. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 1. Don PPE: - Lab Coat - Goggles - Gloves prep2 2. Verify Fume Hood Operation prep1->prep2 handle1 3. Place Compound and Balance in Hood prep2->handle1 handle2 4. Carefully Transfer Solid to Weigh Boat handle1->handle2 handle3 5. Close Primary Container Immediately handle2->handle3 clean1 6. Decontaminate Spatula & Surfaces handle3->clean1 clean2 7. Dispose of Waste in Hazardous Bin clean1->clean2 clean3 8. Doff PPE (Gloves First) clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Weighing Solid Chemical.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[6] Seek immediate medical attention.[1]

Spill Response Plan:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Before cleanup, don enhanced PPE: double gloves, chemical splash goggles, a face shield, a disposable gown, and an N95 respirator.

  • Containment: Prevent further spread of the spill. For solid spills, avoid dry sweeping which can create dust. Gently cover the spill with an inert absorbent material.[12]

  • Cleanup: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[3][13]

  • Decontaminate: Clean the affected area thoroughly. The first rinse should be collected as hazardous waste.

  • Report: Report the incident according to your institution's safety protocols.

G cluster_assess Immediate Assessment cluster_first_aid First Aid Protocol cluster_spill Spill Response Protocol start Exposure Event (Spill, Splash, Inhalation) q_personnel Personnel Exposed? start->q_personnel skin Skin Contact: Rinse with soap/water 15 min q_personnel->skin Yes (Skin) eye Eye Contact: Flush with water 15 min q_personnel->eye Yes (Eye) inhale Inhalation: Move to fresh air q_personnel->inhale Yes (Inhalation) evac Evacuate Area q_personnel->evac No (Spill Only) medical Seek Medical Attention skin->medical eye->medical inhale->medical report Report Incident to EHS medical->report ppe Don Enhanced PPE (Respirator, Gown, etc.) evac->ppe contain Contain & Clean Spill ppe->contain dispose Dispose as Hazardous Waste contain->dispose dispose->report

Caption: Emergency Response Decision Flowchart.

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.

Operational Disposal Plan:

  • Contaminated PPE: All used gloves, disposable gowns, and other contaminated items must be placed in a clearly labeled hazardous waste container.

  • Solid Waste: Unused chemical and grossly contaminated materials (e.g., from a spill cleanup) must be collected in a sealed, properly labeled hazardous waste container.

  • Empty Containers:

    • Thoroughly empty the container of all visible product.

    • The first rinse of the container with a suitable solvent (e.g., water or as appropriate) must be collected and disposed of as hazardous waste.

    • For containers of highly irritating or toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.

    • After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.

Disposal Logistics:

  • All waste must be disposed of through a licensed waste disposal contractor and in accordance with all local, regional, and national environmental regulations.[12][13]

  • Never dispose of this chemical or its contaminated waste down the drain or in the regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.